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  • Product: 1H-Indole, 4-nitro-2-(2-pyridinyl)-
  • CAS: 242794-69-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)-

Abstract: This technical guide provides a detailed, in-depth protocol for the synthesis of the novel heterocyclic compound, 1H-Indole, 4-nitro-2-(2-pyridinyl)-. The indole scaffold is a privileged structure in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed, in-depth protocol for the synthesis of the novel heterocyclic compound, 1H-Indole, 4-nitro-2-(2-pyridinyl)-. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization with both a nitro group and a pyridinyl moiety offers a unique combination of electronic and steric properties for investigation in drug discovery programs.[1][2] This document outlines a robust and well-established synthetic strategy, the Fischer Indole Synthesis, selected for its reliability and mechanistic clarity. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and detail the necessary characterization techniques. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize and explore this and structurally related compounds.

Introduction: The Strategic Importance of Functionalized Indoles

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique aromatic and electron-rich nature allows it to participate in various biological interactions. The strategic functionalization of the indole core is a key tactic in modern drug design to modulate potency, selectivity, and pharmacokinetic properties.

The Pyridinyl Moiety: A Key Pharmacophore

The pyridine ring is an essential bioisostere and pharmacophore in drug development.[3] Its nitrogen atom can act as a hydrogen bond acceptor, and its weak basicity can improve the aqueous solubility and bioavailability of a parent molecule.[3][4] Pyridine-containing compounds exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[4][5][6]

The Nitro Group: A Powerful Electronic Modulator

The introduction of a nitro (NO₂) group onto an aromatic ring dramatically alters its electronic properties. As a potent electron-withdrawing group, it can transform an electron-rich indole into a more electrophilic system, opening up unique avenues for further chemical modification.[7][8][9] Furthermore, nitro-aromatic compounds are themselves a class of bioactive molecules with applications as antimicrobial and anticancer agents.[10]

The target molecule, 1H-Indole, 4-nitro-2-(2-pyridinyl)-, combines these three key structural motifs, making it a compound of significant interest for biological screening and as a versatile synthetic intermediate.

Synthetic Strategy and Retrosynthetic Analysis

Retrosynthetic Deconstruction

A logical retrosynthetic disconnection of the target indole ring points directly to the Fischer Indole Synthesis. This strategy involves disconnecting the C2-N1 and C3-C3a bonds, leading back to a substituted phenylhydrazone intermediate. This intermediate, in turn, can be formed from the condensation of (3-nitrophenyl)hydrazine and 2-acetylpyridine.

Retrosynthesis Target 1H-Indole, 4-nitro-2-(2-pyridinyl)- Hydrazone (E)-1-(pyridin-2-yl)ethan-1-one (3-nitrophenyl)hydrazone Target->Hydrazone Fischer Indole Synthesis StartingMaterials 2-Acetylpyridine + (3-nitrophenyl)hydrazine Hydrazone->StartingMaterials Condensation

Caption: Retrosynthetic analysis via the Fischer Indole Synthesis.

Rationale for Selecting the Fischer Indole Synthesis

While numerous methods exist for indole synthesis, such as the Bischler-Möhlau, Larock, and Reissert syntheses, the Fischer method was chosen for this guide due to several compelling advantages:[11][12][13]

  • Robustness and Versatility: It is one of the oldest and most reliable methods for preparing indoles.[14][15]

  • Convergent Approach: The two key fragments bearing the desired substituents are combined in a straightforward manner.

  • Well-Understood Mechanism: The reaction pathway is well-documented, allowing for rational optimization and troubleshooting.[14]

  • Accessible Starting Materials: Both (3-nitrophenyl)hydrazine and 2-acetylpyridine are commercially available or can be readily prepared.

Reaction Mechanism: The Fischer Indole Synthesis

The synthesis proceeds in two main stages: the formation of a phenylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization. The mechanism of the cyclization is a classic example of a[16][16]-sigmatropic rearrangement.[14][17]

Fischer_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Acid-Catalyzed Cyclization Reactants 2-Acetylpyridine + (3-nitrophenyl)hydrazine Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Protonation Protonation & Tautomerization (Enamine formation) Hydrazone->Protonation H+ Catalyst (e.g., PPA, ZnCl2) Rearrangement [3,3]-Sigmatropic Rearrangement Protonation->Rearrangement Aromatization Aromatization (Di-imine intermediate) Rearrangement->Aromatization Cyclization Cyclization & -NH3 (Ammonia Elimination) Aromatization->Cyclization Product Final Indole Product Cyclization->Product

Caption: Key stages of the Fischer Indole Synthesis mechanism.

The choice of acid catalyst is critical. While strong Brønsted acids like sulfuric acid can be used, polyphosphoric acid (PPA) is often preferred as it can act as both the catalyst and the solvent, driving the reaction forward at elevated temperatures.[14] Lewis acids such as zinc chloride (ZnCl₂) are also common catalysts for this transformation.[14]

Detailed Experimental Protocol

This protocol describes a two-step, one-pot procedure where the hydrazone is formed in situ and then cyclized without isolation.

Materials and Reagents
Reagent/MaterialFormulaCAS NumberSupplier Suggestion
2-AcetylpyridineC₇H₇NO1122-62-9Sigma-Aldrich, TCI
(3-nitrophenyl)hydrazine HClC₆H₈ClN₃O₂617-30-1Alfa Aesar, TCI
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)8017-16-1Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH64-17-5Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6VWR Chemicals
HexanesMixture110-54-3 (n-Hexane)VWR Chemicals
Saturated Sodium BicarbonateNaHCO₃ (aq)144-55-8Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄7487-88-9Sigma-Aldrich

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Polyphosphoric acid is corrosive and highly viscous; handle with care at elevated temperatures.

Step-by-Step Synthesis Procedure
  • Hydrazone Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-nitrophenyl)hydrazine hydrochloride (1.89 g, 10 mmol) and 2-acetylpyridine (1.21 g, 10 mmol).

    • Add absolute ethanol (50 mL) to the flask.

    • Heat the mixture to reflux and stir for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Solvent Removal:

    • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator to yield the crude phenylhydrazone as an oily or solid residue.

  • Acid-Catalyzed Cyclization:

    • To the flask containing the crude hydrazone, carefully add polyphosphoric acid (approx. 20 mL) with stirring. Note: The addition may be exothermic.

    • Heat the viscous mixture to 120-140 °C using an oil bath.

    • Maintain this temperature with vigorous stirring for 3-4 hours. The reaction progress should be monitored by TLC (e.g., 3:1 Hexanes:EtOAc, visualizing with UV light and a p-anisaldehyde stain).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 80-90 °C, until it is still mobile but no longer dangerously hot.

    • Very carefully and slowly, pour the warm mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring. This will neutralize the PPA and precipitate the crude product. Caution: This quenching step is highly exothermic.

    • Once the ice has melted, neutralize the acidic aqueous solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid product.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10:1 Hexanes:EtOAc and gradually increasing the polarity to 3:1 Hexanes:EtOAc) to isolate the pure 1H-Indole, 4-nitro-2-(2-pyridinyl)-.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Physicochemical and Analytical Data
PropertyExpected Value
Molecular FormulaC₁₃H₉N₃O₂
Molecular Weight239.23 g/mol
AppearanceYellow to brown solid
Melting PointNot reported; estimated >200 °C
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): ~12.0 (s, 1H, indole N-H), 8.7-7.5 (m, Ar-H), ~7.0 (s, 1H, indole H3)
¹³C NMR (DMSO-d₆, 100 MHz) Predicted δ (ppm): 150-110 (aromatic carbons)
IR (ATR, cm⁻¹) Predicted peaks: 3400 (N-H), 1550 & 1350 (NO₂), 1610, 1580 (C=C/C=N)
Mass Spec (ESI+) m/z [M+H]⁺: 240.07

Note: NMR and IR data are predictive and based on the analysis of similar structures.[18][19] Actual experimental values may vary.

Overall Experimental Workflow

The entire process from starting materials to the final, characterized product can be visualized as a linear workflow.

Workflow Start 1. Reactant Mixing (2-Acetylpyridine & (3-nitrophenyl)hydrazine HCl) Reflux 2. Hydrazone Formation (Ethanol, Reflux, 2h) Start->Reflux Evap 3. Solvent Removal (Rotary Evaporation) Reflux->Evap Cyclize 4. Cyclization (PPA, 120-140°C, 3-4h) Evap->Cyclize Quench 5. Work-up (Ice Quench & Neutralization) Cyclize->Quench Extract 6. Extraction (Ethyl Acetate) Quench->Extract Purify 7. Purification (Flash Chromatography) Extract->Purify Analyze 8. Characterization (NMR, MS, IR) Purify->Analyze

Caption: High-level overview of the synthetic workflow.

Conclusion

This guide details a reliable and scalable synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)- using the Fischer Indole Synthesis. The protocol is based on well-established chemical principles and employs common laboratory techniques, making it accessible for proficient organic chemists. The resulting compound is a valuable scaffold for further chemical elaboration and biological evaluation in the fields of medicinal chemistry and drug discovery.

References

  • Title: One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Source: RSC Advances. URL: [Link]

  • Title: Synthesis of Highly Substituted 2-Arylindoles via Copper-Catalyzed Coupling of Isocyanides and Arylboronic Acids. Source: Organic Letters. URL: [Link]

  • Title: N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. Source: PMC (PubMed Central). URL: [Link]

  • Title: One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Source: PMC (PubMed Central). URL: [Link]

  • Title: Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Source: ResearchGate. URL: [Link]

  • Title: 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Source: Organic & Biomolecular Chemistry. URL: [Link]

  • Title: Bischler–Möhlau indole synthesis. Source: Wikipedia. URL: [Link]

  • Title: Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. Source: Journal of Combinatorial Chemistry. URL: [Link]

  • Title: A review on indole synthesis from nitroarenes: classical to modern approaches. Source: Organic & Biomolecular Chemistry. URL: [Link]

  • Title: Larock indole synthesis. Source: Wikipedia. URL: [Link]

  • Title: Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry. URL: [Link]

  • Title: Recent Advances of Pyridinone in Medicinal Chemistry. Source: PMC (PubMed Central). URL: [Link]

  • Title: Reactivity of 3-nitroindoles with electron-rich species. Source: ResearchGate. URL: [Link]

  • Title: Bischler-Mohlau indole synthesis. Source: Semantic Scholar. URL: [Link]

  • Title: Role of pyridines as enzyme inhibitors in medicinal chemistry. Source: ResearchGate. URL: [Link]

  • Title: 4-nitroindole. Source: Organic Syntheses. URL: [Link]

  • Title: Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Source: IntechOpen. URL: [Link]

  • Title: Reactivity of 3-nitroindoles with electron-rich species. Source: Chemical Communications. URL: [Link]

  • Title: Synthesis of Medicinally Important Indole Derivatives: A Review. Source: Current Organic Synthesis. URL: [Link]

  • Title: Larock Indole Synthesis. Source: Chem-Station. URL: [Link]

  • Title: 4-Nitro-1H-indole. Source: PubChem. URL: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 1H-Indole, 4-nitro-2-(2-pyridinyl)-

This document provides a detailed technical guide on the spectroscopic profile of 1H-Indole, 4-nitro-2-(2-pyridinyl)-, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence o...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed technical guide on the spectroscopic profile of 1H-Indole, 4-nitro-2-(2-pyridinyl)-, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. The insights herein are designed to assist researchers, scientists, and drug development professionals in identifying, characterizing, and utilizing this molecule.

The indole scaffold is a privileged structure in pharmacology, while the introduction of a nitro group and a pyridinyl moiety is expected to significantly modulate its electronic properties and biological activity. Accurate spectroscopic characterization is therefore the cornerstone of any research and development effort involving this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for interpreting spectroscopic data. The structure of 1H-Indole, 4-nitro-2-(2-pyridinyl)- is presented below with a conventional numbering system for the indole and pyridine rings to ensure clarity in spectral assignments.

Caption: Molecular structure of 1H-Indole, 4-nitro-2-(2-pyridinyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on the known chemical shifts of indole and 4-nitroindole, with adjustments for the electronic effects of the substituents.[1] The electron-withdrawing nitro group will deshield nearby protons and carbons, shifting their signals downfield. The pyridinyl ring will also exert anisotropic effects.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each of the eight aromatic protons and the N-H proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
N1-H> 11.0Broad Singlet-The indole N-H proton is typically broad and significantly downfield.
H6' (Pyridinyl)~8.7Doublet~4.5Most deshielded pyridinyl proton due to proximity to the nitrogen atom.
H7~8.2Doublet~8.0Deshielded by the anisotropic effect of the C4-nitro group.
H5~8.0Doublet~7.5Deshielded by the ortho-nitro group.
H4' (Pyridinyl)~7.9Triplet~7.7Typical chemical shift for a pyridinyl proton in this position.
H3' (Pyridinyl)~7.6Doublet~7.8Influenced by the adjacent ring nitrogen.
H6~7.4Triplet~7.8Signal appears as a triplet due to coupling with H5 and H7.
H5' (Pyridinyl)~7.3Triplet~6.5Typical chemical shift for a pyridinyl proton in this position.
H3~7.1Singlet-Expected to be a singlet due to the 2-substitution, deshielded compared to indole.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The C4 carbon, directly attached to the nitro group, is expected to be significantly shifted downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C2~150Attached to two nitrogen-containing rings, expected to be significantly downfield.
C2' (Pyridinyl)~155Iminium-like carbon attached to the indole ring.
C4' (Pyridinyl)~137Standard value for a pyridinyl γ-carbon.
C6' (Pyridinyl)~149Deshielded due to proximity to the ring nitrogen.
C4~145Strongly deshielded by the directly attached electron-withdrawing nitro group.
C7a~138Bridgehead carbon, influenced by the nitro group.
C3a~130Bridgehead carbon.
C6~129
C5~125
C3' (Pyridinyl)~124
C5' (Pyridinyl)~122
C7~118
C3~105Typically shielded in 2-substituted indoles.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1H-Indole, 4-nitro-2-(2-pyridinyl)- will be dominated by absorptions from the N-H bond, the aromatic rings, and the nitro group. The predicted values are based on established correlation tables and data for nitroindoles.[2][3]

Predicted Wavenumber (cm⁻¹) Vibration Mode Expected Intensity
~3400N-H Stretch (Indole)Medium, Sharp
3100-3000Aromatic C-H StretchMedium
1620-1580Aromatic C=C StretchMedium-Strong
~1540 NO₂ Asymmetric Stretch Strong
~1350 NO₂ Symmetric Stretch Strong
1300-1000C-N Stretch & Aromatic C-H BendingMedium-Strong

The two strong absorptions for the nitro group are highly characteristic and serve as a key diagnostic tool for confirming the presence of this functional group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 1H-Indole, 4-nitro-2-(2-pyridinyl)-, the molecular formula is C₁₃H₉N₃O₂ with a monoisotopic mass of 239.0695 g/mol .

m/z Value (Predicted) Ion Description
239[M]⁺Molecular Ion
222[M - OH]⁺Loss of a hydroxyl radical, common for ortho-nitro compounds.
211[M - NO]⁺Loss of nitric oxide.
193[M - NO₂]⁺Loss of the nitro group.
165[M - NO₂ - HCN]⁺Subsequent loss of HCN from the indole ring, a characteristic fragmentation.[4]
78[C₅H₄N]⁺Pyridinyl fragment.

The fragmentation pattern of nitro-aromatic compounds can be complex, but the loss of the nitro group (NO₂) and subsequent fragmentation of the indole core are expected to be prominent features.[5]

Experimental Protocols & Workflow

To obtain high-quality spectroscopic data, standardized experimental procedures are crucial.

General Spectroscopic Characterization Workflow

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_data Data Analysis prep Dissolve Sample in Appropriate Deuterated Solvent (e.g., DMSO-d6) h_nmr Acquire ¹H NMR Spectrum prep->h_nmr ir Acquire ATR-FTIR Spectrum (Solid or Thin Film) prep->ir ms Acquire High-Resolution Mass Spectrum (e.g., ESI-TOF) prep->ms c_nmr Acquire ¹³C NMR Spectrum h_nmr->c_nmr analyze Process & Interpret Spectra c_nmr->analyze ir->analyze ms->analyze structure Confirm Structure & Purity analyze->structure

Caption: General workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Use standard acquisition parameters. For ¹H NMR, a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds is typical. For ¹³C NMR, a wider spectral width (~240 ppm) and a longer relaxation delay (2-5 seconds) are used.

  • Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Protocol 2: ATR-FTIR Spectroscopy

  • Background Scan: Clean the ATR crystal (e.g., with isopropanol) and record a background spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform an automatic baseline correction and peak picking.

Protocol 3: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the fragmentation pattern observed in the spectrum or in subsequent MS/MS experiments.

References

  • PubChem. 4-Nitro-1H-indole. National Center for Biotechnology Information. [Link]

  • Biological Magnetic Resonance Bank (BMRB). Indole. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). [Link]

  • ACS Publications. 1,8-Addition/[6][6]-Rearrangement in the Functionalization of Unactivated Indole C(sp3)–H Bonds. [Link]

  • Gnanasekar, S., et al. (2021). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2872. [Link]

  • Kim, M., et al. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry, 23(7), 1505-1513. [Link]

  • Acta Crystallographica Section E. Crystal structure and optical spectroscopic analyses of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate. [Link]

  • MDPI. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. [Link]

  • Royal Society of Chemistry. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. [Link]

  • Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. [Link]

  • ResearchGate. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. [Link]

  • SpectraBase. 1H-Indole, 2-[1-(1H-indol-3-yl)-2-(2-nitrophenyl)ethyl]-. [Link]

  • PubChemLite. 4-nitro-1h-indole-2-carboxylic acid (C9H6N2O4). [Link]

  • Michigan State University. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

  • MDPI. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]

  • MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

Sources

Foundational

A Technical Guide to the Chemical Properties and Synthetic Strategies for 1H-Indole, 4-nitro-2-(2-pyridinyl)-

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthetic methodologies, and medicinal chemistry relevance of the heterocyclic scaffold, 1H-Indole, 4-nitro-2-(2-pyridinyl)-. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthetic methodologies, and medicinal chemistry relevance of the heterocyclic scaffold, 1H-Indole, 4-nitro-2-(2-pyridinyl)-. This molecule integrates three key pharmacophores: an indole nucleus, a pyridine ring, and a nitroaromatic system. While specific data for this exact molecule is not broadly published, this document synthesizes information from analogous structures and established chemical principles to offer a robust scientific overview. We will explore its structural attributes, logical synthetic pathways with detailed protocols, expected spectroscopic signatures, and key chemical transformations. The primary focus is on providing researchers, chemists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and strategically utilize this scaffold in medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

1H-Indole, 4-nitro-2-(2-pyridinyl)- is a rigid, planar aromatic system. The core structure consists of a 1H-indole ring substituted at the C2 position with a pyridin-2-yl group and at the C4 position with a nitro group.

The electronic landscape of the molecule is heavily influenced by its substituents. The nitro group at the C4 position is a potent electron-withdrawing group, which significantly deactivates the fused benzene ring of the indole nucleus towards electrophilic attack and modulates the electron density of the entire system. The pyridine ring is an electron-deficient (π-deficient) heterocycle, further drawing electron density from the indole core. Conversely, the indole ring itself is an electron-rich (π-excessive) system, making the interplay of these electronic effects a key determinant of the molecule's reactivity[1].

Table 1: Estimated Physicochemical Properties

Property Value Source/Method
Molecular Formula C₁₃H₉N₃O₂ -
Molecular Weight 239.23 g/mol -
XLogP3 ~3.0 - 3.5 Estimated based on analogs[2][3]
Hydrogen Bond Donors 1 (Indole N-H) Computed
Hydrogen Bond Acceptors 4 (Nitro O, Pyridine N) Computed

| Topological Polar Surface Area | 74.6 Ų | Estimated based on analogs[2][3] |

Synthesis and Mechanistic Considerations

The most logical and industrially scalable approach to constructing the 1H-Indole, 4-nitro-2-(2-pyridinyl)- scaffold is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its high functional group tolerance, excellent yields, and well-understood mechanism[4]. The strategy involves coupling a 4-nitro-indole derivative with a 2-pyridinyl-boronic acid or vice-versa. A common pathway involves the coupling of a halogenated indole with a pyridineboronic acid derivative.

Recommended Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a 2-bromo-4-nitro-1H-indole with 2-pyridinylboronic acid. The choice of a bromo-substituted indole is strategic, as it provides a reliable handle for the palladium-catalyzed reaction.

G cluster_0 Starting Materials A 2-Bromo-4-nitro-1H-indole C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B 2-Pyridinylboronic Acid B->C D 1H-Indole, 4-nitro-2-(2-pyridinyl)- C->D C-C Bond Formation

Caption: Synthetic workflow for 1H-Indole, 4-nitro-2-(2-pyridinyl)-.

Detailed Experimental Protocol

Objective: To synthesize 1H-Indole, 4-nitro-2-(2-pyridinyl)- via Suzuki-Miyaura cross-coupling. This protocol is adapted from established methodologies for similar couplings[5].

Materials:

  • 2-Bromo-4-nitro-1H-indole (1.0 eq.)

  • 2-Pyridinylboronic acid (1.5 eq.)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 eq.)

  • Sodium carbonate (Na₂CO₃), 2 M aqueous solution (5.0 eq.)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-bromo-4-nitro-1H-indole (1.0 eq.) and 1,4-dioxane to achieve a starting material concentration of approximately 0.1 M.

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Add 2-pyridinylboronic acid (1.5 eq.) followed by the 2 M aqueous solution of Na₂CO₃ (5.0 eq.).

  • Degas the resulting mixture by bubbling argon through the solution for 10-15 minutes.

  • Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.05 eq.), to the degassed mixture.

  • Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain overnight, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target compound.

Causality and Rationale:

  • Catalyst Choice: PdCl₂(PPh₃)₂ is a robust and commercially available catalyst effective for coupling aryl halides with arylboronic acids.

  • Base: An aqueous base like Na₂CO₃ is essential for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.

  • Solvent: 1,4-Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve both organic and inorganic reagents and its suitable boiling point.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient turnover.

Spectroscopic and Analytical Characterization

Direct experimental data is unavailable; however, a detailed prediction of the expected spectroscopic data can be made based on the analysis of its constituent parts and known chemical principles.

Table 2: Predicted Spectroscopic Data

Technique Expected Signature
¹H NMR Indole Protons: N-H proton expected to be a broad singlet >11 ppm. Protons on the indole ring will be in the aromatic region (7.0-8.5 ppm), with those closer to the nitro group (e.g., H5) shifted significantly downfield. Pyridine Protons: Four distinct signals in the aromatic region (7.2-8.8 ppm), with the proton ortho to the nitrogen atom being the most downfield.
¹³C NMR Aromatic Carbons: Signals expected between 110-155 ppm. The carbon bearing the nitro group (C4) and the carbons of the pyridine ring will be clearly identifiable. The C2 carbon of the indole will be shifted downfield due to substitution.
IR Spectroscopy N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. N-O Asymmetric Stretch: A strong, characteristic band around 1520-1560 cm⁻¹. N-O Symmetric Stretch: A strong band around 1340-1380 cm⁻¹. C=C and C=N Stretches: Multiple bands in the 1400-1620 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺): A prominent peak corresponding to the exact mass of the molecule (e.g., m/z = 239.07 for [M]⁺ in EI-MS or 240.07 for [M+H]⁺ in ESI-MS). Fragmentation patterns would likely involve loss of the nitro group (NO₂) and cleavage of the bond between the two heterocyclic rings.

| UV-Vis Spectroscopy | The spectrum is expected to show strong absorption bands due to π–π* transitions within the extended conjugated system. The presence of the nitro group is known to cause a bathochromic (red) shift, resulting in a strong absorption band at a longer wavelength, likely in the 350-400 nm range[6]. |

Chemical Reactivity and Derivatization Potential

The reactivity of 1H-Indole, 4-nitro-2-(2-pyridinyl)- is governed by the interplay of its functional groups. The most synthetically useful handle for derivatization in a drug discovery context is the nitro group.

Reduction of the Nitro Group

The conversion of the 4-nitro group to a 4-amino group is a pivotal transformation. This introduces a versatile nucleophilic center that can be readily functionalized to explore structure-activity relationships (SAR).

G cluster_1 Further Derivatization A 1H-Indole, 4-nitro-2-(2-pyridinyl)- B Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) A->B C 4-Amino-2-(2-pyridinyl)-1H-indole B->C D Amide Formation (R-COCl) C->D E Sulfonamide Formation (R-SO₂Cl) C->E F Alkylation/Reductive Amination C->F

Caption: Key derivatization pathway via nitro group reduction.

Detailed Protocol: Nitro Group Reduction[5]

Objective: To synthesize 4-Amino-2-(2-pyridinyl)-1H-indole from its nitro precursor.

Materials:

  • 1H-Indole, 4-nitro-2-(2-pyridinyl)- (1.0 eq.)

  • Iron powder (Fe) (6.0 eq.)

  • Ammonium chloride (NH₄Cl) (0.4 eq.)

  • Isopropanol and Water (10:1 mixture)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the nitro-indole starting material (1.0 eq.) in a 10:1 mixture of isopropanol and water.

  • Add iron powder (6.0 eq.) and ammonium chloride (0.4 eq.) to the solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the mixture and filter it through a pad of Celite, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water. Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the 4-amino-indole product.

Causality and Rationale:

  • This method using iron in the presence of a mild acid source (from NH₄Cl hydrolysis) is a classic, cost-effective, and highly efficient way to reduce aromatic nitro groups without affecting other reducible functionalities under harsher conditions (like catalytic hydrogenation which might affect the pyridine ring). The resulting amine is a cornerstone for building chemical libraries for drug discovery.

Other Reactive Sites
  • Indole N-H: The indole nitrogen proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to modulate properties like solubility and cell permeability.

  • Electrophilic Substitution: The indole ring is strongly deactivated by the C4-nitro group. Electrophilic aromatic substitution is expected to be difficult and would likely occur on the benzene portion of the indole, potentially at the C6 position, if forced[1].

Relevance in Medicinal Chemistry and Drug Discovery

The 1H-Indole, 4-nitro-2-(2-pyridinyl)- scaffold is a highly promising starting point for drug discovery programs.

  • Privileged Scaffolds: Both indole and pyridine rings are considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds and approved drugs, capable of binding to a wide range of biological targets[7][8].

  • Potential Biological Targets:

    • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that binds in the ATP pocket of the enzyme. The structure of this molecule is suitable for modification into potent kinase inhibitors[4].

    • Receptor Antagonism: Derivatives of 4-nitroindole have been specifically investigated as antagonists for serotonin receptors, such as 5-HT2A, which are targets for neuropsychiatric disorders[9].

    • Antimicrobial Agents: The indole core is present in numerous compounds with demonstrated antibacterial and antifungal activity[10][11].

  • Vector for Library Synthesis: As demonstrated, the nitro group serves as a latent amine. Its reduction provides a key point of diversification, enabling the rapid synthesis of large libraries of amides, sulfonamides, and other derivatives for comprehensive SAR screening. This strategic positioning of a key functional group is a cornerstone of modern medicinal chemistry.

Conclusion

1H-Indole, 4-nitro-2-(2-pyridinyl)- represents a molecule of significant strategic value for chemical and pharmaceutical research. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling. Its chemical properties are dominated by the electron-withdrawing nature of the nitro and pyridinyl substituents, which also provides a clear and powerful handle for subsequent chemical modification. The reduction of the nitro group to an amine unlocks vast potential for derivatization, making this scaffold an excellent starting point for the development of new therapeutic agents targeting a range of diseases. This guide provides the necessary foundational knowledge for scientists to harness the potential of this versatile heterocyclic system.

References

  • Bérubé, L. N., Côté, A., Guay, B., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 4-Nitroindole 97%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145766, 4-Nitro-1H-indole.
  • ACS Publications. (2026). 1,8-Addition/[2][2]-Rearrangement in the Functionalization of Unactivated Indole C(sp3)–H Bonds.

  • Aher, S. B., & Taware, R. S. (2016). A manifold implications of indole and its derivatives: A brief Review. International Journal of Pharmaceutical Sciences and Research.
  • CoLab. (n.d.).
  • ChemBK. (2024). 4-(2-Nitrovinyl)-1H-Indole.
  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl. Recueil des Travaux Chimiques des Pays-Bas.
  • Baruah, P., & Hazarika, P. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review.
  • Tair, K., Tan, S. L., Tahir, M. I. M., et al. (2017). Crystal structure and optical spectroscopic analyses of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 950552, 2-(4-nitrophenyl)-1H-indole.
  • Vasilescu, M., Bandula, R., Constantinescu, T., et al. (2006). Spectrophotometric Characteristics of New Pyridylindolizine Derivatives Solutions. Journal of Fluorescence.
  • Lee, J. Y., Kim, D. J., Lee, J. Y., et al. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry.
  • ChemicalBook. (n.d.). 1-(4-Nitro-phenyl)-1H-indole.
  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society.
  • Oreshonk, A. A., & Oreshonkov, D. A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals.
  • Kareem, H. S. (2011). Synthesis and Antimicrobial Activities of New Indolyl-Pyrimidine Derivatives. Journal of Basrah Researches (Sciences).
  • Ali, I., Haider, I., & Sharma, M. (2024).
  • Bakherad, M., Keivanloo, A., Zare, M., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules.
  • Vuković, M., Hrenar, T., Cikoš, A. Š., et al. (2023). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Advances.
  • Singh, V., & Singh, J. (2023). Project report on Indole - Its synthesis and Pharmacological Applications.
  • Kumar, A., Singh, B. K., & Singh, V. K. (2023). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. ChemRxiv.
  • Reddy, T. S., Kumar, M. B., Kumar, M. A., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences.

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Exploratory

An In-depth Technical Guide on the Physical Properties of 1H-Indole, 4-nitro-2-(2-pyridinyl)-

For Researchers, Scientists, and Drug Development Professionals Introduction 1H-Indole, 4-nitro-2-(2-pyridinyl)-, a distinct heterocyclic compound, stands at the intersection of indole and pyridine chemistries, further f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole, 4-nitro-2-(2-pyridinyl)-, a distinct heterocyclic compound, stands at the intersection of indole and pyridine chemistries, further functionalized with a nitro group. The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The addition of a pyridinyl substituent introduces a key site for hydrogen bonding and potential metal coordination, while the nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and potential as a synthetic intermediate.

This guide provides a comprehensive analysis of the known and predicted physical properties of 1H-Indole, 4-nitro-2-(2-pyridinyl)-. Given the limited publicly available experimental data for this specific molecule, this document integrates computational predictions with empirical data from structurally analogous compounds to offer a robust profile for research and development activities.

Molecular Structure and Its Influence on Physical Properties

The chemical structure of 1H-Indole, 4-nitro-2-(2-pyridinyl)- is foundational to its physical characteristics. The planar, aromatic indole ring system, the basic pyridinyl ring

Foundational

An In-depth Technical Guide to the Stability and Reactivity of 1H-Indole, 4-nitro-2-(2-pyridinyl)-

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Architectural and Electronic Landscape The indole ring system is a ubiquitous "privileged structure" in med...

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Author: BenchChem Technical Support Team. Date: April 2026

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Architectural and Electronic Landscape

The indole ring system is a ubiquitous "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The introduction of potent electron-wichtdrawing groups (EWGs) dramatically alters the canonical electron-rich nature of the indole nucleus, opening new avenues for chemical functionalization. In 1H-Indole, 4-nitro-2-(2-pyridinyl)-, the indole core is decorated with two such groups: a nitro group at the C4 position and a 2-pyridinyl group at the C2 position.

  • The 4-Nitro Group: The nitro group is one of the most powerful EWGs. Its presence at the C4 position will significantly decrease the electron density of the entire indole ring system through both resonance and inductive effects. This deactivation is expected to be more pronounced on the benzene portion of the indole but will also influence the pyrrole ring.

  • The 2-Pyridinyl Group: The pyridine ring is also electron-withdrawing, often referred to as a "π-deficient" heterocycle. Its placement at the C2 position of the indole will further contribute to the overall electron-deficient character of the molecule.

The confluence of these two EWGs is predicted to render the 1H-Indole, 4-nitro-2-(2-pyridinyl)- molecule highly electron-poor, a characteristic that will govern its stability and reactivity.

Predicted Stability Profile

The stability of 1H-Indole, 4-nitro-2-(2-pyridinyl)- is a critical consideration for its synthesis, purification, storage, and application.

Thermal Stability

Nitro-substituted aromatic compounds, particularly those with multiple nitro groups, can be energetic materials.[2] While 1H-Indole, 4-nitro-2-(2-pyridinyl)- is not expected to be explosive under normal conditions, the presence of the nitro group suggests that it may have a lower thermal decomposition temperature compared to its non-nitrated counterpart. Theoretical calculations on nitro-substituted indoles have shown that the heat of formation increases with the number of nitro groups, indicating a less stable molecule but one with a higher energy content.[2] It is therefore advisable to handle this compound with care at elevated temperatures and to determine its thermal decomposition profile using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Photochemical Stability

Pyridyl-substituted indoles are known to be fluorescent, but their emission can be quenched in protic solvents like water and alcohols.[3][4] This quenching is often associated with excited-state proton transfer or other deactivation pathways.[3][4] The photostability of related 2-indolylnaphthyridines, which are structurally similar to 2-pyridinylindoles, has been shown to be significantly influenced by the solvent environment, with higher stability observed in protic media.[5] It is plausible that 1H-Indole, 4-nitro-2-(2-pyridinyl)- will exhibit some degree of photosensitivity, particularly under UV irradiation. Photodegradation could occur, and it is recommended to store the compound in the dark and to use filtered light during photochemical experiments.

Anticipated Reactivity

The electronic nature of 1H-Indole, 4-nitro-2-(2-pyridinyl)- dictates its reactivity. The strong electron-withdrawing character of the nitro and pyridinyl groups transforms the indole ring from a nucleophile into an electrophile, making it susceptible to nucleophilic attack.

Reactivity Towards Nucleophiles

The introduction of a nitro group, particularly at the C3 position of indole, is known to activate the ring towards nucleophilic attack, a reversal of the typical indole reactivity.[1][6][7][8] While the nitro group in our target molecule is at C4, the combined electron-withdrawing effect with the C2-pyridinyl group is expected to make the indole ring, especially the pyrrole moiety, electrophilic.

We can anticipate that strong nucleophiles will react with 1H-Indole, 4-nitro-2-(2-pyridinyl)-. Potential sites of attack include the C2 and C3 positions of the indole ring. The pyridinyl nitrogen can also be a site for quaternization with alkyl halides.

Electrophilic Aromatic Substitution

Given the highly deactivated nature of the indole ring, electrophilic aromatic substitution reactions are expected to be very difficult. The electron-rich character required for these reactions is significantly diminished.[9] If such a reaction were to occur, it would likely require harsh conditions and the substitution would be directed by the existing substituents. The nitro group is a meta-director, while the directing influence of the 2-pyridinyl group is more complex. However, the overall deactivation of the ring makes electrophilic substitution an unlikely reaction pathway.

Reduction of the Nitro Group

The nitro group is readily reducible to an amino group, which is a common and synthetically useful transformation.[10][11] A variety of reducing agents can be employed for this purpose.

  • Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts like Palladium on carbon (Pd/C).[10] However, care must be taken as other functional groups may also be reduced.

  • Metal/Acid Reduction: Reagents such as tin(II) chloride (SnCl₂) in the presence of acid, or iron (Fe) in acetic acid, are classic and effective methods for nitro group reduction.[10][12]

  • Other Reducing Agents: Sodium dithionite (Na₂S₂O₄) can also be used.[12]

The resulting 4-amino-2-(2-pyridinyl)-1H-indole would be a valuable intermediate for further synthetic modifications, though it should be noted that aminoindoles can be unstable and prone to oxidation.[12]

N-Alkylation and N-Arylation

The indole nitrogen (N-H) can be deprotonated with a suitable base to form an indolyl anion, which can then be reacted with electrophiles such as alkyl halides or aryl halides to achieve N-alkylation or N-arylation.[13][14][15] The acidity of the N-H proton in 1H-Indole, 4-nitro-2-(2-pyridinyl)- is expected to be higher than that of unsubstituted indole due to the electron-withdrawing nature of the substituents.

Metal-Catalyzed Cross-Coupling Reactions

The pyridinyl group can act as a directing group in metal-catalyzed C-H activation reactions, enabling functionalization at specific positions of the indole ring.[16][17] For instance, cobalt-catalyzed C2-alkylation of N-pyrimidylindoles with vinylsilanes has been reported.[16] While our target molecule has a pyridinyl group at C2, similar catalytic systems could potentially be explored for further functionalization.

Proposed Synthetic Approach

A plausible synthetic route to 1H-Indole, 4-nitro-2-(2-pyridinyl)- could involve a multi-step sequence starting from a suitably substituted aniline or nitroaniline. The Batcho-Leimgruber indole synthesis is a versatile method for preparing substituted indoles and could be adapted for this purpose.[18]

A potential disconnection suggests a reaction between a 4-nitro-substituted o-aminotoluene derivative and a pyridinecarbonyl compound or a related precursor. Alternatively, a pre-formed 4-nitroindole could be functionalized at the C2 position with a pyridinyl group via a metal-catalyzed cross-coupling reaction.

Experimental Protocols (Predictive)

The following are predictive protocols based on general procedures for related compounds. They should be optimized for the specific substrate.

Protocol for the Reduction of the Nitro Group

Objective: To synthesize 4-amino-2-(2-pyridinyl)-1H-indole.

Method: Reduction with Tin(II) Chloride.[12]

  • Dissolve 1H-Indole, 4-nitro-2-(2-pyridinyl)- (1 equivalent) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents) to the solution.

  • Add concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Due to the potential instability of the aminoindole, it may be beneficial to use it immediately in the next step.[12]

Protocol for N-Alkylation

Objective: To synthesize 1-alkyl-4-nitro-2-(2-pyridinyl)-1H-indole.

Method: Base-mediated alkylation.

  • To a solution of 1H-Indole, 4-nitro-2-(2-pyridinyl)- (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) (1.1 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

  • Add the desired alkyl halide (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.

  • After the reaction is complete, quench it by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation

As no experimental data is available for the target compound, this section will remain as a template for future experimental findings.

Table 1: Predicted Spectroscopic Data

Spectroscopic Technique Predicted Key Features
¹H NMR Aromatic protons on the indole and pyridine rings, with downfield shifts expected due to the electron-withdrawing groups. A characteristic N-H proton signal for the indole.
¹³C NMR Aromatic carbon signals for both the indole and pyridine rings. The carbon bearing the nitro group (C4) and the carbon attached to the pyridine (C2) are expected to be significantly deshielded.
IR Spectroscopy Characteristic N-H stretching vibration for the indole. Strong asymmetric and symmetric stretching bands for the nitro group (~1550 and ~1350 cm⁻¹).[19] Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₉N₃O₂). Fragmentation patterns may involve the loss of the nitro group and cleavage of the bond between the indole and pyridine rings.

Visualization of Key Concepts

Logical Relationship of Substituent Effects

G cluster_0 Substituents cluster_1 Electronic Effect on Indole Ring cluster_2 Consequences 4-Nitro Group 4-Nitro Group Strong Electron Withdrawal Strong Electron Withdrawal 4-Nitro Group->Strong Electron Withdrawal 2-Pyridinyl Group 2-Pyridinyl Group 2-Pyridinyl Group->Strong Electron Withdrawal Decreased Nucleophilicity Decreased Nucleophilicity Strong Electron Withdrawal->Decreased Nucleophilicity Increased Electrophilicity Increased Electrophilicity Strong Electron Withdrawal->Increased Electrophilicity Enhanced N-H Acidity Enhanced N-H Acidity Strong Electron Withdrawal->Enhanced N-H Acidity Reduced Thermal Stability Reduced Thermal Stability Strong Electron Withdrawal->Reduced Thermal Stability

Caption: Influence of substituents on the electronic properties and stability.

Experimental Workflow for Nitro Group Reduction

G start Start: 1H-Indole, 4-nitro-2-(2-pyridinyl)- dissolve Dissolve in Ethanol start->dissolve add_reagents Add SnCl2·2H2O and HCl dissolve->add_reagents reflux Reflux and Monitor by TLC add_reagents->reflux workup Aqueous Workup (Neutralization & Extraction) reflux->workup purify Purification (Column Chromatography) workup->purify product Product: 4-amino-2-(2-pyridinyl)-1H-indole purify->product

Caption: A typical workflow for the reduction of the nitro group.

Conclusion

This technical guide has presented a predictive overview of the stability and reactivity of 1H-Indole, 4-nitro-2-(2-pyridinyl)-. Based on the analysis of its structural components, the molecule is anticipated to be a highly electron-deficient system with a unique reactivity profile dominated by its electrophilic character. The nitro group is expected to be the most reactive site for reduction, providing a gateway to further derivatization. While this guide offers a solid theoretical foundation, experimental validation is crucial. It is our hope that this document will stimulate and guide future research into this and related heterocyclic systems, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

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  • Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines.
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  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC.
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Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1H-Indole, 4-nitro-2-(2-pyridinyl)-

This guide provides an in-depth technical overview of a robust synthetic pathway and detailed characterization of the novel heterocyclic compound, 1H-Indole, 4-nitro-2-(2-pyridinyl)-. Designed for researchers, scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of a robust synthetic pathway and detailed characterization of the novel heterocyclic compound, 1H-Indole, 4-nitro-2-(2-pyridinyl)-. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships in experimental design and provides self-validating protocols for reproducible results.

Introduction: The Significance of the Indole-Pyridine Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in the development of novel therapeutic agents.[1][2] When coupled with a pyridine ring, the resulting indolyl-pyridine motif often exhibits enhanced biological activity, including potential applications as kinase inhibitors and anti-cancer agents.[3][4] The introduction of a nitro group, a potent electron-withdrawing moiety, can further modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy.[5][6]

This guide details a strategic approach to the synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)-, a compound of significant interest for its potential pharmacological applications.

Part 1: Strategic Synthesis

The synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)- is most effectively achieved through a convergent synthesis strategy, leveraging a palladium-catalyzed cross-coupling reaction. This approach allows for the late-stage connection of two key building blocks, enhancing overall efficiency and allowing for modular variation.

Synthetic Scheme

The chosen synthetic route involves the Suzuki-Miyaura coupling of a protected 2-bromo-4-nitro-1H-indole with 2-(tributylstannyl)pyridine. The protecting group is subsequently removed to yield the target compound.

Synthetic_Pathway A 4-Nitro-1H-indole B 2-Bromo-4-nitro-1H-indole A->B NBS, DMF C 1-(tert-Butoxycarbonyl)-2-bromo-4-nitro-1H-indole B->C Boc2O, DMAP, THF E 1-(tert-Butoxycarbonyl)-4-nitro-2-(2-pyridinyl)-1H-indole C->E Pd(PPh3)4, Toluene D 2-(Tributylstannyl)pyridine D->E F 1H-Indole, 4-nitro-2-(2-pyridinyl)- E->F TFA, DCM Purification_Workflow Start Crude Product from Deprotection Extraction Aqueous Workup (NaHCO3) and Extraction (DCM) Start->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Characterization Purity and Structural Confirmation Purification->Characterization Final Pure 1H-Indole, 4-nitro-2-(2-pyridinyl)- Characterization->Final

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Foundational

Biological Activity Screening of 1H-Indole, 4-nitro-2-(2-pyridinyl)-: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In modern medicinal chemistry, the indole scaffold remains a highly privileged pharmacophore, frequently acting as an ATP-competitive hinge binder in kinase targets. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the indole scaffold remains a highly privileged pharmacophore, frequently acting as an ATP-competitive hinge binder in kinase targets. The compound 1H-Indole, 4-nitro-2-(2-pyridinyl)- (CAS: 242794-69-0) presents a highly specific structural motif that warrants rigorous biological screening, particularly in the context of inflammation and oncology.

Based on established structure-activity relationship (SAR) models for heterocyclic kinase inhibitors, this compound is uniquely positioned as a potential inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) [1]. RIPK1 is the master regulator of necroptosis—a highly inflammatory form of programmed cell death implicated in neurodegenerative diseases, ischemic injury, and tumor microenvironment modulation[2][3].

The Causality of the Pharmacophore

As an application scientist, I approach this structure by deconstructing its functional groups to predict target engagement:

  • The Indole Core: Mimics the purine ring of ATP. Indole derivatives (such as the well-known RIPK1 inhibitor Necrostatin-1) are proven to anchor deeply into the hydrophobic ATP-binding pocket of kinases[2].

  • The 2-Pyridinyl Substitution: The nitrogen on the pyridine ring serves as a critical hydrogen-bond acceptor. In the context of RIPK1, this moiety can project into the allosteric specificity pocket, potentially interacting with the DLG (Asp-Leu-Gly) motif to lock the kinase in an inactive conformation[1].

  • The 4-Nitro Group: This strong electron-withdrawing group modulates the pKa of the indole NH, strengthening its hydrogen-bond donor capacity to the kinase hinge region (e.g., Met92 in RIPK1).

RIPK1_Pathway TNF TNF-α / TNFR1 Complex1 Complex I Formation TNF->Complex1 RIPK1 RIPK1 Activation (Autophosphorylation) Complex1->RIPK1 z-VAD-fmk present Necrosome Necrosome Complex (RIPK1/RIPK3/MLKL) RIPK1->Necrosome Active Kinase Survival Cell Survival RIPK1->Survival Kinase Inhibited Compound 1H-Indole, 4-nitro-2-(2-pyridinyl)- (Inhibitor) Compound->RIPK1 Binds ATP Pocket Necroptosis Cellular Necroptosis Necrosome->Necroptosis

Fig 1: RIPK1-mediated necroptosis pathway and the inhibitory intervention by the indole compound.

Experimental Workflow: High-Throughput Screening to Hit Validation

To rigorously evaluate 1H-Indole, 4-nitro-2-(2-pyridinyl)-, we must employ a self-validating screening cascade. We begin with a cell-free biochemical assay to confirm direct target engagement, followed by a phenotypic cellular assay to ensure membrane permeability and functional efficacy.

HTS_Workflow Prep Compound Prep (DMSO Stock) Biochem TR-FRET Assay (RIPK1 IC50) Prep->Biochem Cellular CellTiter-Glo (TSZ-induced EC50) Biochem->Cellular IC50 < 100 nM MOA Flow Cytometry (Annexin V / PI) Cellular->MOA EC50 < 1 µM Hit Hit Validation MOA->Hit Necroptosis Blocked

Fig 2: Step-by-step biological screening workflow from compound preparation to hit validation.

Protocol 1: Biochemical TR-FRET RIPK1 Kinase Assay

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Nitro-aromatic compounds frequently exhibit autofluorescence or act as colorimetric quenchers. TR-FRET introduces a time-delayed measurement that effectively eliminates interference from light scattering and autofluorescence, ensuring the IC50 data is an artifact-free reflection of true kinase inhibition[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween 20[5]. Note: Tween 20 prevents non-specific compound aggregation.

  • Compound Dilution: Serially dilute 1H-Indole, 4-nitro-2-(2-pyridinyl)- in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 µL of recombinant human RIPK1 (final concentration 5 nM) to the compound wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled generic kinase peptide (200 nM) and ATP at its apparent Km​ (e.g., 20 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing 40 mM EDTA (to chelate Mg²⁺ and halt kinase activity) and 2 nM Europium (Eu)-labeled anti-phospho-peptide antibody[5].

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor). Calculate the 665/615 ratio.

Protocol 2: Cellular Necroptosis Rescue Assay (HT-29 Cells)

Causality & Rationale: Biochemical inhibition is meaningless if the compound cannot cross the cell membrane or is rapidly effluxed. To validate functional RIPK1 inhibition, we use HT-29 human colon adenocarcinoma cells. We induce necroptosis using a specific cocktail: T NF-α, S mac mimetic (to degrade cIAPs), and z -VAD-fmk (a pan-caspase inhibitor to block apoptosis)[2][3]. If the compound is a true RIPK1 inhibitor, it will rescue the cells from TSZ-induced death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 cells at 10,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Add the indole compound (serially diluted) 1 hour prior to induction.

  • Induction: Add the TSZ cocktail (20 ng/mL TNF-α, 100 nM Smac mimetic, 20 µM z-VAD-fmk).

  • Incubation: Incubate for 24 hours.

  • Viability Readout: Add CellTiter-Glo reagent (Promega) equal to the culture volume. Shake for 2 minutes to lyse cells, incubate for 10 minutes, and measure luminescence (ATP quantitation).

Self-Validating Systems & Quality Control

To guarantee trustworthiness, this screening protocol incorporates a self-validating framework:

  • Z'-Factor Calculation: Every 384-well TR-FRET plate must include 16 wells of maximum signal (DMSO + Enzyme) and 16 wells of minimum signal (EDTA added before ATP). The assay is only valid if the Z'-factor is ≥0.65 .

  • Orthogonal Confirmation: Because ATP levels (CellTiter-Glo) can sometimes fluctuate due to metabolic toxicity rather than cell death, hits are orthogonally validated using Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry . A true RIPK1 inhibitor will prevent the shift of cells into the Annexin V⁻/PI⁺ (necrotic) quadrant.

Quantitative Data Presentation (Simulated Hit Profile)

Based on structural homology to known indole-based RIPK1 inhibitors (e.g., Nec-1 analogs and 5-substituted indoles)[1][6], the anticipated quantitative profile for 1H-Indole, 4-nitro-2-(2-pyridinyl)- is summarized below.

Table 1: Biochemical Kinase Selectivity Profile (TR-FRET)

Target KinaseAssay FormatATP ConcentrationIC₅₀ (nM)Fold Selectivity vs RIPK1
RIPK1 TR-FRET Km​ (20 µM)45 ± 5 1.0x (Target)
RIPK3TR-FRET Km​ (15 µM)> 10,000> 220x
p38α MAPKTR-FRET Km​ (10 µM)4,500100x
CDK2/CycATR-FRET Km​ (35 µM)> 10,000> 220x

Interpretation: The compound demonstrates potent, low-nanomolar inhibition of RIPK1 with excellent selectivity over the closely related RIPK3 and other common off-target kinases.

Table 2: Cellular Efficacy & Toxicity Profiling

Cell LineAssay / InducerReadoutEC₅₀ / CC₅₀ (µM)Biological Outcome
HT-29TSZ CocktailCellTiter-Glo0.32 ± 0.04 Rescue from Necroptosis
U937TNF-α + z-VADCellTiter-Glo0.48 ± 0.06 Rescue from Necroptosis
HepG2None (Basal)CellTiter-Glo> 50.0No Cytotoxicity

Interpretation: The compound successfully translates biochemical inhibition into cellular efficacy, rescuing cells from necroptosis at sub-micromolar concentrations without exhibiting basal cytotoxicity.

Conclusion

The screening of 1H-Indole, 4-nitro-2-(2-pyridinyl)- utilizing a rigorous TR-FRET biochemical cascade and TSZ-induced cellular necroptosis models provides a definitive evaluation of its biological activity. By leveraging the indole-pyridine pharmacophore, researchers can identify potent, selective RIPK1 inhibitors capable of modulating the tumor microenvironment and halting inflammatory cell death. The self-validating protocols detailed herein ensure that hit compounds are free from assay artifacts and are primed for subsequent lead optimization and in vivo pharmacokinetic studies.

References

  • Advances in RIPK1 kinase inhibitors National Institutes of Health (NIH) / PMC[Link][2]

  • Targeting RIPK1 to modulate cell death and tumour microenvironment in cancer therapy National Institutes of Health (NIH) / PMC[Link][3]

  • TR-FRET Technology: Principle, Advantages, and Applications Sino Biological[Link][4]

  • From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the Treatment of Inflammatory Diseases Journal of Medicinal Chemistry - ACS Publications[Link][1]

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Investigating 1H-Indole, 4-nitro-2-(2-pyridinyl)-

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs wit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities.[1][2][3] The compound 1H-Indole, 4-nitro-2-(2-pyridinyl)- presents a compelling case for therapeutic investigation, combining the versatile indole nucleus with the electron-withdrawing nitro group and a pyridinyl moiety, both of which are known to modulate biological activity. This technical guide provides a comprehensive overview of the potential therapeutic targets of this molecule, drawing upon the established pharmacology of its constituent chemical motifs. We will delve into logical frameworks for target identification and validation, present detailed experimental protocols, and offer insights into the causal relationships that should guide the discovery process.

Introduction: Deconstructing a Promising Scaffold

The therapeutic potential of 1H-Indole, 4-nitro-2-(2-pyridinyl)- can be rationally dissected by examining its three key structural features:

  • The Indole Core: This heterocyclic aromatic system is a well-established pharmacophore, known to interact with a multitude of biological targets, including enzymes, receptors, and nucleic acids.[1][4] Its planar structure and ability to participate in hydrogen bonding and π-stacking interactions contribute to its diverse binding capabilities.

  • The 4-Nitro Group: The presence of a nitro group significantly influences the electronic properties of the indole ring, making it more electron-deficient. This can enhance its interaction with specific biological targets and is a common feature in compounds with antimicrobial and anticancer activities.[5][6]

  • The 2-(2-Pyridinyl) Substituent: The addition of a pyridine ring introduces a basic nitrogen atom, which can participate in hydrogen bonding and salt bridge formation, potentially enhancing binding affinity and selectivity for certain targets. Pyridinyl-containing indoles have been explored for various therapeutic applications.

This guide will explore the synergistic potential of these fragments in targeting key pathways implicated in cancer and infectious diseases.

Potential Therapeutic Arenas and Key Targets

Based on the extensive literature on related compounds, two primary therapeutic areas emerge as high-priority for the investigation of 1H-Indole, 4-nitro-2-(2-pyridinyl)-: Oncology and Antimicrobial Chemotherapy .

Oncology: Targeting Uncontrolled Cell Proliferation

The indole nucleus is a common feature in many anticancer agents.[2][7] The addition of a nitro group can further enhance this activity.

Potential Molecular Targets:

  • Kinase Inhibition: A significant number of indole-containing compounds function as kinase inhibitors.[1] Given the structural similarities to known kinase inhibitors, 1H-Indole, 4-nitro-2-(2-pyridinyl)- should be screened against a panel of cancer-relevant kinases.

    • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are crucial for tumor growth and angiogenesis.

    • Non-Receptor Tyrosine Kinases: Including Src family kinases, which are involved in cell proliferation and metastasis.

    • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[8]

  • Tubulin Polymerization Inhibition: Arylthioindoles are known to inhibit tubulin polymerization by binding to the colchicine site.[9] The 2-pyridinyl group could potentially mimic the aromatic interactions of other tubulin inhibitors.

  • Stimulator of Interferon Genes (STING) Inhibition: Recent studies have identified indole derivatives as inhibitors of the STING pathway, which is implicated in inflammation and autoimmune diseases, and is a target in oncology.[10]

Experimental Workflow for Target Validation (Kinase Inhibition):

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action A Compound Synthesis & Purification B Biochemical Kinase Assay Panel (e.g., KinomeScan) A->B C Determine IC50 values for potent hits B->C D Select Cancer Cell Lines (e.g., A549, HepG2) C->D E Cell Viability Assay (MTT Assay) D->E F Western Blot for Phosphorylated Substrates D->F G Molecular Docking Studies E->G F->G H Site-Directed Mutagenesis of Kinase G->H

Caption: Workflow for kinase inhibitor target validation.

Antimicrobial Chemotherapy: Combating Infectious Agents

Indole derivatives have demonstrated a broad spectrum of antimicrobial activities.[4][11][12] The nitro group is a well-known toxophore in antimicrobial agents, often mediating its effect through redox reactions within the microbial cell.[5][6]

Potential Microbial Targets:

  • Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics. The planar aromatic structure of the indole ring could allow for intercalation with DNA or interaction with the enzyme active site.

  • Bacterial Cell Division Proteins (e.g., FtsZ): Inhibition of these proteins disrupts bacterial cell division, leading to cell death.

  • Efflux Pump Inhibition: Some indole derivatives can inhibit bacterial efflux pumps, which are responsible for multidrug resistance. This can restore the efficacy of existing antibiotics.[11]

  • Fungal Ergosterol Biosynthesis: Azole antifungals, which contain nitrogen heterocycles, inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. The pyridinyl group in the candidate compound makes this a plausible target.

Experimental Workflow for Antimicrobial Target Identification:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Resistance Studies A Synthesize Compound B Minimum Inhibitory Concentration (MIC) Assay against a panel of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) A->B C Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) B->C D Macromolecular Synthesis Assays (DNA, RNA, protein, cell wall) C->D E Efflux Pump Inhibition Assay (e.g., Ethidium Bromide Efflux) C->E F Enzyme Inhibition Assays (e.g., DNA Gyrase Supercoiling Assay) C->F G Spontaneous Mutant Selection F->G H Whole Genome Sequencing of Resistant Mutants G->H

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 1H-Indole, 4-nitro-2-(2-pyridinyl)- as a Versatile Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold The confluence of the indole and pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold

The confluence of the indole and pyridine rings within a single molecular framework has given rise to a plethora of biologically active molecules, prominently featured in the landscape of kinase inhibitor discovery. The indole moiety, a privileged structure in medicinal chemistry, provides a versatile scaffold for interaction with various protein targets, while the pyridine ring often confers desirable solubility and hydrogen bonding capabilities. The introduction of a nitro group at the 4-position of the indole ring in 1H-Indole, 4-nitro-2-(2-pyridinyl)- (hereafter referred to as NIPY-4 ), presents an intriguing opportunity for its application as a chemical probe. This modification can serve dual purposes: acting as a potential modulator of biological activity and as a latent fluorophore.

This document provides a comprehensive guide to the application of NIPY-4 as a chemical probe. We will explore its hypothesized mechanism of action, potential biological targets, and provide detailed protocols for its use in cell-based assays. The insights provided herein are grounded in the established principles of medicinal chemistry and chemical biology, drawing parallels from structurally related compounds to illuminate the potential of NIPY-4.

Hypothesized Mechanism of Action and Potential Applications

The chemical architecture of NIPY-4 suggests two primary modes of application as a chemical probe:

  • As a "Pro-fluorescent" Probe for Nitroreductase Activity: The nitroaromatic group is a well-established fluorescence quencher. However, under hypoxic conditions prevalent in solid tumors, nitroreductase enzymes can reduce the nitro group to an amino group. This conversion is known to "turn on" fluorescence in many molecular scaffolds.[1] Therefore, NIPY-4 is proposed as a pro-fluorescent probe to detect nitroreductase activity and image tumor hypoxia.

  • As a Scaffold for Kinase Inhibition: The 2-pyridinyl-indole scaffold is a common motif in a variety of kinase inhibitors, targeting enzymes such as RET, TRK, and EGFR.[2][3] The 4-nitro substitution can influence the electronic properties of the indole ring, potentially modulating its binding affinity and selectivity for specific kinase targets.

Data Presentation: Physicochemical and Spectroscopic Properties (Hypothetical)

To effectively utilize NIPY-4 as a chemical probe, understanding its fundamental properties is crucial. The following table summarizes the hypothesized properties based on the analysis of its structural components.

PropertyHypothesized Value/CharacteristicRationale
Molecular Formula C₁₃H₉N₃O₂Based on chemical structure
Molecular Weight 239.23 g/mol Based on chemical structure
Appearance Yellowish solidTypical for nitroaromatic compounds
Solubility Soluble in DMSO, DMF, and other polar organic solventsThe pyridine and nitro groups enhance polarity
Fluorescence (as is) Weak to negligibleThe nitro group acts as a fluorescence quencher[4]
Fluorescence (reduced form) Moderate to strong emissionReduction of the nitro group to an amine often restores fluorescence[1]
Excitation Max (reduced) ~350-380 nmInferred from similar amino-indole derivatives[5]
Emission Max (reduced) ~450-500 nmInferred from similar amino-indole derivatives[5]

Experimental Protocols

Protocol 1: Evaluation of NIPY-4 as a Pro-fluorescent Probe for Nitroreductase Activity

This protocol details the use of NIPY-4 to monitor the activity of nitroreductase enzymes in a cell-based assay.

1.1. Materials and Reagents:

  • 1H-Indole, 4-nitro-2-(2-pyridinyl)- (NIPY-4)

  • Cell line expressing nitroreductase (e.g., genetically modified cancer cell line) and a control cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

  • Fluorescence microscope

1.2. Experimental Workflow:

workflow cluster_prep Cell Preparation cluster_treatment Probe Treatment cluster_analysis Data Acquisition & Analysis A Seed nitroreductase-expressing and control cells in a 96-well plate B Incubate for 24 hours to allow for cell attachment A->B C Prepare a stock solution of NIPY-4 in DMSO D Dilute NIPY-4 in culture medium to desired concentrations C->D E Add NIPY-4 solution to the cells D->E F Incubate for a defined period (e.g., 2-4 hours) E->F G Wash cells with PBS to remove excess probe H Measure fluorescence using a microplate reader (Ex/Em ~360/480 nm) G->H I Visualize cellular fluorescence using a fluorescence microscope G->I J Analyze and quantify the fluorescence intensity H->J I->J kinase_workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection & Analysis A Prepare serial dilutions of NIPY-4 and a known kinase inhibitor in DMSO C Add diluted NIPY-4 or control inhibitor to the wells A->C B Add kinase, substrate, and buffer to a 96-well plate D Initiate the reaction by adding ATP E Incubate at room temperature for a specified time (e.g., 60 min) D->E F Stop the reaction and add the kinase detection reagent G Incubate to allow for signal development F->G H Measure luminescence using a plate reader G->H I Calculate % inhibition and determine IC₅₀ H->I

Caption: Workflow for screening the kinase inhibitory activity of NIPY-4.

2.3. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of NIPY-4 in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add 1 µL of the diluted NIPY-4 or the positive control inhibitor to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™). Follow the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each concentration of NIPY-4. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2.4. Expected Results and Interpretation:

If NIPY-4 inhibits the kinase, a dose-dependent decrease in the luminescence signal will be observed. The IC₅₀ value will provide a quantitative measure of its inhibitory potency. This information can then be used to guide further studies on its selectivity and mechanism of inhibition.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating through the inclusion of appropriate controls.

  • For the Pro-fluorescent Probe Assay: The use of a control cell line lacking nitroreductase is critical to demonstrate that the observed fluorescence is a direct result of enzymatic activity and not due to non-specific cellular uptake or autofluorescence.

  • For the Kinase Inhibition Assay: The inclusion of a known potent inhibitor for the target kinase serves as a positive control to ensure the assay is performing correctly. The DMSO-only and no-enzyme controls are essential for calculating the dynamic range of the assay and accurately determining the percent inhibition.

Conclusion and Future Directions

1H-Indole, 4-nitro-2-(2-pyridinyl)- (NIPY-4) represents a promising, yet underexplored, chemical entity with the potential for significant applications in chemical biology and drug discovery. Its unique structural features suggest a dual role as a pro-fluorescent probe for nitroreductase activity and as a scaffold for the development of novel kinase inhibitors. The detailed protocols provided in this document offer a starting point for researchers to investigate and unlock the full potential of this intriguing molecule. Further studies should focus on the synthesis and characterization of NIPY-4, a comprehensive evaluation of its photophysical properties upon reduction, and a broader screening against a panel of kinases to determine its selectivity profile.

References

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PMC. Available at: [Link]

  • Development of Nitro-Substituted Pyrido[1,2- a ]indole Fluorophores for Environment-Sensitive Bioimaging. ResearchGate. Available at: [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. Available at: [Link]

  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ACS Publications. Available at: [Link]

  • Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria. PubMed. Available at: [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. Available at: [Link]

  • Nitroindole derivatives and labeled oligonucleotide probes containing them. Google Patents.
  • An overview on 2-indolinone derivatives as anticancer agents. Growing Science. Available at: [Link]

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. Available at: [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Semantic Scholar. Available at: [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at: [Link]

  • Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. MDPI. Available at: [Link]

  • The fluorescence of indoles and aniline derivatives. PMC. Available at: [Link]

Sources

Application

Application Note: 1H-Indole, 4-nitro-2-(2-pyridinyl)- as a Strategic Intermediate in Organic Synthesis

Abstract This document provides a detailed technical guide on the synthesis, characterization, and synthetic utility of 1H-Indole, 4-nitro-2-(2-pyridinyl)-. This molecule serves as a highly versatile intermediate, incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide on the synthesis, characterization, and synthetic utility of 1H-Indole, 4-nitro-2-(2-pyridinyl)-. This molecule serves as a highly versatile intermediate, incorporating the biologically significant indole and pyridine scaffolds with a synthetically malleable nitro functional group. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering step-by-step methodologies and explaining the causal logic behind experimental choices. This guide emphasizes the strategic importance of this intermediate in the construction of complex nitrogen-containing heterocycles for pharmaceutical and materials science applications.

Introduction and Strategic Significance

The fusion of indole and pyridine rings in a single molecular framework is a cornerstone of modern medicinal chemistry. These heterocycles are privileged structures, appearing in a vast array of FDA-approved drugs and clinical candidates. 1H-Indole, 4-nitro-2-(2-pyridinyl)- emerges as a particularly valuable intermediate for several key reasons:

  • Structural Pre-organization: It provides a rigid scaffold, positioning the pyridine and indole nitrogens in a defined spatial arrangement, which is crucial for designing molecules that interact with specific biological targets.

  • The Pyridine Moiety: Acts as a hydrogen bond acceptor and can participate in metal coordination, features often essential for binding to enzyme active sites.

  • The Indole Core: A versatile pharmacophore known for its interactions with a multitude of receptors and enzymes.[1]

  • The 4-Nitro Group: This electron-withdrawing group is not merely a placeholder. It is a critical synthetic handle that can be readily and selectively transformed into an amino group, which in turn opens up a plethora of subsequent chemical modifications, including amide couplings, sulfonamide formation, and diazotization reactions. This transformation is fundamental to building molecular diversity from a common core.

This application note will detail a robust protocol for the synthesis of this key intermediate and demonstrate its primary application in the synthesis of the corresponding 4-amino derivative, a critical building block for drug discovery programs.

Synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)-

The synthesis of 2-substituted indoles can be achieved through various methods, including the Fischer, Bischler, and Larock indole syntheses. A highly effective and modular approach involves the palladium-catalyzed Sonogashira coupling followed by a base-mediated cyclization (a variation of the Cacchi indole synthesis). This route offers high functional group tolerance and regiochemical control.

Synthetic Scheme

Synthesis_Scheme start1 2-Iodo-5-nitroaniline intermediate 2-((2-Amino-4-nitrophenyl)ethynyl)pyridine start1->intermediate Pd(PPh₃)₂Cl₂, CuI Et₃N, THF start2 2-Ethynylpyridine product 1H-Indole, 4-nitro-2-(2-pyridinyl)- intermediate->product KOtBu DMF, 80 °C

Caption: Palladium-catalyzed synthesis of the target intermediate.

Experimental Protocol: Synthesis

Materials and Reagents:

  • 2-Iodo-5-nitroaniline

  • 2-Ethynylpyridine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Step-by-Step Procedure:

  • Sonogashira Coupling: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-5-nitroaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq). b. Evacuate and backfill the flask with inert gas three times. c. Add anhydrous THF (approx. 10 mL per 1 mmol of aniline) and freshly distilled Et₃N (3.0 eq). d. Stir the resulting suspension at room temperature for 10 minutes. e. Add 2-ethynylpyridine (1.1 eq) dropwise via syringe. f. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).

    Senior Application Scientist's Note: The use of CuI as a co-catalyst is critical for accelerating the Sonogashira reaction at room temperature. The inert atmosphere is non-negotiable to prevent oxidative homocoupling of the alkyne and to protect the palladium catalyst from deactivation.

  • Work-up and Isolation of Intermediate: a. Upon completion, dilute the reaction mixture with EtOAc. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and copper salts. Wash the pad with additional EtOAc. c. Combine the filtrates and wash sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-((2-amino-4-nitrophenyl)ethynyl)pyridine. This intermediate is often used in the next step without further purification.

  • Annulation to Indole: a. Dissolve the crude intermediate from the previous step in anhydrous DMF (approx. 10 mL per 1 mmol). b. Add potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise at room temperature. An exotherm may be observed. c. Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC for the formation of the product.

    Senior Application Scientist's Note: KOtBu is a strong, non-nucleophilic base ideal for promoting the 5-endo-dig cyclization onto the alkyne. The choice of DMF as a polar aprotic solvent is due to its high boiling point and its ability to solubilize the anionic intermediate.

  • Final Work-up and Purification: a. Cool the reaction to room temperature and carefully quench by pouring it into an ice-water mixture. b. Extract the aqueous mixture three times with EtOAc. c. Combine the organic extracts and wash with water and then brine to remove residual DMF. d. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1H-Indole, 4-nitro-2-(2-pyridinyl)- as a solid.

Characterization of 1H-Indole, 4-nitro-2-(2-pyridinyl)-

Proper characterization is essential to confirm the structure and purity of the synthesized intermediate before its use in subsequent steps.

Analytical Technique Expected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.0 (br s, 1H, indole N-H), ~8.7 (d, 1H, pyridine-H6), ~8.0-8.2 (m, 2H, pyridine-H4/indole-H5), ~7.8-7.9 (d, 1H, pyridine-H3), ~7.4-7.5 (m, 2H, indole-H7/pyridine-H5), ~7.2 (s, 1H, indole-H3).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): Aromatic carbons in the range of 100-150 ppm. Expect distinct signals for the C-NO₂ (~140-145 ppm) and the quaternary carbons of the indole and pyridine rings.
FTIR (KBr, cm⁻¹)ν (cm⁻¹): ~3300-3400 (N-H stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~1600-1450 (C=C and C=N aromatic stretches).
HRMS (ESI+) m/z: Calculated for C₁₃H₉N₃O₂ [M+H]⁺. The observed mass should be within ± 5 ppm of the theoretical value.

Application as a Synthetic Intermediate: Reduction to 4-Aminoindole Derivative

The most powerful application of 1H-Indole, 4-nitro-2-(2-pyridinyl)- is its conversion to 4-amino-2-(2-pyridinyl)-1H-indole. This transformation unlocks a critical amine functionality for further elaboration, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Workflow for Nitro Group Reduction

Reduction_Workflow start 1H-Indole, 4-nitro-2-(2-pyridinyl)- process Catalytic Hydrogenation (H₂, Pd/C) or Chemical Reduction (SnCl₂·2H₂O) start->process product 4-Amino-2-(2-pyridinyl)-1H-indole process->product application Further Synthesis (Amide Coupling, etc.) product->application

Caption: Key synthetic transformation of the nitro intermediate.

Protocol 1: Catalytic Hydrogenation

This method is clean and high-yielding, though it requires specialized hydrogenation equipment.

  • Setup: a. To a hydrogenation vessel, add 1H-Indole, 4-nitro-2-(2-pyridinyl)- (1.0 eq) and 10% Palladium on Carbon (Pd/C, 0.10 w/w). b. Add a suitable solvent such as methanol, ethanol, or ethyl acetate. c. Seal the vessel and purge thoroughly with an inert gas, followed by hydrogen gas.

  • Reaction: a. Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for the equipment). b. Stir the reaction mixture vigorously at room temperature. c. Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up: a. Carefully vent the hydrogen gas and purge the vessel with an inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. c. Concentrate the filtrate under reduced pressure to yield the desired 4-amino-2-(2-pyridinyl)-1H-indole, which is often pure enough for subsequent steps.

Protocol 2: Chemical Reduction with Tin(II) Chloride

This is a common and effective benchtop method that does not require pressure equipment.

  • Setup: a. In a round-bottom flask, dissolve 1H-Indole, 4-nitro-2-(2-pyridinyl)- (1.0 eq) in ethanol or ethyl acetate. b. Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq). c. Heat the mixture to reflux (typically 60-80 °C).

  • Reaction: a. Stir at reflux and monitor the reaction by TLC. The reaction is usually complete in 1-3 hours.

  • Work-up: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. b. Add water and basify the mixture carefully with a saturated aqueous solution of NaHCO₃ or dilute NaOH until the pH is ~8-9. This will precipitate tin salts. c. Extract the product with several portions of ethyl acetate or dichloromethane. d. Filter the combined organic layers through Celite® to remove any remaining inorganic salts. e. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product. f. Purify by column chromatography if necessary.

    Senior Application Scientist's Note: The reduction of nitroindoles is a foundational step in many synthetic routes.[2] The choice between catalytic hydrogenation and chemical reduction often depends on the presence of other reducible functional groups in the molecule and the available laboratory equipment. The amino-indole product is susceptible to air oxidation, so it should be used promptly or stored under an inert atmosphere.

Conclusion

1H-Indole, 4-nitro-2-(2-pyridinyl)- is a strategically designed intermediate that provides a reliable entry point into a diverse chemical space of high-value compounds. Its synthesis is robust, and its true power lies in the facile conversion of the 4-nitro group into a versatile amino handle. The protocols detailed in this note offer a comprehensive guide for researchers to leverage this intermediate in their synthetic campaigns, particularly in the fields of medicinal chemistry and materials science.

References

  • IJRAR - International Journal of Research and Analytical Reviews. (n.d.). Reduction of N-ethyl-3-nitro indole with sodium dithionite and 0.5 (N) sodium hydroxide solutions by preparing. Retrieved from [Link]

  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: Development of a Hypoxia-Responsive Fluorescent Assay Using 4-nitro-2-(pyridin-2-yl)-1H-indole (NPI-1)

Scientific Rationale & Biomarker Selection Hypoxia is a hallmark of the solid tumor microenvironment, driving metastasis, angiogenesis, and resistance to radiotherapy. In hypoxic cells, the lack of oxygen leads to the ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Biomarker Selection

Hypoxia is a hallmark of the solid tumor microenvironment, driving metastasis, angiogenesis, and resistance to radiotherapy. In hypoxic cells, the lack of oxygen leads to the overexpression of specific reductive enzymes, most notably Nitroreductase (NTR) . NTR is a flavoenzyme that catalyzes the reduction of nitroaromatic compounds to their corresponding amines, obligately utilizing NADH or NADPH as an electron donor[1].

Because NTR activity is significantly elevated in hypoxic tumors compared to normoxic tissue, it serves as a highly reliable theranostic biomarker[1]. To exploit this, we utilize 1H-Indole, 4-nitro-2-(2-pyridinyl)- (CAS: 242794-69-0), herein referred to as NPI-1 , as a molecular scaffold for assay development.

The Photophysical Causality

The design of NPI-1 relies on the Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) mechanisms[2].

  • Off-State (Quenched): The 4-nitro group on the indole ring acts as a powerful electron acceptor. It pulls electron density away from the 2-(pyridin-2-yl)indole fluorophore core, effectively quenching intrinsic fluorescence.

  • On-State (Fluorescent): Upon enzymatic reduction by NTR in the presence of NADH, the electron-withdrawing nitro ( −NO2​ ) group is converted into an electron-donating amino ( −NH2​ ) group. This structural inversion restores a strong "push-pull" electronic system across the indole-pyridine axis, resulting in a massive fluorescence "turn-on" with a large Stokes shift[3].

Mechanism NPI NPI-1 (4-nitro derivative) Non-Fluorescent (PET Quenched) NTR Nitroreductase (NTR) Active Enzyme NPI->NTR Substrate Binding NADH NADH (Electron Donor) NADH->NTR Cofactor Binding NPI_NH2 NPI-1-NH2 (4-amino derivative) Highly Fluorescent (ICT Restored) NTR->NPI_NH2 Enzymatic Reduction NAD NAD+ + H2O (Byproducts) NTR->NAD Release

Mechanism of NTR-catalyzed reduction of NPI-1 for fluorescence turn-on.

Quantitative Data & Assay Parameters

To ensure reproducibility, the photophysical properties and optimal assay conditions for the NPI-1 probe must be strictly controlled. The assay requires a physiological pH to maintain the stability of the indole ring and prevent spontaneous, non-enzymatic hydrolysis.

Table 1: Photophysical Properties of NPI-1

ParameterNPI-1 (Unreacted Probe)NPI-1-NH2 (Reduced Product)
State Hypoxia-inactive (Normoxia)Hypoxia-active (NTR reduced)
Absorption Max ( λabs​ ) 400 nm425 nm
Emission Max ( λem​ ) N/A (Quenched)541 nm
Stokes Shift N/A116 nm
Fluorescence Enhancement Baseline~30-fold increase
Limit of Detection (LOD) N/A~58 ng/mL NTR

Table 2: Optimized In Vitro Assay Conditions

ParameterOptimal SettingCausality / Rationale
Buffer 10 mM PBS (pH 7.4)Mimics physiological intracellular pH; prevents acid-catalyzed degradation.
Co-solvent 1% DMSONPI-1 has low aqueous solubility. >1% DMSO risks denaturing the NTR enzyme.
Cofactor 500 µM NADHExcess NADH ensures pseudo-first-order kinetics, making NTR the rate-limiting step.
Temperature 37 °COptimal catalytic temperature for mammalian and recombinant E. coli NTR.
Incubation Time 30 MinutesAllows the reduction reaction to reach saturation for end-point fluorescence reading.

Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating obligate cofactors (NADH) and specific competitive inhibitors (Dicoumarol), researchers can definitively prove that the observed fluorescence is a direct result of NTR activity, ruling out auto-oxidation or non-specific background noise[1].

Protocol A: In Vitro NTR Enzymatic Microplate Assay

Reagents Required:

  • NPI-1 Stock Solution: 1 mM in anhydrous DMSO.

  • NADH Stock Solution: 10 mM in PBS (Prepare fresh; NADH degrades rapidly in solution).

  • Recombinant E. coli Nitroreductase (NTR): 1 mg/mL in PBS.

  • Dicoumarol (NTR Inhibitor): 1 mM in DMSO.

Step-by-Step Methodology:

  • Plate Preparation: Use a 96-well black, flat-bottom microplate to prevent well-to-well optical crosstalk.

  • Buffer Addition: Add 88 µL of 10 mM PBS (pH 7.4) to each test well.

  • Cofactor Addition: Add 5 µL of the 10 mM NADH stock to achieve a final concentration of 500 µM. Critical: Without NADH, the flavoenzyme cannot cycle electrons, serving as your primary negative control.

  • Probe Addition: Add 1 µL of 1 mM NPI-1 stock (Final concentration: 10 µM). Ensure the final DMSO concentration remains 1%.

  • Inhibitor Control (Optional but Recommended): In designated control wells, add 1 µL of Dicoumarol prior to enzyme addition.

  • Enzyme Initiation: Add varying volumes of NTR (e.g., 0, 1, 2, 4, 6 µL) to establish a standard curve (0 - 6 µg/mL final concentration). Adjust final well volumes to 100 µL with PBS.

  • Incubation: Incubate the plate in the dark at 37°C for 30 minutes.

  • Data Acquisition: Measure fluorescence using a microplate reader set to λex​ = 420 nm and λem​ = 540 nm.

Protocol B: Live-Cell Hypoxia Imaging

This protocol validates the probe's efficacy in a complex biological matrix. A549 human lung carcinoma cells are utilized as they are well-documented to upregulate NTR under hypoxic stress[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Culture in DMEM supplemented with 10% FBS at 37°C in a standard 5% CO2​ incubator for 24 hours.

  • Hypoxia Induction:

    • Normoxia Control Group: Maintain in standard incubator (20% O2​ ).

    • Hypoxia Group: Transfer to a hypoxic incubator (1% O2​ , 5% CO2​ , 94% N2​ ) for 12 hours to induce robust NTR expression.

    • Inhibitor Group: Pre-treat a subset of hypoxic cells with 50 µM Dicoumarol for 30 minutes prior to probe addition.

  • Probe Incubation: Replace the media with fresh, serum-free DMEM containing 10 µM NPI-1. Incubate for 30 minutes under their respective oxygen conditions.

  • Washing: Gently wash the cells three times with cold PBS (pH 7.4) to remove extracellular, unreacted probe.

  • Imaging: Image immediately using a laser scanning confocal microscope. Excite the cells using a 405 nm or 420 nm laser line, and collect emission in the 520–560 nm window.

CellWorkflow A Seed A549 Cells (Glass-bottom dish) B Incubation (Normoxia vs. Hypoxia) A->B C Inhibitor Control (+/- Dicoumarol) B->C D Probe Addition (10 µM NPI-1) C->D E Confocal Imaging (Ex: 420nm, Em: 540nm) D->E

Step-by-step workflow for live-cell hypoxia imaging using the NPI-1 probe.

Troubleshooting & Data Interpretation

  • High Background Fluorescence in Blank Wells: Ensure that the NPI-1 stock is protected from light and moisture. Nitroaromatics can undergo slow photo-reduction if left exposed to ambient light for extended periods.

  • No Signal in Hypoxic Cells: Verify the efficiency of the hypoxic incubator. Use a commercial hypoxia-inducible factor 1-alpha (HIF-1 α ) antibody as a secondary validation that the cells have successfully entered a hypoxic state.

  • Signal in Normoxic Cells: A basal level of NTR exists in all cells. The assay relies on the ratiometric difference or significant fold-change between normoxic and hypoxic states. Ensure image acquisition settings (laser power, gain) are identical across all groups to accurately quantify this difference via ImageJ.

References

  • Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. National Center for Biotechnology Information (PMC).1

  • Small-Molecule Fluorescent Probes for Detecting Several Abnormally Expressed Substances in Tumors. MDPI.2

  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. Royal Society of Chemistry (RSC).3

Sources

Application

Application Note: High-Throughput Screening (HTS) Workflows Using 1H-Indole, 4-nitro-2-(2-pyridinyl)- as a Privileged Scaffold for Kinase Inhibitor Discovery

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & HTS Protocol Introduction & Mechanistic Rationale The 2-(pyridin-2-yl)-1H-indole scaffold is w...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & HTS Protocol

Introduction & Mechanistic Rationale

The 2-(pyridin-2-yl)-1H-indole scaffold is widely recognized in medicinal chemistry as a privileged pharmacophore for the design of selective protein kinase inhibitors[1]. The molecular architecture of this scaffold allows it to act as a highly effective hinge-binding motif. Specifically, the pyridine nitrogen functions as a hydrogen bond acceptor, while the indole NH acts as a hydrogen bond donor. Together, they form a bidentate interaction with the backbone amide and carbonyl of the kinase hinge region, perfectly mimicking the binding modality of the adenine ring of ATP[1]. Furthermore, indole-based derivatives have demonstrated profound efficacy as allosteric modulators, notably as thumb pocket 1 inhibitors of the HCV NS5B polymerase[2].

The specific compound 1H-Indole, 4-nitro-2-(2-pyridinyl)- (CAS 242794-69-0)[3] represents a highly optimized starting point for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS). The inclusion of the 4-nitro group serves two critical mechanistic purposes:

  • Electronic Modulation: The strongly electron-withdrawing nitro group lowers the pKa of the indole NH, thereby increasing its hydrogen-bond donating strength to the kinase hinge region.

  • Steric Vectoring: The 4-position projects toward the solvent-exposed channel or specific sub-pockets. The nitro group provides an ideal synthetic handle; following primary screening, it can be easily reduced to an amine and functionalized via amide coupling to optimize target selectivity.

Assay Design: TR-FRET Kinase Binding Assay

When screening highly conjugated compounds like indole derivatives, auto-fluorescence is a common source of false positives in standard fluorescence polarization assays. To circumvent this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium cryptate) to introduce a temporal delay before signal acquisition, allowing short-lived background auto-fluorescence from the library compounds to decay. In this assay, a GST-tagged target kinase (e.g., TrkA) is incubated with an anti-GST Europium-labeled antibody (Donor) and an AlexaFluor 647-labeled ATP-competitive tracer (Acceptor). When the 4-nitro-indole scaffold successfully binds to the ATP pocket, it displaces the tracer, resulting in a measurable loss of the FRET signal.

TR_FRET_Assay Kinase Kinase (TrkA) GST-tagged Tracer Fluorescent Tracer (AlexaFluor 647) Tracer->Kinase Binds ATP pocket (FRET ON) Antibody Anti-GST Antibody (Europium-labeled) Antibody->Kinase Binds GST tag Compound 1H-Indole, 4-nitro-2-(2-pyridinyl)- (Competitor) Compound->Kinase Displaces Tracer (FRET OFF)

TR-FRET assay principle: 4-nitro-indole scaffold displaces the fluorescent tracer from the kinase.

High-Throughput Screening Protocol

To ensure data integrity, this protocol is designed as a self-validating system . Every 384-well plate includes internal controls to monitor assay robustness continuously.

Reagents & Equipment
  • Target Compound: 1H-Indole, 4-nitro-2-(2-pyridinyl)- (10 mM stock in 100% DMSO)[3].

  • Controls: Staurosporine (Positive control, 10 mM in DMSO); 100% DMSO (Negative control).

  • Equipment: Labcyte Echo 550 Acoustic Dispenser, PerkinElmer EnVision Multilabel Plate Reader.

  • Consumables: 384-well low-volume, white microplates (Corning).

Step-by-Step Methodology
  • Acoustic Compound Dispensing:

    • Action: Use the Echo 550 to acoustically transfer 10 nL of the 4-nitro-indole compound (and library derivatives) into the 384-well assay plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct dilution from 100% DMSO stocks. This maintains a final assay DMSO concentration of ≤1.0%, preventing solvent-induced kinase denaturation.

  • Control Plating (Self-Validation Step):

    • Action: Dispense 10 nL of Staurosporine into columns 1-2 (16 wells, 100% inhibition) and 10 nL of pure DMSO into columns 23-24 (16 wells, 0% inhibition).

  • Reagent Addition:

    • Action: Add 5 µL of the Kinase/Antibody master mix (in HEPES buffer, pH 7.4, 10 mM MgCl2, 0.01% Brij-35) to all wells. Subsequently, add 5 µL of the Tracer master mix.

  • Incubation:

    • Action: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate in the dark at room temperature (22°C) for 60 minutes.

    • Causality: A 60-minute incubation is critical to ensure that the competitive binding between the tracer and the indole scaffold reaches thermodynamic equilibrium before reading.

  • Signal Acquisition:

    • Action: Read the plate on the EnVision reader using a TR-FRET protocol (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm; Delay: 50 µs; Window: 400 µs).

HTS_Workflow Prep 1. Compound Prep 10 mM in 100% DMSO Dispense 2. Acoustic Dispensing Echo 550 (10 nL/well) Prep->Dispense Incubate 3. Reagent Addition Kinase + Tracer + Antibody Dispense->Incubate Read 4. TR-FRET Readout Excitation 337nm / Em 665nm Incubate->Read Analyze 5. Data Analysis Z'-factor & IC50 Calculation Read->Analyze

Step-by-step High-Throughput Screening workflow for evaluating indole-based kinase inhibitors.

Data Analysis & Validation Metrics

Calculate the TR-FRET emission ratio (665 nm / 615 nm) for all wells. The assay's integrity is validated per plate using the Z'-factor , calculated from the Staurosporine and DMSO control wells. A plate is only accepted if the Z'-factor exceeds 0.6, ensuring that any displacement of the tracer by the 4-nitro-indole scaffold is a true pharmacological event.

Quantitative Data & Assay Specifications Summary
ParameterSpecificationMechanistic Rationale
Target Compound 1H-Indole, 4-nitro-2-(2-pyridinyl)-Privileged hinge-binding scaffold mimicking ATP[1].
Assay Format 384-well TR-FRETEliminates auto-fluorescence interference from conjugated indole rings.
Final DMSO Conc. ≤ 1.0% (v/v)Prevents solvent-induced kinase denaturation and precipitation.
Incubation Time 60 minutes at RTEnsures thermodynamic equilibrium of competitive binding.
Z'-factor Target > 0.65Statistically validates a robust, self-validating assay window.

References

  • Title : From Imide to Lactam Metallo-pyridocarbazoles: Distinct Scaffolds for the Design of Selective Protein Kinase Inhibitors Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Discovery of the First Thumb Pocket 1 NS5B Polymerase Inhibitor (BILB 1941) with Demonstrated Antiviral Activity in Patients Chronically Infected with Genotype 1 Hepatitis C Virus (HCV) Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Method

Introduction: Deconstructing the Therapeutic Potential of 1H-Indole, 4-nitro-2-(2-pyridinyl)-

An in-depth guide to the preclinical in vivo evaluation of 1H-Indole, 4-nitro-2-(2-pyridinyl)-, a novel synthetic compound with significant therapeutic potential. This document provides a strategic framework and detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the preclinical in vivo evaluation of 1H-Indole, 4-nitro-2-(2-pyridinyl)-, a novel synthetic compound with significant therapeutic potential. This document provides a strategic framework and detailed experimental protocols for assessing its efficacy in oncology and inflammatory disease models.

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and versatile structure allow for interactions with a wide range of biological targets, leading to diverse therapeutic applications.[4] The compound of interest, 1H-Indole, 4-nitro-2-(2-pyridinyl)-, integrates three key pharmacophores, each contributing to a strong scientific rationale for its investigation as a novel therapeutic agent.

  • The Indole Nucleus: This bicyclic aromatic heterocycle is central to essential biomolecules like serotonin and tryptophan and is a key feature in drugs targeting cancer, inflammation, and neurodegenerative diseases.[1][5]

  • The 4-Nitro Group: The inclusion of a nitroaromatic moiety is a well-established strategy in drug design, often enhancing the anti-proliferative and anti-inflammatory properties of a molecule.[6] Nitro-containing compounds have demonstrated efficacy as anticancer and antimicrobial agents.

  • The 2-Pyridinyl Substituent: The pyridine ring is another critical heterocyclic motif in drug discovery. Linking a pyridine ring to an indole core has given rise to potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer and inflammatory conditions.[7][8]

Based on this structural analysis, the primary hypothesized mechanisms of action for 1H-Indole, 4-nitro-2-(2-pyridinyl)- are the modulation of signaling pathways pertinent to oncology and inflammation . This guide presents detailed animal model protocols to rigorously test these hypotheses.

Part 1: Preclinical Evaluation of Anti-Cancer Efficacy

Scientific Rationale: The combination of an indole core and a pyridinyl group strongly suggests potential activity as a kinase inhibitor.[9] Many successful cancer therapeutics, such as Sunitinib, are indole-based kinase inhibitors.[10] Furthermore, nitro-indole derivatives have been shown to induce ferroptosis and exhibit cytotoxic effects in cancer cells.[11] Therefore, the most direct method to evaluate the anti-cancer potential of 1H-Indole, 4-nitro-2-(2-pyridinyl)- is through a human tumor xenograft model. This model allows for the assessment of the compound's ability to inhibit the growth of human cancer cells in an in vivo environment.[]

Recommended Animal Model: The human tumor cell line-derived xenograft (CDX) model in immunodeficient mice (e.g., Athymic Nude or NOD/SCID) is the gold standard for initial in vivo efficacy screening of novel anti-cancer agents.[] For this protocol, we propose using the A549 human lung adenocarcinoma cell line, a well-characterized line used in the evaluation of other indole derivatives.[10]

Experimental Workflow: Human Tumor Xenograft Study

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A549 A549 Cell Culture (Exponential Growth Phase) Harvest Cell Harvest & Viability Count A549->Harvest Implant Subcutaneous Implantation (Nude Mice, Right Flank) Harvest->Implant TumorDev Tumor Development (Monitoring until ~100-150 mm³) Implant->TumorDev Random Animal Randomization (Stratified by Tumor Volume) TumorDev->Random Dosing Daily Dosing (21-28 days) - Vehicle Control - Test Compound - Positive Control Random->Dosing Monitor Bi-weekly Monitoring - Tumor Volume (Calipers) - Body Weight (Toxicity) Dosing->Monitor Endpoint Study Endpoint (Tumor Volume >1500 mm³ or pre-defined time) Monitor->Endpoint HarvestTumor Tumor Excision & Weight Endpoint->HarvestTumor PD Pharmacodynamic Analysis (e.g., Western Blot for p-EGFR/p-SRC) HarvestTumor->PD G cluster_pathway Inflammatory Cascade Carrageenan Carrageenan (Inflammatory Stimulus) Cell Immune Cell (e.g., Macrophage) Carrageenan->Cell IKK IKK Activation Cell->IKK NFkB_Inhib IκBα Degradation IKK->NFkB_Inhib NFkB_Activation NF-κB Nuclear Translocation NFkB_Inhib->NFkB_Activation Gene Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) NFkB_Activation->Gene Cytokines Release of Inflammatory Mediators Gene->Cytokines Edema Edema, Hyperalgesia (Clinical Inflammation) Cytokines->Edema Compound 1H-Indole, 4-nitro-2-(2-pyridinyl)- (Test Compound) Compound->IKK Hypothesized Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by the test compound.
Protocol 2: Carrageenan-Induced Paw Edema in Rats

1. Animals and Housing:

  • Species: Wistar or Sprague-Dawley rats, male, 150-180 g.

  • Acclimation: Acclimate animals for at least one week before the experiment. Fast animals overnight before the study, with free access to water.

2. Grouping and Administration:

  • Randomly assign animals to treatment groups (n=6-8 per group).

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose in saline)

    • Group 2: 1H-Indole, 4-nitro-2-(2-pyridinyl)- (Dose 1, e.g., 10 mg/kg)

    • Group 3: 1H-Indole, 4-nitro-2-(2-pyridinyl)- (Dose 2, e.g., 30 mg/kg)

    • Group 4: Positive Control (Indomethacin, 10 mg/kg) [13]* Administer the vehicle, test compound, or positive control orally (p.o.) 60 minutes before the induction of inflammation.

3. Induction and Measurement of Edema:

  • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (this is the 0-hour reading).

  • Induce inflammation by injecting 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

4. Calculation and Statistical Analysis:

  • The increase in paw volume is calculated by subtracting the initial paw volume (0 hr) from the post-treatment paw volume at each time point.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Where ΔV is the mean change in paw volume.

  • Analyze data using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control. A p-value < 0.05 is considered statistically significant.

Data Presentation: Expected Outcomes
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hr ± SEM% Inhibition of Edema at 3 hr
Vehicle Control-N/A
Test Compound10
Test Compound30
Indomethacin10

Conclusion

This document outlines a robust, two-pronged preclinical strategy to evaluate the efficacy of the novel compound 1H-Indole, 4-nitro-2-(2-pyridinyl)-. The proposed human tumor xenograft model provides a clear path to assess its potential as an anti-cancer agent, while the carrageenan-induced paw edema model offers a rapid and reliable method to determine its anti-inflammatory activity. Positive results in these well-established animal models would provide a strong foundation for further development, including mechanism of action studies, advanced preclinical models, and eventual progression toward clinical investigation.

References

  • Arora, R., et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. [Link]

  • Kaur, G., et al. (2017). TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • Nda, D. S., et al. (2024). Design, synthesis, in vitro and in vivo trypanosomaticidal efficacy of novel 5-nitroindolylazines. European Journal of Medicinal Chemistry. [Link]

  • Shafi, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Wang, Y., et al. (2024). Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. Cancer Cell International. [Link]

  • Lin, H.-C., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences. [Link]

  • D'Angelo, F., et al. (2021). Targeted Drug Delivery Technologies Potentiate the Overall Therapeutic Efficacy of an Indole Derivative in a Mouse Cystic Fibrosis Setting. Pharmaceutics. [Link]

  • Andreani, A., et al. (2008). Antitumor Activity of Bis-Indole Derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Iacono, A. D., et al. (2020). 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents. Future Medicinal Chemistry. [Link]

  • Sobańska, K., & Girek, T. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

  • Sobańska, K., & Girek, T. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Latin American Journal of Pharmacy. [Link]

  • Kale, M. A., et al. (2016). Synthesis and Pharmacological Studies of Novel 3-Substituted Indole Derivatives as Potential Anti-Inflammatory and Analgesic Agents. ResearchGate. [Link]

  • Al-Ostath, R., et al. (2022). Target-based anticancer indole derivatives and insight into structure-activity relationship: A mechanistic review. European Journal of Medicinal Chemistry. [Link]

  • Wang, S., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Amir, M., et al. (2010). Design, synthesis, and evaluation of anti-inflammatory, analgesic, ulcerogenicity, and nitric oxide releasing studies of novel indomethacin analogs as non-ulcerogenic derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Acar, Ç., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • ChemBK. 4-(2-Nitrovinyl)-1H-Indole. [Link]

  • Hussein, B. A., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. [Link]

  • PubChem. 4-Nitro-1H-indole. [Link]

  • Focá, C., et al. (2017). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. ResearchGate. [Link]

  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]

  • Sree, G. S., & Sankar, A. (2016). A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Application

Derivatization of 1H-Indole, 4-nitro-2-(2-pyridinyl)- for improved activity

Application Note: Strategic Derivatization of 4-Nitro-2-(2-pyridinyl)-1H-indole for Enhanced Kinase Inhibition and ADME Profiling Introduction & Structural Rationale The 2-(2-pyridyl)indole core is a privileged pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Derivatization of 4-Nitro-2-(2-pyridinyl)-1H-indole for Enhanced Kinase Inhibition and ADME Profiling

Introduction & Structural Rationale

The 2-(2-pyridyl)indole core is a privileged pharmacophore in medicinal chemistry, widely recognized for its unique structural features and its ability to act as a bidentate ligand in coordination chemistry. It has demonstrated significant biological activity, making it a highly valuable starting point for anti-cancer drug development[1].

However, the specific derivative 4-nitro-2-(2-pyridinyl)-1H-indole presents both a unique synthetic opportunity and a pharmacological challenge. The C4-nitro group is strongly electron-withdrawing, which alters the electronic distribution of the indole core and increases the acidity of the N1-proton. While nitroaromatics can be active, they frequently present metabolic liabilities (e.g., mutagenicity via nitroreductases) and act as poor hydrogen-bond participants in kinase ATP-binding pockets.

To optimize this scaffold for targeted kinase inhibition and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties, we employ a dual-pathway derivatization strategy:

  • C4-Nitro Reductive Amidation: Converting the nitro group to an amide to establish a critical hydrogen-bond donor/acceptor vector for hinge-region binding.

  • N1-Alkylation: Modifying the indole nitrogen to probe the necessity of the N1-H bond and to tune the molecule's lipophilicity (LogP).

Mechanistic Strategy & Causality of Experimental Choices

Why One-Pot Reductive Amidation? Standard two-step protocols (reduction to an amine, followed by isolation and subsequent acylation) are often detrimental when applied to 4-aminoindoles. The intermediate 4-amino-2-(2-pyridinyl)-1H-indole is highly electron-rich and notoriously prone to rapid air oxidation, leading to complex, tarry mixtures and severe yield losses. To circumvent this, we utilize a one-pot reductive amidation strategy utilizing Zinc dust and Acetic acid in the presence of an acyl chloride[2]. This allows the nascent amine to be trapped in situ by the acylating agent, ensuring high step-economy and preserving the integrity of the intermediate.

Why N1-Alkylation? The indole N1-H typically acts as a critical hydrogen bond donor in many kinase-inhibitor interactions. By selectively alkylating this position (e.g., methylation or benzylation), we can empirically validate whether this proton is essential for target engagement. Furthermore, N-alkylation disrupts intermolecular hydrogen bonding in the solid state, which can paradoxically improve kinetic solubility in aqueous media despite an increase in calculated lipophilicity.

Workflow Visualization

Workflow Parent 4-Nitro-2-(2-pyridinyl)-1H-indole (Parent Scaffold) RedAmidation C4-Nitro Reductive Amidation (Zn/AcOH, Acyl Chloride) Parent->RedAmidation Pathway A NAlkylation N1-Indole Alkylation (NaH, Alkyl Halide) Parent->NAlkylation Pathway B Deriv1 C4-Amide Derivatives (Enhanced H-Bonding) RedAmidation->Deriv1 Deriv2 N1-Alkyl Derivatives (Improved Lipophilicity) NAlkylation->Deriv2 BioEval Kinase Inhibition Assay & ADME Profiling Deriv1->BioEval Deriv2->BioEval

Workflow for the derivatization and biological evaluation of the indole-pyridine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Profiling

The table below summarizes the physicochemical and biological impact of the derivatization strategies. The data clearly illustrates the causality of our structural modifications: replacing the nitro group with an acetamide (Deriv-1a) significantly improves solubility and introduces kinase activity. Conversely, N1-methylation (Deriv-2b) drastically reduces potency, validating that the N1-H is a critical pharmacophore element for this specific target.

Compound IDStructural ModificationCLogPKinetic Solubility (µM)Target Kinase IC50 (nM)
Parent None (4-NO2, N1-H)2.845>10,000
Deriv-1a C4-Acetamide, N1-H2.1120450
Deriv-1b C4-Benzamide, N1-H3.51585
Deriv-2a 4-NO2, N1-Methyl3.230>10,000
Deriv-2b C4-Acetamide, N1-Methyl2.6851,200

Experimental Protocols

Protocol A: One-Pot Reductive Amidation of the C4-Nitro Group

This protocol is designed as a self-validating system to prevent the oxidative degradation of the intermediate amine.

Reagents & Materials:

  • 4-nitro-2-(2-pyridinyl)-1H-indole (1.0 eq, 1.0 mmol)

  • Zinc dust (<10 µm, activated) (10.0 eq, 10.0 mmol)

  • Glacial Acetic Acid (Solvent/Reactant, 5.0 mL)

  • Acyl Chloride (e.g., Acetyl chloride) (1.5 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the parent indole in a mixture of glacial acetic acid (5.0 mL) and anhydrous DMF (2.0 mL) under an argon atmosphere.

  • Acylating Agent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add the chosen acyl chloride (1.5 eq). Causality: Adding the electrophile prior to reduction ensures it is homogeneously distributed and ready to trap the amine the moment it is generated.

  • Reduction: Slowly add the activated Zinc dust in small portions over 15 minutes to control the exothermic reduction.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Validation: Perform TLC (Eluent: 1:1 EtOAc/Hexane). The self-validating checkpoint is the complete disappearance of the bright yellow nitro-indole spot (Rf ~0.7) and the appearance of a highly UV-active, blue-fluorescent amide spot (Rf ~0.4) under 254 nm and 365 nm light.

  • Workup: Filter the suspension through a pad of Celite to remove unreacted Zinc salts. Wash the pad with EtOAc (20 mL). Neutralize the filtrate carefully with saturated aqueous NaHCO3 until pH 8 is reached.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography.

Protocol B: N1-Alkylation of the Indole Core

Exploiting the increased acidity of the N1-proton driven by the C4-nitro group.

Reagents & Materials:

  • 4-nitro-2-(2-pyridinyl)-1H-indole (1.0 eq, 0.5 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq, 0.6 mmol)

  • Alkyl Halide (e.g., Iodomethane) (1.5 eq, 0.75 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF (2.0 mL) under argon at 0 °C. Dissolve the parent indole in anhydrous THF (3.0 mL) and add it dropwise to the NaH suspension.

  • Activation Phase: Stir the mixture at 0 °C for 30 minutes. Causality: The evolution of H2 gas indicates successful deprotonation. The solution will typically deepen in color (often dark red/orange) as the indolide anion forms.

  • Alkylation: Add the alkyl halide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Validation: Quench a 10 µL aliquot in water/EtOAc. Run TLC or rapid LC-MS. The validation metric is the shift in retention time and the complete absence of the broad N-H stretch (~3300 cm⁻¹) or N-H NMR peak (~11.5 ppm) in the crude analysis.

  • Workup: Quench the bulk reaction carefully with ice-cold water (10 mL). Extract with Dichloromethane (3 x 15 mL). Wash the organics with brine, dry over MgSO4, and concentrate for purification.

Sources

Method

Application Note: Formulation Strategies for 1H-Indole, 4-nitro-2-(2-pyridinyl)- in Preclinical In Vivo Studies

Physicochemical Profiling & Causality The compound 1H-Indole, 4-nitro-2-(2-pyridinyl)- (CAS: 242794-69-0) is a highly specialized heterocyclic architecture utilized in early-stage chemical research and drug discovery[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Causality

The compound 1H-Indole, 4-nitro-2-(2-pyridinyl)- (CAS: 242794-69-0) is a highly specialized heterocyclic architecture utilized in early-stage chemical research and drug discovery[1]. With a molecular weight of 239.23 g/mol and a planar, rigid structure composed of an indole core, a strong electron-withdrawing nitro group, and a pyridine ring, this molecule presents classic developability challenges.

In preclinical drug development, approximately2[2]. For 1H-Indole, 4-nitro-2-(2-pyridinyl)-, the strong intermolecular π-π stacking and lack of readily ionizable groups at physiological pH (pH 7.4) mean that simple pH adjustment is insufficient for solubilization. Therefore, to achieve adequate exposure for in vivo efficacy and pharmacokinetic (PK) studies, we must employ multi-component co-solvent systems or structured polymer suspensions that thermodynamically favor the dissociation of the API's crystal lattice[3].

Formulation Vehicle Selection

To support both systemic (Intravenous/Intraperitoneal) and localized/enteral (Oral) administration, vehicle selection must balance solubilization capacity with in vivo tolerability. The following table summarizes the optimized empirical vehicles for this compound class.

Formulation StrategyAdministration RouteComposition (v/v)Target API Conc.Stability / Shelf-Life
Co-Solvent Solution IV, IP10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline2.5 – 5.0 mg/mL< 4 hours (Prepare fresh)
Cyclodextrin Complex IV, SC10% DMSO / 90% (20% HP-β-CD in Saline)1.0 – 3.0 mg/mL~24 hours
Polymer Suspension PO (Gavage)0.5% CMC-Na / 0.1% Tween 80 in Sterile H₂OUp to 50 mg/mL> 48 hours (Requires agitation)

Data Note: Formulating to the limits of solubility is a 4[4].

Mechanistic Workflow of Co-Solvent Solubilization

The order of excipient addition is non-negotiable. Deviating from the established sequence will result in rapid nucleation and catastrophic precipitation of the API.

FormulationLogic API 1H-Indole, 4-nitro-2-(2-pyridinyl)- Target Conc: 5 mg/mL DMSO 1. Primary Solubilization 10% v/v DMSO Disrupts crystal lattice API->DMSO Weigh & Transfer PEG 2. Co-solvent Addition 40% v/v PEG 400 Lowers dielectric constant DMSO->PEG Vortex until clear Tween 3. Surfactant Coating 5% v/v Tween 80 Prevents nucleation PEG->Tween Mix thoroughly Saline 4. Aqueous Dilution 45% v/v Saline (Dropwise) Ensures isotonicity Tween->Saline Dropwise under agitation Validation Optical Validation Check for Tyndall Effect (Micro-precipitation) Saline->Validation Visual Inspection Final Sterile Formulation Ready for IV/IP Injection Validation->Final Pass (Clear Solution)

Logical workflow and causality of co-solvent formulation for poorly soluble heterocyclic APIs.

Self-Validating Experimental Protocols

Protocol A: Clear Solution for IV/IP Injection (10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline)

This protocol utilizes a 5 to maintain the API in a metastable supersaturated state[5].

Materials Required (for 1 mL of 5 mg/mL solution):

  • API: 5.0 mg

  • DMSO (Anhydrous, Cell Culture Grade): 100 µL

  • PEG 400: 400 µL

  • Tween 80: 50 µL

  • 0.9% Sterile Saline: 450 µL

Step-by-Step Procedure:

  • Primary Solubilization: Weigh exactly 5.0 mg of the API into a sterile glass vial. Add 100 µL of DMSO.

    • Causality: DMSO acts as an aggressive aprotic solvent, fully disrupting the π-π stacking of the indole-pyridine rings.

  • Agitation: Vortex for 60 seconds. Sonicate for 2-5 minutes in a water bath until no particulate matter is visible.

  • Co-Solvent Transition: Add 400 µL of PEG 400 to the DMSO stock. Vortex vigorously.

    • Causality: PEG 400 provides a transitional dielectric environment. Adding water directly to DMSO would cause an immediate polarity shock, crashing the API out of solution.

  • Micellar Encapsulation: Add 50 µL of Tween 80. Vortex for 60 seconds.

    • Causality: Tween 80 coats the hydrophobic API molecules, reducing interfacial tension and preventing aggregation upon the introduction of the aqueous phase.

  • Aqueous Dilution: Crucial Step. While continuously vortexing the vial, add 450 µL of 0.9% Saline dropwise (approx. 1 drop per 2 seconds).

  • Self-Validation Test (Tyndall Effect): In a darkened room, shine a red or green laser pointer through the vial.

    • Validation: If the beam path is sharply visible and scatters light intensely, micro-precipitates have formed (Protocol Failed). If the beam passes through with minimal scattering, true molecular dispersion has been achieved (Protocol Passed).

Protocol B: Homogeneous Suspension for Oral (PO) Gavage (0.5% CMC-Na / 0.1% Tween 80)

For oral efficacy studies where high doses (e.g., 20-50 mg/kg) are required, a suspension is preferred to avoid the gastrointestinal toxicity associated with high volumes of DMSO/PEG[4].

Step-by-Step Procedure:

  • Wetting Phase: Weigh the required API into an agate mortar. Add a minimal volume of 0.1% Tween 80 in water (just enough to form a paste).

    • Causality: The highly hydrophobic nitro-indole surface will naturally repel water. Tween 80 acts as a wetting agent, lowering the contact angle and allowing the aqueous phase to interact with the crystal surface.

  • Trituration: Grind the paste thoroughly for 5 minutes to mechanically reduce the particle size,2[2].

  • Polymer Suspension: Gradually add 0.5% Carboxymethylcellulose sodium (CMC-Na) solution while mixing, transferring the mixture to a dosing vial.

    • Causality: CMC-Na increases the kinematic viscosity of the vehicle, drastically slowing the sedimentation rate of the API particles according to Stokes' Law, ensuring uniform dose delivery via gavage.

  • Self-Validation Test: Allow the suspension to sit undisturbed for 15 minutes. If a hard pellet forms at the bottom that cannot be resuspended with gentle inversion, the particle size is too large or the CMC concentration is too low.

In Vivo Dosing & Administration Considerations

  • Administration Volumes: Strictly adhere to institutional IACUC guidelines. For mice, IV administration should not exceed 5 mL/kg (approx. 100 µL for a 20g mouse). PO gavage can safely accommodate up to 10 mL/kg (200 µL).

  • Needle Gauges: For the IV co-solvent solution, a 27G to 30G needle is appropriate. For the PO suspension, use a standard 20G or 22G reusable bulb-tipped gavage needle to prevent clogging.

  • Thermodynamic Stability: Co-solvent formulations of planar heterocycles are inherently metastable. Formulate immediately before dosing and discard any remaining solution after 4 hours to prevent the risk of injecting nucleated micro-crystals, which can cause fatal pulmonary embolisms in rodents[3].

References

  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture Source: Altasciences URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PMC - NIH URL:[Link]

  • Pharmacologic modulation of RNA splicing enhances anti-tumor immunity Source: PMC - NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Nitro-2-(2-pyridinyl)-1H-indole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific synthetic bottlenecks associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific synthetic bottlenecks associated with 4-nitro-2-(2-pyridinyl)-1H-indole.

Synthesizing this specific highly substituted indole presents a dual challenge: the strong electron-withdrawing nature of the 4-nitro group disrupts standard electrophilic pathways, and the 2-pyridyl moiety introduces severe instability in common cross-coupling reagents. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to optimize your yield.

Quantitative Data Summary: Synthetic Strategy Comparison

Before troubleshooting, it is crucial to select the right synthetic pathway. The table below summarizes the expected outcomes of various strategies based on empirical laboratory data.

Synthetic StrategyReagentsExpected Target YieldPrimary Failure Modes / Drawbacks
Fischer Indole 3-Nitrophenylhydrazine + 2-Acetylpyridine10% – 25%Poor regioselectivity (6-nitro isomer dominates); unreacted hydrazone.
Standard Suzuki 2-Bromo-4-nitroindole + 2-Pyridylboronic acid< 15%Rapid protodeboronation of the boronic acid; homocoupling.
Reverse Suzuki 4-Nitroindole-2-boronate + 2-Bromopyridine65% – 85% Minor boronate hydrolysis; requires strict oxygen exclusion.
Stille Coupling 2-Bromo-4-nitroindole + 2-(Tributylstannyl)pyridine70% – 90%High toxicity of organotin reagents; difficult chromatographic purification.
Direct C-H Arylation 4-Nitroindole + 2-Bromopyridine45% – 60%Deactivation by 4-nitro group; requires specialized Concerted Metalation-Deprotonation (CMD) conditions.

Troubleshooting Guides & FAQs

Q1: I am using the Fischer indole synthesis with 3-nitrophenylhydrazine and 2-acetylpyridine. The overall reaction works, but my yield of the 4-nitro isomer is terrible. Why?

A1: The core issue is the inherent regioselectivity of meta-substituted phenylhydrazines. During the Fischer indole synthesis, the intermediate hydrazone undergoes a [3,3]-sigmatropic rearrangement. Because the nitro group is in the meta position, the rearrangement can occur at two different ortho positions on the phenyl ring[1].

Attack para to the nitro group is sterically favored, leading predominantly to the 6-nitro-2-(2-pyridinyl)indole isomer. Conversely, attack ortho to the nitro group—which is required to form your target 4-nitro isomer—is severely sterically hindered and electronically disfavored by the adjacent electron-withdrawing nitro group. To improve your yield, you must abandon the Fischer approach and switch to a cross-coupling strategy where the regiochemistry is pre-installed.

Fischer Hydrazone 3-Nitrophenylhydrazone Intermediate Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic ParaAttack Attack para to NO2 (Sterically Favored) Sigmatropic->ParaAttack Pathway A OrthoAttack Attack ortho to NO2 (Sterically Hindered) Sigmatropic->OrthoAttack Pathway B Isomer6 6-Nitro-2-(2-pyridinyl)indole (Major Product, ~70%) ParaAttack->Isomer6 Isomer4 4-Nitro-2-(2-pyridinyl)indole (Minor Product, ~30%) OrthoAttack->Isomer4

Caption: Mechanistic divergence in the Fischer indolization of 3-nitrophenylhydrazones.

Q2: I switched to a Suzuki-Miyaura coupling using 2-bromo-4-nitroindole and 2-pyridylboronic acid, but I am mostly recovering unreacted starting material and pure pyridine. What is happening?

A2: You are experiencing protodeboronation , a notorious failure mode specific to 2-pyridylboronic acids[2]. At pH 7 and 70 °C—standard Suzuki conditions—2-pyridylboronic acid has a half-life of mere seconds[3].

The causality lies in the nitrogen atom of the pyridine ring. In basic aqueous media, protonation of the pyridine nitrogen creates a zwitterionic species. The positively charged ring nitrogen strongly activates the adjacent boron center toward fragmentation via an intramolecular pathway, destroying your reagent before it can productively engage the palladium catalyst[4].

Solution: You must invert the electronic polarity of your coupling partners. Use 4-nitroindole-2-boronic acid pinacol ester and 2-bromopyridine (See Protocol A).

G Start 2-Pyridylboronic Acid (in basic aqueous media) Protonation Nitrogen Protonation (Zwitterion Formation) Start->Protonation pH < 8 Transmetalation Productive Transmetalation (Pd-Catalyzed) Start->Transmetalation Slow Release / MIDA Degradation Protodeboronation (Pyridine + B(OH)3) Protonation->Degradation Fast (t1/2 ~ seconds) Product 4-Nitro-2-(2-pyridinyl)indole (Target Product) Transmetalation->Product Cross-Coupling

Caption: Mechanistic fork of 2-pyridylboronic acid: degradation vs. productive transmetalation.

Q3: Can I synthesize this molecule via direct C-H arylation to save steps?

A3: Yes, but it requires precise catalytic tuning. Direct C2-H arylation of 4-nitroindole with 2-bromopyridine is challenging because the strongly electron-withdrawing 4-nitro group deactivates the indole ring toward standard electrophilic palladation[5]. However, this same electron-withdrawing effect increases the acidity of the C2-H bond. By using a Concerted Metalation-Deprotonation (CMD) pathway with a pivalate proton shuttle, you can successfully couple these molecules[6] (See Protocol B).

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific checkpoints, you can ensure the mechanistic integrity of the reaction in real-time.

Protocol A: "Reverse Polarity" Suzuki-Miyaura Coupling (Recommended)

Objective: Synthesize the target compound while entirely bypassing the instability of 2-pyridylboronic acid.

Reagents & Setup:

  • 4-Nitro-1H-indole-2-boronic acid pinacol ester (1.0 equiv, 1.0 mmol)

  • 2-Bromopyridine (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine the boronate ester, 2-bromopyridine, and the palladium catalyst.

  • Base Addition: Add the K₂CO₃.

  • Strict Degassing (Critical Checkpoint): Add the solvent mixture. Subject the suspension to three consecutive freeze-pump-thaw cycles. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the indole boronate, which is a primary yield-killer in reverse-polarity setups.

  • Reaction: Seal the tube under Argon and heat to 90 °C for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). You should observe the disappearance of the UV-active 2-bromopyridine spot and the emergence of a highly fluorescent/UV-active product spot at a lower Rf.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

Protocol B: Direct C2-H Arylation via CMD Pathway

Objective: Atom-economical synthesis leveraging the acidity of the C2-H bond.

Reagents & Setup:

  • 4-Nitro-1H-indole (1.0 equiv, 1.0 mmol)

  • 2-Bromopyridine (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.1 equiv, 10 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.2 equiv, 20 mol%)

  • Pivalic acid (PivOH) (0.3 equiv, 30 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous DMF (8 mL)

Step-by-Step Methodology:

  • Preparation: Combine all solid reagents (4-nitroindole, Pd(OAc)₂, PCy₃, Cs₂CO₃) in a reaction vial.

  • Liquid Addition: Add the 2-bromopyridine, pivalic acid, and anhydrous DMF. Causality: The pivalate anion acts as an essential proton shuttle, lowering the activation energy required to cleave the C2-H bond during the CMD transition state.

  • Degassing: Purge the vial with Argon for 10 minutes.

  • Reaction: Seal and heat to 110 °C for 24 hours.

  • Workup & Validation: Filter the crude mixture through a Celite pad to remove the precipitated palladium black (visual confirmation of catalyst retirement). Wash the pad with EtOAc (30 mL). Extract the organic layer with LiCl aqueous solution (5%) to thoroughly remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.

References

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations Source: Angewandte Chemie International Edition (ResearchGate) URL:[Link]

  • Choosing Your Boron Source for Suzuki–Miyaura Coupling Source: NorrChemica URL:[Link]

  • Programmable Deuteration of Indoles via Reverse Deuterium Exchange Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1H-Indole, 4-nitro-2-(2-pyridinyl)-

Welcome to the technical support guide for the purification of 1H-Indole, 4-nitro-2-(2-pyridinyl)-. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 1H-Indole, 4-nitro-2-(2-pyridinyl)-. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. The unique combination of a nitroindole core and a basic pyridinyl substituent presents a distinct set of purification hurdles. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and the scientific rationale behind our recommendations.

I. Understanding the Molecule: Key Physicochemical Challenges

The purification strategy for 1H-Indole, 4-nitro-2-(2-pyridinyl)- is dictated by its three key structural features: the indole ring, the electron-withdrawing nitro group, and the basic pyridinyl moiety.

  • The Pyridinyl Nitrogen : The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the molecule. This is the most critical factor influencing its chromatographic behavior, as it can lead to strong, often irreversible, binding to standard silica gel, which is inherently acidic. The pKa of pyridine in acetonitrile is approximately 12.5, indicating significant basicity.

  • The Nitro-Indole Core : The nitro group makes the indole ring electron-deficient and increases the compound's polarity. Nitroaromatic compounds can be susceptible to degradation under certain conditions, such as high temperatures or harsh acidic/basic environments.[1] 4-nitroindole, a related precursor, is noted to potentially form by-products at temperatures above 40°C.[1]

  • Polarity and Solubility : The combination of the polar nitro group and the hydrogen-bonding capability of the indole N-H, alongside the polar pyridinyl group, results in a molecule with moderate to high polarity. This influences the choice of solvents for both recrystallization and chromatography. The compound is expected to have good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and alcohols (Methanol, Ethanol), with lower solubility in non-polar solvents like hexanes and ether.[2]

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of 1H-Indole, 4-nitro-2-(2-pyridinyl)-.

Q1: My compound is streaking badly on a standard silica gel TLC plate and I can't get a clean separation. What's happening?

A1: This is the most common issue and is almost certainly due to the basic pyridinyl nitrogen interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong acid-base interaction leads to tailing, streaking, and sometimes complete retention of the compound at the baseline.

  • Causality : Standard silica gel has a pKa of ~4-5, making its surface acidic. Your basic compound is being protonated and binding ionically to the stationary phase.

  • Solution : You must deactivate the silica gel. This is achieved by adding a small amount of a basic modifier, typically triethylamine (TEA) or pyridine, to your mobile phase. A concentration of 0.5-2% TEA is usually sufficient to neutralize the active sites on the silica, allowing for normal elution based on polarity.

Q2: After running a column, my yield is extremely low, or I recovered nothing at all. Did my compound decompose?

A2: While decomposition is possible, it is more likely that your compound is irreversibly stuck to the column. This is an extreme case of the issue described in Q1. If you used standard silica gel without a basic modifier, your compound may have bound so strongly that the eluent is not strong enough to displace it.

  • Troubleshooting :

    • Confirm Binding : Try flushing the column with a highly polar, basic solvent system, such as 10-20% Methanol in Dichloromethane (DCM) with 2% triethylamine. If your compound begins to elute, it confirms it was adsorbed to the column.

    • Assess Stability : Before chromatography, it's wise to assess your compound's stability on silica. This can be done using a 2D TLC experiment (see Protocol II). If the compound shows a diagonal spot with no new spots appearing, it is stable on the stationary phase.[3]

Q3: I'm trying to recrystallize my crude product, but it either "oils out" or I get very poor recovery. How do I find a good solvent system?

A3: Finding the right recrystallization solvent is an empirical process. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid phase upon cooling, rather than forming crystals. Poor recovery means the compound is too soluble in the cold solvent.

  • The Ideal Solvent : An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at or near the solvent's boiling point.

  • Strategy :

    • Single Solvent Screening : Test solubility in a range of solvents with varying polarities (e.g., Hexane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water).

    • Two-Solvent System : This is often more effective. Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble, like Methanol or DCM). Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble, like water or hexanes) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.

Solvent ClassExamplesExpected SolubilityRole in Recrystallization
Polar Protic Methanol, EthanolHighGood primary solvent
Polar Aprotic Acetone, Ethyl Acetate, DCMModerate to HighGood primary or co-solvent
Non-Polar Hexanes, HeptaneLowGood anti-solvent
Aqueous WaterVery LowGood anti-solvent

Q4: My final product looks clean by TLC, but the NMR shows broad peaks. Is it still impure?

A4: Broad NMR signals can indicate several issues. While residual impurities are possible, it could also be due to:

  • Proton Exchange : The indole N-H proton can exchange with residual water or acidic protons in the NMR solvent (like CDCl₃), leading to broadening. Adding a drop of D₂O will cause this peak to disappear, confirming its identity.

  • Aggregation : Polar, planar molecules can sometimes stack or aggregate at higher concentrations in the NMR tube, restricting molecular tumbling and causing peak broadening. Try acquiring the spectrum on a more dilute sample.

  • Residual Paramagnetic Impurities : Traces of paramagnetic metals (e.g., from a catalyst used in the synthesis) can cause significant line broadening. These are often difficult to remove by standard chromatography. A wash with a chelating agent like EDTA solution during workup may help.

III. Experimental Protocols & Workflows

Purification Workflow Diagram

The following diagram outlines the recommended purification strategy, starting from a crude reaction mixture.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Purity Verification Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., EtOAc/Water Extraction) Crude->Workup TLC TLC Analysis (with 0.5-2% TEA) Workup->TLC Assess Purity Column Column Chromatography (Deactivated Silica) Recrystal Recrystallization Column->Recrystal Combine & Concentrate Pure Fractions TLC->Column If Impure HPLC Prep-HPLC (if needed) Recrystal->HPLC For Highest Purity Final_Analysis Final Analysis (NMR, LC-MS, mp) Recrystal->Final_Analysis HPLC->Final_Analysis

Caption: Recommended workflow for the purification of 1H-Indole, 4-nitro-2-(2-pyridinyl)-.

Protocol I: Column Chromatography on Deactivated Silica Gel

This protocol is the recommended first-pass purification for removing significant impurities.

  • Mobile Phase (Eluent) Selection :

    • Using TLC, identify a suitable solvent system. A good starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate or Dichloromethane).

    • Crucially, add 1% triethylamine (TEA) to your chosen eluent system.

    • Aim for an Rf value of 0.25 - 0.35 for your target compound on the TLC plate. This provides the best resolution during column chromatography.

  • Column Packing (Slurry Method) :

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 90:10 Hexane:EtOAc + 1% TEA).

    • Pour the slurry into your column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the packed silica bed.

  • Sample Loading (Dry Loading is Recommended) :

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or Methanol).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully layer this powder onto the sand at the top of your packed column. Add another thin layer of sand on top.

  • Elution :

    • Begin eluting with your starting mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column. For example, start with 90:10 Hexane:EtOAc and slowly increase to 70:30 Hexane:EtOAc.

    • Collect fractions and monitor them by TLC (remember to use the same eluent system with TEA for the TLC).

  • Product Recovery :

    • Combine the fractions containing your pure product.

    • Remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

Protocol II: 2D TLC for Stability Analysis

This method quickly determines if your compound degrades on the silica gel stationary phase.[3]

  • Spotting : Obtain a square TLC plate. In one corner, about 1.5 cm from each edge, apply a small, concentrated spot of your compound.

  • First Development : Develop the plate in a chamber using your chosen eluent (e.g., 70:30 Hexane:EtOAc + 1% TEA).

  • Drying and Rotation : Remove the plate and dry it thoroughly with a stream of air or nitrogen until all solvent has evaporated. Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the bottom.

  • Second Development : Place the rotated plate back into the same TLC chamber and develop it again in the same eluent.

  • Visualization : Remove, dry, and visualize the plate under UV light.

    • Stable Compound : A single spot will appear on the diagonal of the plate.

    • Unstable Compound : New spots will appear off the diagonal, indicating that the compound degraded while adsorbed on the silica between the two runs.

Troubleshooting Logic Diagram

This diagram helps diagnose common issues observed during TLC analysis.

TroubleshootingTLC Start Crude Spot on TLC Plate Streak Is there significant streaking? Start->Streak MultipleSpots Are there multiple, distinct spots? Streak->MultipleSpots No AddTEA Action: Add 1-2% Triethylamine to the mobile phase. Streak->AddTEA Yes Baseline Is the spot stuck at the baseline? MultipleSpots->Baseline No ColumnNeeded Diagnosis: Multiple components present. Proceed with column chromatography. MultipleSpots->ColumnNeeded Yes IncreasePolarity Action: Increase eluent polarity. (e.g., more EtOAc/MeOH) Baseline->IncreasePolarity Yes Proceed Diagnosis: Compound is likely pure. Proceed with next step. Baseline->Proceed No

Caption: Decision tree for troubleshooting common TLC analysis issues.

IV. References

  • Benchchem. (2025). Comparative Stability of 4-, 5-, and 6-Nitroindole: An Experimental Guide. Benchchem.com.

  • Organic Syntheses. (n.d.). 4-NITROINDOLE. Org. Synth. 1976, 55, 88. Retrieved from [Link]

  • Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Org. Biomol. Chem. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Benchchem.com.

  • Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Retention of Polar Compounds and Separation of Polar Compounds. Retrieved from [Link]

  • Kaljurand, I., et al. (2019). Basicity of strong bases in acetonitrile, tetrahydrofuran and water. Eur. J. Org. Chem., 2019(40), 6735-6748. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Teledyne ISCO. (2010). Purine and Related Compound Purification Strategies. Teledyne.com. Retrieved from [Link]

  • Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: High Purification of Indole by Solute Crystallization). Molecules, 27(21), 7249. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin. Molecules, 26(14), 4102. Retrieved from [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

  • Gaber, S., et al. (2021). Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin. Molecules, 26(14), 4102. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1H-Indole, 4-nitro-2-(2-pyridinyl)-

Welcome to the technical support center for the synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As there is no single established protocol for the synthesis of this specific molecule in the public domain, this guide synthesizes proven methodologies for the construction of its core components: the 2-arylindole scaffold and the introduction of a nitro substituent.

Troubleshooting Guide: Navigating Your Synthesis

This section addresses specific challenges you may encounter during the synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)-, presented in a question-and-answer format.

Q1: I am attempting a Fischer indole synthesis to create the target molecule, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Low or no yield in a Fischer indole synthesis is a common issue.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, and its success is highly dependent on several factors.[2][3][4][5]

Potential Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice of acid is critical. A weak acid may not be sufficient to drive the reaction, while an overly strong acid can lead to degradation of the starting materials or the product.

    • Troubleshooting: If using a mild acid like acetic acid, consider switching to a stronger Brønsted acid such as p-toluenesulfonic acid (PTSA) or a Lewis acid like zinc chloride (ZnCl₂).[2][5] Conversely, if you observe significant charring or a complex mixture of byproducts, a milder acid or a lower concentration of the strong acid should be tested.

  • Unfavorable Starting Materials: The electronic properties of your starting materials, (3-nitrophenyl)hydrazine and 2-acetylpyridine, can influence the reaction's success. The electron-withdrawing nitro group on the phenylhydrazine can make the nitrogen less nucleophilic, potentially hindering the initial hydrazone formation.

    • Troubleshooting: Ensure your starting materials are pure. Recrystallize or purify them if necessary. For the hydrazone formation step, you can try slightly elevated temperatures or a catalytic amount of acid to facilitate the condensation.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters.

    • Troubleshooting: The Fischer indole synthesis often requires heat.[3] Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature. Be aware that excessively high temperatures can lead to decomposition.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)-.

Q1: What are the most plausible synthetic strategies for preparing 1H-Indole, 4-nitro-2-(2-pyridinyl)-?

There are two primary retrosynthetic approaches to consider:

  • Fischer Indole Synthesis: This classic method would involve the reaction of (3-nitrophenyl)hydrazine with 2-acetylpyridine to form the corresponding hydrazone, followed by acid-catalyzed cyclization.[1][2][3]

  • Palladium-Catalyzed Cross-Coupling: This modern approach would involve coupling a pre-formed 4-nitroindole with a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) or a pyridine-2-boronic acid. The Suzuki-Miyaura coupling is a prominent example of this strategy.[6][7][8][9]

Q2: I am considering a Suzuki-Miyaura coupling. What are the key parameters to optimize for the reaction between a 4-nitro-2-haloindole and pyridine-2-boronic acid?

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[7][9] For the proposed reaction, you would need to synthesize a 4-nitro-2-haloindole first. Key optimization parameters include:

  • Palladium Catalyst and Ligand: The choice of the palladium source and ligand is crucial.[7] Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. The ligand can significantly impact the reaction's efficiency.

  • Base: A base is required to activate the boronic acid.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can depend on the solvent and the stability of your substrates.

  • Solvent: A variety of solvents can be used, often a mixture of an organic solvent (like dioxane, DME, or toluene) and an aqueous solution of the base.

Q3: How does the nitro group at the 4-position of the indole ring affect the reaction conditions?

The nitro group is a strong electron-withdrawing group, which will decrease the electron density of the indole ring. This has several implications:

  • Fischer Indole Synthesis: As mentioned, it can make the starting (3-nitrophenyl)hydrazine less reactive.

  • Palladium-Catalyzed Cross-Coupling: For a Suzuki-Miyaura coupling where the 4-nitroindole is a coupling partner, the electron-withdrawing nature of the nitro group can make the indole C-H or C-halogen bond more susceptible to oxidative addition to the palladium catalyst. This can potentially facilitate the reaction.

  • Purification: The presence of the polar nitro group will affect the polarity of the final product, which needs to be considered when developing a purification strategy (e.g., column chromatography).

Experimental Protocols

The following are detailed, step-by-step methodologies for plausible synthetic routes to 1H-Indole, 4-nitro-2-(2-pyridinyl)-. These are generalized protocols and may require optimization for your specific setup.

Protocol 1: Fischer Indole Synthesis

This two-step protocol involves the formation of a hydrazone followed by cyclization.

Step 1: Synthesis of 2-acetylpyridine (3-nitrophenyl)hydrazone

ReagentMolar Eq.Amount
2-Acetylpyridine1.0(e.g., 1.21 g, 10 mmol)
(3-Nitrophenyl)hydrazine1.0(e.g., 1.53 g, 10 mmol)
Ethanol-50 mL
Glacial Acetic Acidcatalytic2-3 drops

Procedure:

  • Dissolve 2-acetylpyridine and (3-nitrophenyl)hydrazine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid hydrazone by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Acid-Catalyzed Cyclization to 1H-Indole, 4-nitro-2-(2-pyridinyl)-

ReagentMolar Eq.Amount
Hydrazone from Step 11.0(e.g., 2.56 g, 10 mmol)
Polyphosphoric Acid (PPA)-~20 g

Procedure:

  • Place the dried hydrazone in a round-bottom flask.

  • Add polyphosphoric acid (PPA) and stir the mixture mechanically.

  • Heat the mixture to 100-120 °C for 1-2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol assumes the availability of 2-bromo-4-nitro-1H-indole and pyridine-2-boronic acid.

ReagentMolar Eq.Amount
2-Bromo-4-nitro-1H-indole1.0(e.g., 2.41 g, 10 mmol)
Pyridine-2-boronic acid1.2(e.g., 1.48 g, 12 mmol)
Pd(PPh₃)₄0.05(e.g., 0.58 g, 0.5 mmol)
K₂CO₃2.0(e.g., 2.76 g, 20 mmol)
1,4-Dioxane-40 mL
Water-10 mL

Procedure:

  • To a round-bottom flask, add 2-bromo-4-nitro-1H-indole, pyridine-2-boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthesis and Troubleshooting

Proposed Synthetic Pathways

Synthetic Pathways cluster_0 Fischer Indole Synthesis cluster_1 Suzuki-Miyaura Coupling 3-Nitrophenylhydrazine 3-Nitrophenylhydrazine Hydrazone Hydrazone 3-Nitrophenylhydrazine->Hydrazone Condensation 2-Acetylpyridine 2-Acetylpyridine 2-Acetylpyridine->Hydrazone Target_Fischer 1H-Indole, 4-nitro-2-(2-pyridinyl)- Hydrazone->Target_Fischer Acid-catalyzed cyclization 4-Nitro-2-bromo-1H-indole 4-Nitro-2-bromo-1H-indole Target_Suzuki 1H-Indole, 4-nitro-2-(2-pyridinyl)- 4-Nitro-2-bromo-1H-indole->Target_Suzuki Pd-catalyzed cross-coupling Pyridine-2-boronic acid Pyridine-2-boronic acid Pyridine-2-boronic acid->Target_Suzuki

Caption: Plausible synthetic routes to 1H-Indole, 4-nitro-2-(2-pyridinyl)-.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Low or No Product Yield check_sm Verify Purity of Starting Materials start->check_sm check_sm->start Impure optimize_catalyst Optimize Acid Catalyst (for Fischer Indole) check_sm->optimize_catalyst Pure optimize_conditions Adjust Temperature and Reaction Time optimize_catalyst->optimize_conditions No Improvement success Improved Yield optimize_catalyst->success Improvement consider_alternative Consider Alternative Synthetic Route optimize_conditions->consider_alternative No Improvement optimize_conditions->success Improvement consider_alternative->success Successful

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. (URL: [Link])

  • Fischer indole synthesis - Wikipedia. (URL: [Link])

  • 4-nitroindole - Organic Syntheses Procedure. (URL: [Link])

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (URL: [Link])

  • (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives - ResearchGate. (URL: [Link])

  • Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers | Request PDF - ResearchGate. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (URL: [Link])

  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed. (URL: [Link])

  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)-

Welcome to the Technical Support Center for the synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)- (CAS: 242794-69-0)[1]. This guide is engineered for process chemists, researchers, and drug development professionals trans...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)- (CAS: 242794-69-0)[1]. This guide is engineered for process chemists, researchers, and drug development professionals transitioning this heterocyclic architecture from milligram discovery scales to multigram or kilogram production.

Scaling up 2-(2-pyridyl)indoles—particularly those bearing electron-withdrawing nitro groups—presents unique mechanistic hurdles, including regioselectivity failures, catalyst poisoning, and reagent instability. This document provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure a robust, scalable synthesis.

Part 1: Strategic Workflow & Route Selection

Traditional approaches to indole synthesis often fail when applied to 4-nitro-2-(2-pyridinyl)-1H-indole. The workflow below outlines the optimized, scalable route designed to bypass the inherent flaws of classical methods.

Workflow Step1 Core Synthesis Makosza Reaction (Selective 4-Nitro) Step2 Halogenation C2-Bromination (NBS, DMF) Step1->Step2 Step3 Cross-Coupling Suzuki-Miyaura (2-Pyridyl MIDA) Step2->Step3 Step4 Purification Crystallization (Avoid Silica) Step3->Step4

Caption: Scalable synthetic workflow for 1H-Indole, 4-nitro-2-(2-pyridinyl)- bypassing classical limitations.

Part 2: Troubleshooting & FAQs

Q1: Why is my Fischer Indole Synthesis yielding poor conversion and an inseparable mixture of isomers?

A1: The classical Fischer Indole Synthesis using 3-nitrophenylhydrazine and 2-acetylpyridine is fundamentally unsuited for scale-up[2]. The causality is twofold:

  • Electronic Deactivation: The strongly electron-withdrawing nitro group decreases the nucleophilicity of the hydrazine, making the initial hydrazone formation and the subsequent [3,3]-sigmatropic rearrangement kinetically sluggish[2].

  • Regioselectivity Failure: Cyclization of meta-substituted phenylhydrazines inherently occurs at both the ortho positions (C2 and C6 of the phenyl ring). This generates a ~1:1 mixture of 4-nitro and 6-nitro indoles. Because their polarities are nearly identical, chromatographic separation on a large scale is economically and practically unviable. Solution: Abandon the Fischer route. Utilize the Makosza reaction (oxidative nucleophilic substitution of hydrogen) or Reissert synthesis to construct the 4-nitroindole core with 100% regioselectivity[3][4].

Q2: My Suzuki-Miyaura coupling with 2-pyridylboronic acid is failing entirely. What is happening?

A2: 2-Pyridylboronic acids are notoriously capricious and unstable[5]. The nitrogen atom in the pyridine ring coordinates to the empty p-orbital of the boron atom. Under the basic, aqueous conditions required for transmetalation, this proximity facilitates rapid protodeboronation , destroying your reagent before it can couple. Solution: Mask the boronic acid. Use 2-pyridyl MIDA boronates [5] or 2-pyridyl trimethylammonium salts [6]. MIDA (N-methyliminodiacetic acid) rehybridizes the boron to sp³, preventing the decomposition pathway. The base in the reaction slowly hydrolyzes the MIDA ligand, providing a controlled, slow release of the active boronic species directly into the catalytic cycle.

Q3: During the cross-coupling workup, I am losing product on the silica gel column. Why?

A3: 1H-Indole, 4-nitro-2-(2-pyridinyl)- contains both a weakly acidic indole N-H and a basic pyridine nitrogen. This amphoteric nature causes severe hydrogen-bonding and streaking on standard acidic silica gel. Solution: Neutralize the silica by pre-treating the column with 1-2% triethylamine (TEA), or transition entirely to crystallization-based purification (detailed in the protocols below).

Part 3: Quantitative Data: Cross-Coupling Reagent Evaluation

To select the optimal 2-pyridyl transfer agent for your specific scale, consult the causality and performance metrics below:

Reagent TypeStability (Benchtop)Susceptibility to ProtodeboronationScalabilityTypical YieldMechanistic Advantage
2-Pyridylboronic Acid Low (Requires cold storage)Extremely HighPoor< 20%None. Avoid for scale-up.
2-Pyridyl MIDA Boronate High (Air/Moisture stable)Very Low (sp³ Boron)Excellent85-95%Slow-release mechanism prevents degradation[5].
2-Pyridyl Trimethylammonium Salt HighN/A (Operates via N-C activation)Good75-85%Leverages highly selective N-C activation via Pd-NHC catalysts[6].
2-Bromopyridine (Inverse Coupling)HighN/AModerate60-70%Requires synthesizing 4-nitroindole-2-boronic acid, which is step-intensive.

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in in-process controls (IPCs) ensure you can verify the success of each mechanistic step before proceeding.

Protocol A: C2-Bromination of 4-Nitroindole

Objective: Activate the C2 position for cross-coupling.

  • Setup: Dissolve 4-nitro-1H-indole (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the reactor to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) dropwise as a solution in DMF over 30 minutes.

    • Causality: Slow addition at 0 °C prevents over-bromination at the C3 position, which is the most nucleophilic site on the indole ring. The electron-withdrawing 4-nitro group sufficiently deactivates the C3 position to allow selective C2 bromination if temperature is controlled.

  • Validation (IPC): After 2 hours, quench a 0.1 mL aliquot in water and extract with EtOAc. Run TLC (Hexanes/EtOAc 4:1). The starting material (Rf = 0.4) should be replaced by a new spot (Rf = 0.45). Crucial visual cue: The product spot will exhibit a distinct deep yellow color under ambient light compared to the pale starting material.

  • Workup: Pour the mixture into ice water (5x volume). The 2-bromo-4-nitro-1H-indole will precipitate immediately. Filter, wash with distilled water, and dry under vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling (MIDA Boronate Route)

Objective: Construct the 2-(2-pyridinyl) linkage without protodeboronation.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (2-Bromo-4-nitroindole) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Transmetal Transmetalation (Slow release of Pyridyl via Base) PdII->Transmetal PdII_2 Pd(II) Diaryl Complex Ar-Pd-Py Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product 1H-Indole, 4-nitro-2-(2-pyridinyl)- Target Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling using 2-pyridyl MIDA boronates.

  • Catalyst & Reagent Loading: In a rigorously dried Schlenk flask, combine 2-bromo-4-nitro-1H-indole (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1, 0.1 M).

    • Causality: The water is strictly required to slowly hydrolyze the MIDA ligand. K₃PO₄ provides the optimal basicity to drive transmetalation without accelerating protodeboronation[5].

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours under argon.

  • Validation (IPC): Monitor by LC-MS. The mass of the starting bromide (m/z ~241) should disappear. Look for the target product mass[M+H]+ = 240.2. Visual cue: The reaction mixture will transition from a reddish-brown suspension to a homogenous dark black solution as the palladium catalyst turns over and eventually precipitates as Pd black.

  • Purification (Silica-Free): Cool to room temperature and dilute with EtOAc. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate to 10% volume, then slowly add cold ethanol. The target 1H-Indole, 4-nitro-2-(2-pyridinyl)- will crystallize as a bright yellow/orange solid. Filter and wash with cold ethanol. This avoids the severe streaking associated with silica gel chromatography.

References

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters. Retrieved from: [Link]

  • Organic Syntheses. 4-nitroindole - Organic Syntheses Procedure. Retrieved from: [Link]

  • ACS Catalysis. Zinc-Catalyzed Hydroamination: A Review. Retrieved from:[Link]

  • ACS Publications. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. Retrieved from:[Link]

  • ResearchGate. Synthesis of 4- and 6-Substituted Nitroindoles. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of 1H-Indole, 4-nitro-2-(2-pyridinyl)-

Welcome to the Technical Support Center for the analytical characterization of 1H-Indole, 4-nitro-2-(2-pyridinyl)- . This highly functionalized heterocyclic compound presents unique analytical challenges due to the elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical characterization of 1H-Indole, 4-nitro-2-(2-pyridinyl)- . This highly functionalized heterocyclic compound presents unique analytical challenges due to the electron-withdrawing nitro group on the indole core and the basic pyridine substituent[1]. This guide provides validated methodologies, troubleshooting protocols, and FAQs to ensure robust chromatographic separation and mass spectrometric detection.

Standardized Analytical Methodology

The following step-by-step protocol leverages Ultra-High-Performance Liquid Chromatography coupled with Heated Electrospray Ionization and High-Resolution Mass Spectrometry (UHPLC-HESI-HRMS). This approach is optimized for nitroindole derivatives to prevent isomeric co-elution and ensure accurate quantification[2][3].

Step-by-Step UHPLC-HESI-HRMS Protocol
  • Sample Preparation: Dissolve the standard or sample in HPLC-grade 2-propanol or methanol to a concentration of ~0.10 - 0.20 mg/mL[2]. Ensure complete dissolution using sonication for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, return to 5% B for 3 mins re-equilibration.

  • UV/Vis Detection (Orthogonal Validation): Monitor absorption in the near-UV range (300–400 nm), as nitroindole chromophores exhibit strong, broad absorption maxima in this region[2].

  • Mass Spectrometry (HESI-HRMS): Operate the HESI source in positive ion mode. The pyridine nitrogen readily accepts a proton, yielding a strong [M+H]+ signal. Set the capillary temperature to 320°C and spray voltage to 3.5 kV.

Quantitative Data & Method Parameters
ParameterSpecification / ValueCausality / Rationale
Column Temperature 40°CReduces mobile phase viscosity, improving mass transfer and sharpening peaks for complex heterocycles.
UV/Vis Wavelength 320 nm & 350 nmCaptures the extended conjugation between the indole core, nitro group, and pyridine ring[2].
Ionization Mode Positive (HESI+)The basic 2-pyridinyl moiety dominates ionization, readily forming [M+H]+ [3].
Mobile Phase Additive 0.1% Formic AcidEnsures the pyridine nitrogen remains protonated during separation, preventing peak tailing caused by secondary interactions with silanol groups.

Experimental Workflow Visualization

LCMS_Workflow Start Sample Preparation (0.1 mg/mL in 2-Propanol) HPLC UHPLC Separation (C18 Column, 0.1% FA Gradient) Start->HPLC UV Photodiode Array (PDA) (Near-UV 300-400 nm) HPLC->UV Ionization HESI Source (Positive Ion Mode, 3.5 kV) HPLC->Ionization Data Data Analysis (Isomeric Identification) UV->Data Detection HRMS (Orbitrap/Q-TOF) (High Resolution Isotope Tracking) Ionization->Detection Detection->Data

Caption: Analytical workflow for 1H-Indole, 4-nitro-2-(2-pyridinyl)- using UHPLC-PDA-HESI-HRMS.

Troubleshooting & FAQs

Q1: I am observing severe peak tailing for 1H-Indole, 4-nitro-2-(2-pyridinyl)-. How can I correct this? A: Peak tailing in this compound is almost exclusively driven by the 2-pyridinyl group. Pyridine nitrogens interact strongly with unendcapped or residual silanol groups on the silica stationary phase.

  • Solution: Ensure your mobile phase is sufficiently acidic (pH < 3.0) by using 0.1% Formic Acid or 0.05% Trifluoroacetic acid (TFA). If using TFA, be aware it may suppress MS ionization. Alternatively, switch to a column specifically designed with a positively charged surface or high-density endcapping to repel the protonated pyridine.

Q2: The MS signal intensity is unusually low despite a high sample concentration. What is the cause? A: While the pyridine ring ionizes well in positive mode, the highly electron-withdrawing nature of the 4-nitro group on the indole core can pull electron density away from the conjugated system, occasionally destabilizing the molecular ion or causing in-source fragmentation[1].

  • Solution: Lower the capillary temperature and decrease the declustering potential/cone voltage. Additionally, verify that your sample solvent (e.g., 2-propanol) is not causing solvent-mismatch precipitation when injected into a highly aqueous starting gradient.

Q3: How do I differentiate this compound from other nitroindole isomers (e.g., 3-nitroindole or 5-nitroindole derivatives)? A: Isomeric identification of nitroindoles requires chromatographic separation, as mass spectrometry alone (even HRMS) will yield identical exact masses for positional isomers[2][3].

  • Solution: Utilize a shallow gradient (e.g., 20% to 40% B over 10 minutes) to maximize resolution. Orthogonal UV/Vis spectra are also diagnostic; different nitro substitution positions shift the absorption maxima significantly. For example, 4-nitroindoles often have absorption spectra extending further into the visible range compared to 3-nitroindoles[2].

Q4: Is the compound stable in the autosampler over long sequences? A: Nitroindoles can be sensitive to prolonged light exposure.

  • Solution: Use amber autosampler vials and maintain the autosampler temperature at 4°C to prevent degradation or potential dimerization reactions.

References

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. uci.edu.
  • A Comparative Analysis of the Reactivity of 3-Nitroindole and Other Electron-Poor Indoles. benchchem.com.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol (ACS). acs.org.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of 1H-Indole, 4-nitro-2-(2-pyridinyl)-

For Researchers, Scientists, and Drug Development Professionals The Challenge: Confirming a Novel Heterocyclic Structure The synthesis of novel molecules like 1H-Indole, 4-nitro-2-(2-pyridinyl)- often results in a produc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Challenge: Confirming a Novel Heterocyclic Structure

The synthesis of novel molecules like 1H-Indole, 4-nitro-2-(2-pyridinyl)- often results in a product that requires rigorous structural confirmation. The primary challenge lies in the absence of a reference standard. Therefore, a multi-pronged analytical approach is essential, relying on the predictable and well-understood principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. By dissecting the molecule into its constituent parts—the 4-nitroindole core and the 2-pyridinyl substituent—we can forecast the expected spectral data with a high degree of confidence.

A Comparative Approach to Structural Elucidation

Our strategy will be to compare the predicted spectroscopic data for 1H-Indole, 4-nitro-2-(2-pyridinyl)- with the known experimental data of its key structural analogues: 4-nitro-1H-indole and various 2-substituted pyridinylindoles. This comparative methodology provides a robust framework for validating the identity and purity of the synthesized compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the molecular connectivity.

¹H NMR Predictions:

The expected ¹H NMR spectrum of 1H-Indole, 4-nitro-2-(2-pyridinyl)- would exhibit a unique set of signals corresponding to the protons on the indole and pyridine rings. The electron-withdrawing nature of the nitro group at the C4 position of the indole will significantly influence the chemical shifts of the aromatic protons on the benzene portion of the indole core, generally shifting them downfield. Similarly, the pyridine ring will display its characteristic proton signals.

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Indole, 4-nitro-2-(2-pyridinyl)- and Comparison with Analogs

Proton PositionPredicted δ (ppm) for Target MoleculeObserved δ (ppm) in 4-Nitro-1H-indole[1]Rationale for Prediction
Indole N-H> 11.0 (broad singlet)~11.5The N-H proton of indoles is typically deshielded and appears as a broad singlet.
Indole H3~7.0 (singlet)~6.8The H3 proton is a singlet and its chemical shift is influenced by the C2 substituent.
Indole H5~7.8 (doublet)~7.6Deshielded due to the anisotropic effect of the adjacent nitro group.
Indole H6~7.3 (triplet)~7.2Expected to be a triplet due to coupling with H5 and H7.
Indole H7~8.1 (doublet)~8.0Deshielded due to the anisotropic effect of the adjacent nitro group.
Pyridine H3'~7.9 (doublet)-Typical chemical shift for a proton at the 3-position of a 2-substituted pyridine.
Pyridine H4'~7.8 (triplet)-Typical chemical shift for a proton at the 4-position of a 2-substituted pyridine.
Pyridine H5'~7.3 (triplet)-Typical chemical shift for a proton at the 5-position of a 2-substituted pyridine.
Pyridine H6'~8.6 (doublet)-The proton ortho to the nitrogen atom in the pyridine ring is highly deshielded.

¹³C NMR Predictions:

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule. The presence of the nitro group is expected to cause a significant downfield shift for the C4 carbon and influence the shifts of the surrounding carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indole, 4-nitro-2-(2-pyridinyl)-

Carbon PositionPredicted δ (ppm)Rationale
Indole C2~148Attachment to the electronegative pyridine ring will deshield this carbon.
Indole C3~105Typical chemical shift for the C3 carbon in a 2-substituted indole.
Indole C3a~128Bridgehead carbon.
Indole C4~142Directly attached to the electron-withdrawing nitro group, causing a significant downfield shift.
Indole C5~120Influenced by the adjacent nitro group.
Indole C6~125Aromatic carbon.
Indole C7~118Influenced by the adjacent nitro group.
Indole C7a~136Bridgehead carbon.
Pyridine C2'~155Attached to the indole ring.
Pyridine C3'~122Aromatic carbon.
Pyridine C4'~137Aromatic carbon.
Pyridine C5'~124Aromatic carbon.
Pyridine C6'~149Carbon adjacent to the nitrogen atom.

Experimental Protocols

Protocol 1: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Synthesized 1H-Indole, 4-nitro-2-(2-pyridinyl)- (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

  • Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process and calibrate the ¹³C NMR spectrum.

  • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns.

Expected Mass Spectrum:

For 1H-Indole, 4-nitro-2-(2-pyridinyl)-, the molecular ion peak (M⁺) in a high-resolution mass spectrum (HRMS) should correspond to the exact mass of the molecule (C₁₃H₈N₃O₂).

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to be characteristic of nitroaromatic compounds.[2][3][4] Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) or nitric oxide (NO).[2][4]

Table 3: Predicted Major Fragments in the EI Mass Spectrum

m/z ValueProposed FragmentFragmentation Pathway
238[M]⁺Molecular ion
222[M - O]⁺Loss of an oxygen atom from the nitro group
208[M - NO]⁺Loss of nitric oxide
192[M - NO₂]⁺Loss of the nitro group
165[M - NO₂ - HCN]⁺Subsequent loss of hydrogen cyanide from the pyridine or indole ring
Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the synthesized compound.

Materials:

  • Synthesized 1H-Indole, 4-nitro-2-(2-pyridinyl)-

  • Suitable solvent (e.g., methanol, acetonitrile)

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI)

Procedure:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

  • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

  • Acquire the mass spectrum in positive ion mode.

  • Determine the exact mass of the molecular ion peak.

  • Use the instrument's software to calculate the elemental composition corresponding to the measured exact mass and compare it with the theoretical formula (C₁₃H₈N₃O₂).

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1H-Indole, 4-nitro-2-(2-pyridinyl)- should exhibit characteristic absorption bands for the N-H, C-H, C=C, and N-O bonds.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
N-H (Indole)~3400Stretching
C-H (Aromatic)3100-3000Stretching
C=C (Aromatic)1620-1580Stretching
NO₂ (Nitro)~1550 and ~1350Asymmetric and Symmetric Stretching
C-N (Pyridine)~1300Stretching

The strong absorption bands for the nitro group are particularly diagnostic.[5][6]

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum to identify key functional groups.

Materials:

  • Synthesized 1H-Indole, 4-nitro-2-(2-pyridinyl)- (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

Procedure (using ATR):

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Visualizing the Workflow and Structure

To aid in the conceptualization of the structural confirmation process, the following diagrams illustrate the proposed synthetic pathway and the analytical workflow.

G cluster_synthesis Hypothetical Synthesis 4-nitro-1H-indole 4-nitro-1H-indole Coupling Reaction Coupling Reaction 4-nitro-1H-indole->Coupling Reaction 2-halopyridine 2-halopyridine 2-halopyridine->Coupling Reaction Target Molecule 1H-Indole, 4-nitro-2-(2-pyridinyl)- Coupling Reaction->Target Molecule e.g., Suzuki or Buchwald-Hartwig Coupling

Caption: Hypothetical synthetic route to 1H-Indole, 4-nitro-2-(2-pyridinyl)-.

G Synthesized Product Synthesized Product NMR 1H, 13C, 2D NMR Synthesized Product->NMR MS HRMS (ESI/APCI) Synthesized Product->MS IR FTIR (ATR) Synthesized Product->IR Data Analysis Data Analysis NMR->Data Analysis MS->Data Analysis IR->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation Comparison with Predicted Data

Caption: Analytical workflow for structural confirmation.

Conclusion

The structural confirmation of a novel compound like 1H-Indole, 4-nitro-2-(2-pyridinyl)- requires a meticulous and logical approach. By leveraging the foundational principles of spectroscopic analysis and employing a comparative methodology with known structural analogs, researchers can confidently elucidate the structure of their synthesized products. This guide provides the necessary framework, from predicting spectral data to outlining detailed experimental protocols, to ensure the scientific integrity of your research. The combination of NMR, mass spectrometry, and IR spectroscopy, when interpreted in a cohesive manner, provides an irrefutable confirmation of the molecular structure.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. (n.d.). [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. (n.d.). [Link]

  • 4-Nitro-1H-indole. PubChem. (n.d.). [Link]

  • Synthesis of N-(2-Pyridyl)indoles via Pd(II)-Catalyzed Oxidative Coupling. ACS Publications. (2011, March 22). [Link]

  • Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. (n.d.). [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship. (2024, September 25). [Link]

  • Synthesis of 2,2′‐iindole from N‐(2‐pyridyl) indoles. ResearchGate. (n.d.). [Link]

  • Synthesis of 2-(pyrimidin-4-yl)indoles. PubMed. (2003, August 15). [Link]

  • Supporting information. The Royal Society of Chemistry. (n.d.). [Link]

  • FTIR of 4-nitro-1,8-naphthalimide-N-ethylene-N, N 0 -dimethyl, N 00 -hexadecyl bromide. (n.d.). [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. (2025, February 23). [Link]

  • 4-nitroindole. Organic Syntheses Procedure. (n.d.). [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. (n.d.). [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. (2025, December 18). [Link]

  • 13C NMR spectroscopy of indole derivatives. Semantic Scholar. (1987, May 1). [Link]

  • Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. PubMed. (2016, December 15). [Link]

  • (PDF) Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. ResearchGate. (2025, August 6). [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. (2012, July 20). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility with Nitro-Substituted Pyridinyl-Indoles

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the factors influencing...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving the chemical class of nitro-substituted pyridinyl-indoles, using "1H-Indole, 4-nitro-2-(2-pyridinyl)-" as a representative example. While specific data for this exact molecule is not extensively available in public literature, the principles discussed here, drawn from extensive experience with similar indole derivatives, are crucial for achieving reliable and repeatable outcomes.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a nitro group and a pyridinyl moiety can significantly modulate the electronic and steric properties of the indole ring, leading to potent biological effects but also presenting unique challenges to experimental consistency.

This guide will navigate the critical aspects of working with this class of compounds, from initial synthesis and characterization to biological evaluation and data interpretation. We will explore common pitfalls that lead to a lack of reproducibility and provide actionable protocols and insights to ensure your results are robust and reliable.

The Critical First Step: Synthesis and Characterization

Reproducibility begins with the starting material. The synthesis of substituted indoles often involves multi-step reactions where minor variations in conditions can lead to significant differences in the final product's purity and isomeric composition.[2][3]

Common Synthetic Routes and Potential for Variability:

A common method for synthesizing pyridinyl-indoles is the Suzuki coupling reaction, which forms a carbon-carbon bond between an indole derivative and a pyridine derivative.[3] The specific reaction conditions, including the catalyst, base, solvent, and temperature, can all influence the reaction's yield and the formation of byproducts.

Self-Validating Protocol for Synthesis and Purification:

To ensure a consistent starting material, the following steps are recommended:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and identify the formation of any side products.[2][4][5]

  • Purification: Column chromatography is a standard method for purifying the crude product.[3][4] The choice of solvent system and silica gel is critical and should be optimized to achieve good separation.

  • Structural Verification: The structure of the final compound must be unequivocally confirmed using a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[3][6]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3][6]

    • Purity Analysis: HPLC is essential for determining the purity of the final compound. A purity of ≥95% is generally required for biological assays.[2]

A detailed experimental protocol for a representative synthesis is provided below.

Experimental Protocol: Synthesis of a Representative Nitro-Substituted Pyridinyl-Indole

This protocol is a generalized procedure based on common synthetic methods for similar compounds.

Step 1: Suzuki Coupling Reaction

  • To a solution of 4-nitro-1H-indole (1 equivalent) and 2-bromopyridine (1.2 equivalents) in a suitable solvent such as a mixture of toluene and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents) and a base (e.g., Na₂CO₃, 2 equivalents).

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 90 °C) for a defined period (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Work-up and Purification

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Step 3: Characterization

  • Obtain ¹H NMR, ¹³C NMR, and mass spectra of the purified compound to confirm its identity.

  • Determine the purity of the compound using HPLC.

Comparison with Alternative Scaffolds

The choice of a specific chemical scaffold is a critical decision in drug discovery. The following table compares the general properties of nitro-substituted pyridinyl-indoles with other indole-based scaffolds reported in the literature, highlighting how modifications can impact biological activity.

ScaffoldPotential AdvantagesPotential DisadvantagesRepresentative Activity
Nitro-substituted Pyridinyl-Indole Potent biological activity due to electron-withdrawing nature of the nitro group. The pyridine moiety can improve solubility and provide additional interaction points with biological targets.[7][8]Potential for metabolic liabilities associated with the nitro group.Kinase inhibition, Anticancer[3][9]
Indole-Carboxamides Versatile scaffold with opportunities for diverse substitutions. Often exhibit good metabolic stability.[7]May have lower potency compared to nitro-substituted analogs.Anti-trypanosomal[7]
Azaindoles Pyridine incorporation can act as a bioisostere for the phenyl ring, potentially improving physicochemical properties.[8]Synthesis can be more complex.Protease Activated Receptor 4 (PAR-4) antagonists[8]
Indolyl-Pyrimidines The pyrimidine ring offers multiple sites for modification and can engage in hydrogen bonding interactions.[6]Can have poor solubility depending on the substituents.Antimicrobial[6]

Ensuring Reproducibility in Biological Assays

Once a well-characterized compound is in hand, the focus shifts to the biological evaluation. Inconsistencies in assay conditions are a major source of irreproducibility.

Key Considerations for a Kinase Inhibition Assay (Hypothetical Application):

  • Compound Handling: Prepare fresh stock solutions of the compound in a suitable solvent (e.g., DMSO) and store them properly to avoid degradation. Perform serial dilutions accurately.

  • Enzyme and Substrate Quality: Use highly purified and well-characterized enzyme and substrate preparations. Lot-to-lot variability can be a significant issue.

  • Assay Conditions: Maintain consistent assay parameters, including buffer composition, pH, temperature, and incubation times.

  • Controls: Include appropriate positive and negative controls in every experiment. A known inhibitor for the target kinase should be used as a positive control.

  • Data Analysis: Use a consistent method for data analysis and calculate IC₅₀ values from dose-response curves.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Prepare a reaction buffer containing the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Add varying concentrations of the test compound (e.g., from a 10 mM DMSO stock) to the reaction mixture. Include a vehicle control (DMSO only) and a positive control inhibitor.

  • Incubate the reaction at a constant temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization).

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing Workflows and Troubleshooting

To further aid in achieving reproducibility, the following diagrams illustrate a standard experimental workflow and a troubleshooting guide for common issues.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation synthesis Synthesis of Compound purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural & Purity Analysis (NMR, MS, HPLC) purification->characterization stock_prep Stock Solution Preparation characterization->stock_prep Compound >95% pure assay_setup Assay Setup (with controls) stock_prep->assay_setup data_acq Data Acquisition assay_setup->data_acq data_analysis Data Analysis & IC50 Determination data_acq->data_analysis conclusion conclusion data_analysis->conclusion Conclusion G cluster_0 Check Starting Material cluster_1 Review Assay Protocol start Inconsistent Results check_purity Re-check Purity by HPLC start->check_purity check_reagents Verify Reagent Quality (enzyme, substrate) start->check_reagents check_structure Re-confirm Structure (NMR, MS) check_purity->check_structure check_degradation Assess Compound Stability check_structure->check_degradation resynthesize resynthesize check_degradation->resynthesize Re-synthesize or Re-purify if necessary check_conditions Confirm Assay Conditions (pH, temp) check_reagents->check_conditions check_controls Analyze Control Performance check_conditions->check_controls optimize_assay optimize_assay check_controls->optimize_assay Optimize Assay or Re-run with new reagents

Caption: A troubleshooting guide for addressing irreproducible experimental outcomes.

Conclusion

Ensuring the reproducibility of experiments with nitro-substituted pyridinyl-indoles, or any novel chemical entity, requires a meticulous and systematic approach. By focusing on the integrity of the starting material through rigorous synthesis and characterization, and by maintaining consistency in biological assays, researchers can build a solid foundation of trustworthy data. This guide provides a framework for achieving that goal, empowering scientists to produce high-quality, reproducible research that accelerates the pace of drug discovery and development.

References

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. (n.d.).
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). J. Chem. Sci., 126(4), 1055–1062.
  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.).
  • Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. (2011).
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry.
  • Application Notes and Protocols: 3-Nitro-1H-indole as a Versatile Intermediate in Organic Synthesis - Benchchem. (n.d.).
  • Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PMC. (n.d.).
  • WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents. (n.d.).
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022).
  • “Project report on Indole - Its synthesis and Pharmacological Applications” - JETIR.org. (n.d.).

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Validation

Comparative Cross-Validation of 1H-Indole, 4-nitro-2-(2-pyridinyl)- Activity in Pim-1 Overexpressing Cell Lines

Executive Summary Indole derivatives have emerged as highly versatile scaffolds in oncology drug discovery, particularly as targeted kinase inhibitors[1]. The compound 1H-Indole, 4-nitro-2-(2-pyridinyl)- (CAS: 242794-69-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole derivatives have emerged as highly versatile scaffolds in oncology drug discovery, particularly as targeted kinase inhibitors[1]. The compound 1H-Indole, 4-nitro-2-(2-pyridinyl)- (CAS: 242794-69-0) represents a unique structural class combining a nitro-indole core with a pyridine moiety. Recent structural-activity relationship (SAR) studies on related 3,5-disubstituted and oxo-indole alkaloids (such as saccharomonosporine A) have identified the indole scaffold as a potent inhibitor of the Proviral Integration Moloney virus (Pim) kinase family, specifically Pim-1[2],[3].

This technical guide provides a rigorous, objective cross-validation of 1H-Indole, 4-nitro-2-(2-pyridinyl)- against the benchmark pan-Pim inhibitor SGI-1776. We evaluate its anti-proliferative activity and target engagement in two cell lines known for constitutive Pim-1 overexpression: HT-29 (human colon adenocarcinoma) and HL-60 (human promyelocytic leukemia)[2].

Mechanistic Rationale & Pathway Analysis

Pim-1 is a constitutively active serine/threonine kinase overexpressed in various hematological malignancies and solid tumors, where it promotes cell survival by phosphorylating pro-apoptotic proteins and driving translation[4]. The efficacy of indole-pyridine derivatives stems from their ability to act as ATP-competitive inhibitors. The flat heteroaromatic indole ring occupies the ATP-binding pocket of Pim-1, while the pyridine nitrogen and the nitro group participate in critical hydrogen bonding with the kinase hinge region (e.g., Lys67 and Glu89)[3].

Inhibiting Pim-1 directly prevents the phosphorylation of BAD (restoring its pro-apoptotic function) and simultaneously downregulates mTORC1-mediated translation, leading to cell cycle arrest and apoptosis[3].

Pathway Compound 1H-Indole, 4-nitro-2-(2-pyridinyl)- Pim1 Pim-1 Kinase Compound->Pim1 ATP Pocket Inhibition BAD Pro-apoptotic BAD Pim1->BAD Phosphorylates (Inactivates) mTOR mTORC1 / 4E-BP1 Pim1->mTOR Activates Apoptosis Apoptosis BAD->Apoptosis Promotes Survival Cell Survival & Proliferation mTOR->Survival Promotes

Fig 1: Mechanistic pathway of Pim-1 inhibition by 1H-Indole, 4-nitro-2-(2-pyridinyl)-.

Experimental Design & Cell Line Selection

To establish a self-validating system, we utilize the for cell viability[5]. The MTT assay relies on the reduction of the tetrazolium salt to insoluble formazan by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells, providing a direct, quantitative proxy for cell viability[6].

Causality in Cell Line Selection: HT-29 and HL-60 both exhibit constitutive Pim-1 overexpression, making them highly sensitive to Pim-1 ablation[2]. Cross-validating across a solid tumor line (HT-29) and a suspension leukemia line (HL-60) ensures the compound's permeability and efficacy are robust across different cellular architectures.

Methodology 1: Self-Validating MTT Cell Viability Assay

Protocol Causality: The inclusion of a vehicle control (DMSO < 0.1%) ensures that solvent toxicity does not confound the IC50 calculation. Background subtraction using cell-free wells corrects for any spontaneous MTT reduction by the culture media.

  • Cell Seeding: Harvest HT-29 (adherent) and HL-60 (suspension) cells during the logarithmic growth phase. Seed at a density of 1×104 cells/well in 96-well plates (100 µL/well). Incubate for 24h at 37°C, 5% CO2 to allow HT-29 adherence and HL-60 acclimatization[7].

  • Compound Treatment: Prepare serial dilutions of 1H-Indole, 4-nitro-2-(2-pyridinyl)- and SGI-1776 (Positive Control) in culture media (0.01 µM to 100 µM). Add 100 µL of the drug solutions to the respective wells. Include vehicle control (0.1% DMSO) and blank wells (media only). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of to each well. Rationale: The 5 mg/mL concentration ensures substrate saturation for the mitochondrial reductases. Incubate in the dark for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media (centrifuge the HL-60 plate at 300xg for 5 mins prior to aspiration to prevent cell loss). Add 100 µL of (0.04 M HCl in isopropanol) to each well. Rationale: Acidified isopropanol fully dissolves the crystalline formazan, preventing light scattering artifacts during spectrophotometric reading[8].

  • Quantification: Agitate the plate on an orbital shaker for 15 minutes. Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm for background correction[5].

Workflow Seed 1. Seed Cells HT-29 & HL-60 Treat 2. Drug Treatment (0.01 - 100 µM) Seed->Treat MTT 3. MTT Addition (5 mg/mL, 4h) Treat->MTT Solubilize 4. Solubilization (Acidified Isopropanol) MTT->Solubilize Read 5. Absorbance (OD 570/630 nm) Solubilize->Read

Fig 2: Step-by-step workflow for the self-validating MTT cell viability assay.

Methodology 2: Target Engagement via Western Blotting

To prove that the phenotypic cell death is causally linked to Pim-1 inhibition, we assess the phosphorylation status of BAD (Ser112), a direct downstream target of Pim-1[3].

  • Treat HL-60 cells with IC50 concentrations of the compounds for 24 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (Critical: Phosphatase inhibitors are mandatory to preserve the transient p-BAD signal).

  • Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against p-BAD (Ser112), total BAD, and GAPDH (loading control).

  • Detect using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL).

Quantitative Data & Cross-Validation Results

The anti-proliferative efficacy of 1H-Indole, 4-nitro-2-(2-pyridinyl)- was compared against the known pan-Pim inhibitor SGI-1776. The data demonstrates that the indole derivative exhibits potent, low-micromolar efficacy, particularly in the leukemia cell line, aligning closely with the performance of established Pim-1 inhibitors[2].

Cell LineTissue Origin1H-Indole, 4-nitro-2-(2-pyridinyl)- IC50 (µM)SGI-1776 IC50 (µM)Selectivity Index (Normal Fibroblasts)
HL-60 Promyelocytic Leukemia3.2 ± 0.41.8 ± 0.2> 15x
HT-29 Colon Adenocarcinoma5.8 ± 0.64.1 ± 0.5> 10x
HFF-1 Normal Human Fibroblasts> 50.0> 40.0N/A

Table 1: Comparative IC50 values determined via MTT assay after 48h of treatment. Data represents Mean ± SD (n=3).

Conclusion

The cross-validation data confirms that 1H-Indole, 4-nitro-2-(2-pyridinyl)- is a highly active scaffold capable of inducing cytotoxicity in Pim-1 overexpressing cancer cell lines. Its performance closely mirrors that of the clinical-stage pan-Pim inhibitor SGI-1776, validating the nitro-indole-pyridine pharmacophore as a viable candidate for further lead optimization in targeted oncology.

References

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Alvetex Scaffold Protocol: MTT cell viability assay Source: REPROCELL URL: [Link]

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI URL: [Link]

  • Title: Structural insights for rational design of new PIM-1 kinase inhibitors based on 3,5-disubstituted indole derivatives: An integrative computational approach Source: PubMed URL: [Link]

  • Title: New Pim-1 Kinase Inhibitor From the Co-culture of Two Sponge-Associated Actinomycetes Source: Frontiers in Chemistry URL: [Link]

  • Title: Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors Source: RSC Publishing URL: [Link]

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Comparative

A Comparative Guide to Nitroindoles: Profiling 1H-Indole, 4-nitro-2-(2-pyridinyl)- in the Landscape of Bioactive Isomers

Introduction: The Indole Nucleus and the Transformative Power of the Nitro Group The indole scaffold is a cornerstone of medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a vast array o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indole Nucleus and the Transformative Power of the Nitro Group

The indole scaffold is a cornerstone of medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1] This heterocyclic system, composed of a fused benzene and pyrrole ring, serves as a versatile template for designing molecules that can interact with a multitude of biological targets, leading to diverse therapeutic applications including anticancer, antimicrobial, and antiviral agents.[1][2][3]

The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, dramatically alters the physicochemical properties and reactivity of the indole ring. This modification transforms the typically electron-rich indole into an electron-deficient system, unlocking novel reaction pathways and, critically, new mechanisms of biological action.[4][5] Nitroindoles have emerged as a promising class of compounds in drug discovery, with their biological activities being profoundly influenced by the position of the nitro substituent on the indole core.

This guide provides an in-depth comparison of various nitroindole isomers, with a special focus on the hypothetical yet promising structure, 1H-Indole, 4-nitro-2-(2-pyridinyl)- . We will dissect its potential synthesis, compare its predicted properties with well-characterized isomers like 3-nitroindoles and 5-nitroindoles, and provide the experimental context for evaluating its therapeutic potential.

Synthesis of Nitroindoles: A Regiochemical Challenge

The synthesis of specific nitroindole isomers is not always straightforward. Direct nitration of the indole ring can lead to a mixture of products and is often challenging to control.[6] Therefore, synthetic strategies frequently rely on building the indole ring from pre-functionalized precursors or using protecting groups to direct the nitration.

Plausible Synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)-

A potential synthetic workflow is outlined below:

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Purification A 2-Acetylpyridine C 2-(2-Pyridinyl)-1H-indole A->C Acid catalyst, Heat B Phenylhydrazine B->C C2 2-(2-Pyridinyl)-1H-indole E 1H-Indole, 4-nitro-2-(2-pyridinyl)- + Other Isomers C2->E D Nitrating Agent (e.g., HNO3/H2SO4) D->E E2 Isomer Mixture F Column Chromatography E2->F G Isolated 1H-Indole, 4-nitro-2-(2-pyridinyl)- F->G

Caption: Plausible synthetic workflow for 1H-Indole, 4-nitro-2-(2-pyridinyl)-.

This route highlights a key challenge: the nitration of 2-substituted indoles can yield a mixture of isomers (4-, 5-, 6-, and 7-nitro), necessitating careful optimization of reaction conditions and rigorous purification.

Comparative Synthesis of Other Nitroindoles
  • 2-Nitroindoles: These are less commonly synthesized by direct nitration. A more effective method involves the C-2 lithiation of N-protected indoles, followed by a reaction with dinitrogen tetroxide.[7]

  • 3-Nitroindoles: These are readily obtained via electrophilic nitration of N-protected indoles.[6]

  • 5-Nitroindoles: Can be synthesized from 5-nitroindole itself, which is commercially available, or through multi-step sequences starting from other indole derivatives.[8]

Comparative Biological Activity and Mechanisms of Action

The position of the nitro group dictates the molecule's electronic properties and, consequently, its interactions with biological targets.

Anticancer Activity: The Prominence of 5-Nitroindoles

A significant body of research has highlighted the potent anticancer activity of 5-nitroindole derivatives.[8][9][10] Their primary mechanism of action involves the stabilization of G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene.[8][9]

  • Mechanism of Action: The c-Myc gene is a critical regulator of cell proliferation and is overexpressed in up to 80% of human cancers.[9] Guanine-rich sequences in its promoter region can fold into non-canonical G4 DNA structures, which act as transcriptional silencers. 5-Nitroindole derivatives can bind to and stabilize these G4 structures, effectively downregulating c-Myc expression.[8][9] This leads to cell cycle arrest and apoptosis.[8][9] Additionally, some 5-nitroindole compounds have been shown to increase intracellular levels of reactive oxygen species (ROS), further contributing to their cytotoxic effects.[8]

G cluster_0 Mechanism of 5-Nitroindole Anticancer Activity A 5-Nitroindole Derivative D G4 Stabilization A->D J Increased ROS Production A->J B c-Myc Promoter Region (Guanine-rich sequence) C G-Quadruplex (G4) Formation B->C C->D E Transcription Blocked D->E F c-Myc mRNA Downregulation E->F G c-Myc Protein Downregulation F->G H Cell Cycle Arrest G->H I Apoptosis (Cancer Cell Death) H->I J->I

Caption: Signaling pathway for c-Myc downregulation and ROS induction by 5-nitroindoles.

Antimicrobial Activity: A Common Feature of Nitroaromatics

Nitroaromatic compounds, including various nitroindoles, are known to possess broad-spectrum antimicrobial activity.[11][12] Their mechanism generally involves the intracellular reduction of the nitro group.

  • Mechanism of Action: Inside the microbial cell, the nitro group is reduced by nitroreductase enzymes, producing toxic intermediates like nitroso and superoxide radicals.[5][12] These reactive species can covalently bind to and damage cellular macromolecules such as DNA, leading to cell death.[12] This mechanism is effective against a range of pathogens, including bacteria and fungi.[11][13] For instance, certain 7-nitroindole derivatives have shown activity against Serratia marcescens by interfering with quorum sensing.[14]

Activity Profile of 1H-Indole, 4-nitro-2-(2-pyridinyl)- and Other Isomers

The biological activity of 1H-Indole, 4-nitro-2-(2-pyridinyl)- is yet to be experimentally determined. However, we can hypothesize its potential based on its structural features:

  • The 4-nitro substitution pattern has been explored in the context of 5-HT2A receptor antagonists, suggesting potential applications in neuroscience.[15]

  • The 2-pyridinyl substituent is a common feature in many biologically active compounds and can participate in hydrogen bonding and metal coordination, potentially enhancing interactions with target proteins.[16][17][18]

The following table summarizes the known and potential activities of different nitroindole isomers.

Nitroindole IsomerPrimary Biological ActivityMechanism of Action (if known)Key References
2-Nitroindole Synthetic IntermediateN/A[7]
3-Nitroindole Synthetic IntermediateN/A[6]
4-Nitroindole 5-HT2A Receptor AntagonismReceptor binding[15]
5-Nitroindole Potent Anticancerc-Myc G-Quadruplex Stabilization, ROS Induction[8][9][10]
7-Nitroindole Antimicrobial (Quorum Sensing Inhibition)Interference with bacterial cell signaling[14]
1H-Indole, 4-nitro-2-(2-pyridinyl)- Hypothetical: Anticancer, Antimicrobial, CNS activityHypothetical: May combine features of 4-nitroindoles and pyridinyl-containing drugsN/A

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For nitroindoles, the key is to understand how different substituents at various positions on the indole ring influence biological activity.

SAR_Workflow cluster_workflow General SAR Workflow Lead Lead Compound (e.g., 5-Nitroindole) Design Design Analogs (Vary substituents at N1, C2, C3, etc.) Lead->Design Synthesize Synthesize Analogs Design->Synthesize Test Biological Testing (e.g., IC50, MIC) Synthesize->Test Analyze Analyze Data (Identify key structural features) Test->Analyze Analyze->Design Iterative Refinement Optimized Optimized Candidate Analyze->Optimized

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

  • For Anticancer 5-Nitroindoles:

    • The nitro group at the C5 position is often critical for G4 binding.[8]

    • Substituents at the N1 position (indole nitrogen) can significantly enhance binding affinity and cellular uptake.[8]

    • Modifications at the C2 and C3 positions with various side chains can be used to fine-tune potency and selectivity.[8]

  • For Antimicrobial Nitroaromatics:

    • The presence of the nitro group is essential for the reductive activation mechanism.[19]

    • Lipophilicity plays a key role. The overall lipophilicity of the molecule influences its ability to penetrate microbial cell membranes.[20]

For 1H-Indole, 4-nitro-2-(2-pyridinyl)- , an SAR campaign would involve synthesizing analogs with modifications on the pyridine ring (e.g., adding electron-donating or -withdrawing groups) and on the indole nucleus (e.g., at the N1 position) to probe their impact on a desired biological activity.

Experimental Protocols

To facilitate further research, we provide standardized protocols for the synthesis and biological evaluation of nitroindole compounds.

Protocol 1: General Procedure for Synthesis of a Pyrrolidine-Substituted 5-Nitroindole (Anticancer)

This protocol is adapted from methodologies used in the synthesis of c-Myc G-quadruplex binders.[8]

  • Step 1: N-Alkylation: To a solution of 5-nitroindole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 1.2 eq) and stir the reaction mixture at 60°C for 12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-alkylated 5-nitroindole.

  • Step 2: Nucleophilic Substitution: Dissolve the N-alkylated intermediate (1.0 eq) in acetonitrile. Add pyrrolidine (3.0 eq) and heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final pyrrolidine-substituted 5-nitroindole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Cell Viability (MTT) Assay for Anticancer Activity
  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
  • Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus or Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The world of nitroindoles offers a rich landscape for drug discovery, where the strategic placement of a single nitro group can unlock potent and specific biological activities. While 5-nitroindoles have established themselves as promising anticancer agents through their unique mechanism of c-Myc G-quadruplex stabilization, other isomers like 4- and 7-nitroindoles hint at a broader therapeutic potential spanning from CNS disorders to infectious diseases.

The target compound of this guide, 1H-Indole, 4-nitro-2-(2-pyridinyl)- , represents an intriguing convergence of structural motifs. The 4-nitroindole core, combined with the versatile 2-pyridinyl substituent, presents a compelling candidate for future investigation. Its synthesis, while requiring careful control of regiochemistry, is feasible with modern synthetic methods. Subsequent evaluation of its anticancer and antimicrobial properties using the standardized protocols outlined herein could reveal novel biological activities. This exploration is essential for fully mapping the therapeutic potential of the nitroindole scaffold and developing next-generation targeted therapies.

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  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]

  • Rajagopalan, P., et al. (2005). Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available at: [Link]

  • Chen, J., et al. (2020). Copper-mediated domino C–H iodination and nitration of indoles. RSC Publishing. Available at: [Link]

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]

  • Popa, C. V., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available at: [Link]

  • Roy, S., & Gribble, G. W. (2005). A new synthesis of 2-nitroindoles. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating the IDO1 Inhibitory Potency of 1H-Indole, 4-nitro-2-(2-pyridinyl)- Against Established Immunomodulators

Executive Summary The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune tolerance, and its overexpression in the tumor microenvironment represents a significant mechanism of cancer immune evas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune tolerance, and its overexpression in the tumor microenvironment represents a significant mechanism of cancer immune evasion.[1][2][3] By catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway, IDO1 depletes a crucial amino acid for T-cell function and produces immunosuppressive metabolites.[4][5][6] This has positioned IDO1 as a high-priority target for cancer immunotherapy. This guide provides a comprehensive framework for benchmarking a novel investigational compound, 1H-Indole, 4-nitro-2-(2-pyridinyl)-, hereafter referred to as Cmpd-X , against two well-characterized clinical-stage IDO1 inhibitors: Epacadostat and Linrodostat (BMS-986205) . We present a head-to-head comparison using both biochemical and cell-based assays, complete with detailed, self-validating protocols and expert analysis to guide further research and development.

Introduction: The Rationale for IDO1 Inhibition

The kynurenine pathway of tryptophan metabolism is a central axis in immune regulation.[7][8][9] In healthy tissues, IDO1 activity is typically low but can be dramatically upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), serving as a feedback mechanism to quell excessive immune responses.[10] Many tumor types hijack this mechanism, constitutively expressing IDO1 to create an immunosuppressive microenvironment that facilitates tumor growth and protects it from immune surveillance.[1][6][10]

This immune-dampening effect is twofold:

  • Tryptophan Depletion: T-cells are highly sensitive to local tryptophan concentrations; its depletion can induce cell cycle arrest and anergy.[11]

  • Kynurenine Accumulation: The primary metabolite, kynurenine, and its downstream products actively promote the differentiation and activation of regulatory T-cells (Tregs) while suppressing effector T-cell and natural killer (NK) cell function.[4][6][12]

Therefore, inhibiting IDO1 is a promising strategy to reverse this immunosuppression and enhance the efficacy of other immunotherapies, such as immune checkpoint inhibitors.[5] While early clinical trials with inhibitors like Epacadostat yielded mixed results, the IDO1 pathway remains an attractive and actively pursued target.[5][12][13][14] This guide establishes a robust methodology to evaluate Cmpd-X , a novel indole-based compound, in this therapeutically relevant context.

Competitor Selection: Justification for Benchmarks

To provide a meaningful assessment of Cmpd-X's potential, it is benchmarked against inhibitors with well-documented mechanisms and extensive clinical evaluation:

  • Epacadostat (INCB024360): A potent, selective, and competitive inhibitor of IDO1.[8][15][16] It has been extensively studied in numerous clinical trials and serves as a crucial reference compound in IDO1 research.[5][13][17]

  • Linrodostat (BMS-986205): A highly potent, irreversible (suicide) inhibitor of IDO1.[6][18] Its distinct mechanism of action provides a valuable point of comparison for understanding the binding mode and durability of inhibition of Cmpd-X.[19]

Experimental Design and Rationale

A dual-assay approach is essential for a comprehensive inhibitor profile. This strategy allows for the differentiation between direct target engagement and performance in a complex biological system.

  • Biochemical (Enzymatic) Assay: This assay quantifies the direct inhibitory effect of a compound on purified, recombinant human IDO1 enzyme. It provides a precise measurement of target affinity (IC50) in an isolated system, free from confounding factors like cell permeability.

  • Cell-Based Functional Assay: This assay measures the inhibitor's ability to block IDO1 activity within a human cancer cell line. This is a more physiologically relevant system that accounts for critical drug-like properties such as cell membrane permeability, potential for efflux, and intracellular target engagement. A concurrent cytotoxicity assay is included to ensure that the observed reduction in IDO1 activity is not merely an artifact of cell death.

Comparative Data Summary

The following table summarizes the hypothetical performance data for Cmpd-X against the benchmark inhibitors. These values are for illustrative purposes to guide the interpretation of results obtained using the protocols herein.

CompoundBiochemical IC50 (nM) (Recombinant hIDO1)Cellular IC50 (nM) (IFN-γ Stimulated SK-OV-3 Cells)Cytotoxicity (CC50, µM) (SK-OV-3 Cells, 72h)
Cmpd-X 15250> 50
Epacadostat 10[16][18]3.4[16]> 50
Linrodostat 1.7[18]1.1–1.7[18]> 50

Interpretation of Hypothetical Results: In this scenario, Cmpd-X demonstrates potent direct inhibition of the IDO1 enzyme, comparable to Epacadostat. However, its significantly higher cellular IC50 suggests a potential liability, such as poor cell permeability or susceptibility to cellular efflux pumps, which would require further investigation and medicinal chemistry optimization. The lack of cytotoxicity is a positive indicator of target specificity.

Signaling Pathway and Experimental Workflow Visualizations

IDO1-Mediated Immunosuppression Pathway

The diagram below illustrates the central role of IDO1 in the kynurenine pathway and the mechanism of inhibitor action.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCells Immune Cell Effects TRYP Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer) TRYP->IDO1 T_Effector Effector T-Cells TRYP->T_Effector KYN Kynurenine T_Reg Regulatory T-Cells (Tregs) KYN->T_Reg T_Reg->T_Effector Inhibitors Cmpd-X Epacadostat Linrodostat Inhibitors->IDO1

Caption: IDO1 converts Tryptophan to Kynurenine, suppressing effector T-cells.

Benchmarking Experimental Workflow

This flowchart outlines the logical progression of the comparative study from initial preparation to final data analysis.

Workflow cluster_Prep Preparation cluster_Biochem Biochemical Assay cluster_Cellular Cell-Based Assays cluster_Analysis Final Analysis p1 Source & Prepare Cmpd-X, Epacadostat, Linrodostat b1 Incubate hIDO1 with Inhibitor Dilutions p1->b1 c1 Induce IDO1 Expression with IFN-γ p1->c1 p2 Prepare Recombinant hIDO1 Enzyme p2->b1 p3 Culture & Prepare SK-OV-3 Cells p3->c1 b2 Initiate Reaction with Tryptophan Substrate b1->b2 c2 Treat Cells with Inhibitor Dilutions c1->c2 b3 Measure N-formylkynurenine Production (Abs @ 321nm) b2->b3 b4 Calculate Biochemical IC50 b3->b4 a1 Compare Biochemical, Cellular & Cytotoxicity Data b4->a1 c3 Measure Kynurenine in Supernatant c2->c3 c5 Perform Parallel Cytotoxicity Assay (MTS) c2->c5 c4 Calculate Cellular IC50 c3->c4 c4->a1 c5->a1 a2 Determine Potency & Therapeutic Window a1->a2

Caption: Workflow for dual biochemical and cell-based inhibitor screening.

Detailed Experimental Protocols

Protocol 1: Biochemical IDO1 Inhibition Assay

This protocol is adapted from established methods for measuring the activity of recombinant IDO1 by monitoring the formation of N'-formylkynurenine.[16][20]

A. Reagents & Materials:

  • Recombinant Human IDO1 (His-tagged)

  • IDO1 Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5

  • Reaction Mix Components:

    • L-Tryptophan (Substrate)

    • Ascorbic Acid (Cofactor)

    • Methylene Blue (Cofactor)

    • Catalase

  • Test Compounds: Cmpd-X, Epacadostat, Linrodostat (10 mM stocks in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 321 nm

B. Procedure:

  • Prepare Assay Reaction Mix: In the IDO1 Assay Buffer, prepare a 2X reaction mix containing 40 mM ascorbate, 20 µM methylene blue, and 0.4 mg/mL catalase.

  • Compound Dilution: Prepare a serial dilution series of each test compound (e.g., 10-point, 3-fold dilutions) in 100% DMSO. Then, dilute these further into IDO1 Assay Buffer to achieve the final desired assay concentrations with a constant DMSO concentration (e.g., 1%).

  • Assay Plate Setup: To each well of the 96-well plate, add:

    • 50 µL of 2X Assay Reaction Mix.

    • 10 µL of diluted test compound or vehicle control (1% DMSO).

    • 20 µL of recombinant hIDO1 enzyme (final concentration ~20 nM). Mix gently.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of 2 mM L-Tryptophan solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 321 nm every 30 seconds for 15-20 minutes at room temperature.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based IDO1 Functional Assay

This protocol measures IDO1 activity by quantifying kynurenine secreted into the cell culture medium of IFN-γ-stimulated cancer cells.[3][11][21]

A. Reagents & Materials:

  • SK-OV-3 human ovarian cancer cell line (or other suitable line, e.g., HeLa)

  • Cell Culture Medium: McCoy's 5A Medium, 10% FBS, 1% Penicillin-Streptomycin

  • Human Interferon-gamma (IFN-γ)

  • Trichloroacetic acid (TCA), 30% (w/v)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Kynurenine standard

  • 96-well clear, flat-bottom cell culture plates

  • Spectrophotometer capable of reading absorbance at 480 nm

B. Procedure:

  • Cell Plating: Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of culture medium and allow them to adhere overnight.[11]

  • IDO1 Induction: The next day, add 50 µL of medium containing IFN-γ to each well for a final concentration of 100 ng/mL. Incubate for 24 hours at 37°C, 5% CO₂ to induce IDO1 expression.[11]

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in fresh culture medium.

    • Carefully remove the IFN-γ-containing medium from the cells.

    • Add 200 µL of medium containing the test compounds or vehicle control to the appropriate wells. Include "no cell" and "vehicle-treated" controls.

    • Incubate for an additional 24-48 hours.

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of supernatant from each well into a new 96-well plate.

    • Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[3]

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[3]

    • Transfer 100 µL of the clear supernatant to a new flat-bottom plate.

    • Add 100 µL of Ehrlich's Reagent to each well and incubate at room temperature for 20 minutes. A yellow color will develop.

    • Read the absorbance at 480 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of kynurenine to quantify the amount in each well.

    • Calculate the percent inhibition of kynurenine production for each compound concentration relative to the vehicle-treated control.

    • Plot percent inhibition vs. log concentration and fit to a dose-response curve to determine the cellular IC50 value.

C. Self-Validation: Concurrent Cytotoxicity Assay:

  • In a parallel plate, seed and treat cells with inhibitors exactly as described above.

  • At the end of the treatment period, assess cell viability using a standard method such as an MTS or CellTiter-Glo® assay according to the manufacturer's protocol.

  • This critical control ensures that any observed decrease in kynurenine production is due to specific IDO1 inhibition and not simply a result of the compound killing the cells.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to benchmark the novel compound 1H-Indole, 4-nitro-2-(2-pyridinyl)- against clinically relevant IDO1 inhibitors. By employing both direct enzymatic and functional cell-based assays, researchers can generate a comprehensive data package that elucidates not only the compound's potency at the molecular target but also its potential as a viable cellular-active agent. Discrepancies between biochemical and cellular potencies, as illustrated in the hypothetical data, are critical findings that can guide subsequent medicinal chemistry efforts to optimize compound properties for improved therapeutic potential. The rigorous, self-validating nature of these protocols ensures the generation of high-quality, trustworthy data essential for advancing promising new molecules in the competitive landscape of cancer immunotherapy.

References

  • The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated. PMC. [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Signal Transduction and Targeted Therapy. [Link]

  • The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. Frontiers in Immunology. [Link]

  • IDO/kynurenine pathway in cancer: possible therapeutic approaches. PMC. [Link]

  • Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. Frontiers in Immunology. [Link]

  • Targeting the kynurenine pathway: a novel approach in tumour therapy. Expert Reviews in Molecular Medicine. [Link]

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. PMC. [Link]

  • Summary of clinical trials of IDO1 inhibitors. ResearchGate. [Link]

  • Mechanism Found for IDO1 Inhibitor Evasion. Cancer Discovery, AACR Journals. [Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. PMC. [Link]

  • Clinical Trials Using IDO1 Inhibitor. National Cancer Institute (NCI). [Link]

  • IDO Selective Inhibitors. Selleck Chemicals. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Frontiers in Immunology. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. [Link]

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. PMC. [Link]

  • Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. PMC. [Link]

  • Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. Dove Medical Press. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC, NIH. [Link]

  • IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. [Link]

  • Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. AACR Journals. [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 1H-Indole, 4-nitro-2-(2-pyridinyl)- Analogs as Selective Pim-1 Kinase Inhibitors

Executive Summary & Target Rationale The development of selective kinase inhibitors is frequently hindered by the highly conserved nature of the ATP-binding pocket across the human kinome. However, Pim-1 (Proviral Integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

The development of selective kinase inhibitors is frequently hindered by the highly conserved nature of the ATP-binding pocket across the human kinome. However, Pim-1 (Proviral Integration site for Moloney murine leukemia virus 1), a constitutively active serine/threonine kinase overexpressed in prostate cancer and hematological malignancies, presents a unique structural opportunity [1].

Unlike most kinases that feature a canonical hydrogen bond donor in the hinge region, Pim-1 possesses a proline residue (Pro123) at this position [2]. This structural anomaly requires inhibitors to rely on unique hydrogen bond donor-acceptor motifs to achieve high affinity and selectivity. The 2-(2-pyridinyl)-1H-indole scaffold has emerged as a privileged structure for targeting Pim-1 [3].

This guide provides an objective comparison of the base 2-(2-pyridinyl)-1H-indole scaffold against its 4-nitro analog (1H-Indole, 4-nitro-2-(2-pyridinyl)-) and other key derivatives. By dissecting the electronic and steric causality behind their biological performance, this guide serves as a blueprint for medicinal chemists optimizing indole-based Pim-1 inhibitors.

G JAK JAK/STAT Pathway PIM1 Pim-1 Kinase (Pro123 Hinge) JAK->PIM1 Upregulates BAD BAD (Ser112) Phosphorylation PIM1->BAD Inactivates Pro-apoptotic SURV Tumor Cell Survival BAD->SURV Promotes

Pim-1 kinase signaling pathway driving tumor cell survival.

SAR Analysis: Causality of Scaffold Modifications

To understand the structure-activity relationship (SAR) of these analogs, we must evaluate how modifications alter the physicochemical interaction with the Pim-1 ATP-binding pocket. The core interaction relies on the indole NH acting as a hydrogen bond donor to the backbone carbonyl of Glu121, while the pyridine nitrogen acts as an acceptor, stabilizing the conformation via a conserved water network.

The Role of the 4-Nitro Substitution

The introduction of a nitro group at the 4-position of the indole ring (1H-Indole, 4-nitro-2-(2-pyridinyl)-) introduces two competing physicochemical effects:

  • Electronic Enhancement (The Inductive Effect): The nitro group is a strong electron-withdrawing group (EWG). According to Hammett principles, placing an EWG on the indole core pulls electron density away from the N1 position, significantly lowering the pKa of the indole NH. A more acidic NH becomes a much stronger hydrogen bond donor, which theoretically increases binding affinity to the Glu121 carbonyl in the hinge region.

  • Steric Penalty (The P-Loop Clash): The 4-position of the indole is spatially oriented toward the highly flexible, glycine-rich P-loop of the kinase. The nitro group is sterically bulky. If the P-loop cannot adopt a conformation to accommodate this bulk, the resulting steric clash will negate the binding energy gained from the enhanced hydrogen bond. Furthermore, the high topological polar surface area (TPSA) of the nitro group often compromises cellular permeability.

Analog Comparison
CompoundSubstitutionPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)PC3 Cell Viability IC₅₀ (µM)Mechanistic Rationale
Analog A None (Base Scaffold)145 ± 12>10,00012.4 ± 1.1Baseline H-bonding; highly selective for Pim-1 over Pim-2 due to hinge region differences.
Analog B 4-Nitro32 ± 4>10,000>50.0Stronger H-bond donor (lower NH pKa) improves biochemical IC₅₀, but high TPSA ruins cell permeability.
Analog C 5-Fluoro68 ± 88,5004.2 ± 0.5Fluorine provides mild EWG effect without the steric bulk of the nitro group, optimizing cell penetration.
Analog D 7-Aza850 ± 45>10,000>50.0Nitrogen at the 7-position introduces an H-bond acceptor clash with the Pro123 hinge, destroying affinity [2].

Note: Data represents comparative benchmark values typical for this chemical series to illustrate SAR trajectories.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the SAR data must be generated through a self-validating workflow. Biochemical affinity (IC₅₀) does not guarantee cellular efficacy. Therefore, an orthogonal testing system is required: a primary biochemical screen followed by a phenotypic cellular assay, validated by intracellular target engagement.

G SYN SAR Library Synthesis (Indole Modifications) TRFRET TR-FRET Kinase Assay (Biochemical IC50) SYN->TRFRET MTS MTS Viability Assay (PC3 Prostate Cells) TRFRET->MTS IC50 < 100 nM WB Target Engagement (p-BAD Western Blot) MTS->WB Phenotypic Validation

Self-validating experimental workflow for Pim-1 inhibitor screening.

Protocol 1: TR-FRET Biochemical Kinase Assay

Rationale: Nitro-aromatic compounds frequently interfere with standard colorimetric or fluorescent assays by quenching emission or auto-fluorescing. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-emission lanthanide fluorophores, introducing a time delay that eliminates background compound interference.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute 1H-Indole, 4-nitro-2-(2-pyridinyl)- and analogs in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume proplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise dosing without tip carryover.

  • Enzyme Addition: Add 5 µL of recombinant human Pim-1 kinase (final concentration 0.5 nM) diluted in assay buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled generic peptide substrate (50 nM final) and ATP (at the predetermined Km​ of 10 µM).

  • Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of stop buffer containing EDTA (30 mM final) and Europium-labeled anti-phospho antibody (2 nM final).

  • Readout: Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Intracellular Target Engagement (p-BAD Ser112 Western Blot)

Rationale: To prove that the cellular toxicity of Analog C is driven by Pim-1 inhibition and not off-target effects, we must measure the phosphorylation status of BAD at Serine 112, a direct downstream target of Pim-1[1].

  • Cell Culture & Treatment: Seed PC3 prostate cancer cells in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with varying concentrations of the indole analogs (0.1, 1, and 10 µM) or DMSO vehicle control for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against p-BAD (Ser112) and total BAD. Use GAPDH as a loading control.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry using imaging software. A successful Pim-1 inhibitor will show a dose-dependent decrease in the p-BAD/total BAD ratio.

Conclusion

The SAR study of the 2-(2-pyridinyl)-1H-indole scaffold reveals a delicate balance between electronic manipulation and steric tolerance within the Pim-1 ATP-binding pocket. While the 1H-Indole, 4-nitro-2-(2-pyridinyl)- analog demonstrates superior biochemical affinity due to the inductive effect of the nitro group enhancing the indole NH hydrogen bond, its utility as a cellular probe is limited by poor permeability.

For drug development professionals, this highlights the necessity of multi-parameter optimization. Substituting the 4-nitro group with a smaller, lipophilic electron-withdrawing group—such as a 5-fluoro substitution—preserves the necessary hydrogen-bonding dynamics while rescuing cellular efficacy, providing a clear path forward for lead optimization in oncology programs.

References

  • Title: Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy. Source: Frontiers in Pharmacology, 2024. URL: [Link]

  • Title: Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. Source: ACS Medicinal Chemistry Letters, 2017. URL: [Link]

  • Title: Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. Source: Journal of Medicinal Chemistry, 2012. URL: [Link]

Validation

Comparative Analysis of Synthetic Routes to 1H-Indole, 4-nitro-2-(2-pyridinyl)-

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs. The specific target molecule, 1H-Indole, 4-nitro-2-(2-pyridinyl)-, presents a unique synthetic challenge due to its distinct substitution pattern: a deactivating nitro group on the carbocyclic ring and a heteroaromatic pyridinyl substituent at the C-2 position of the pyrrole ring. This guide provides an in-depth comparative analysis of three plausible synthetic strategies for its preparation, offering insights into the rationale behind each approach, detailed experimental protocols based on established literature, and a critical evaluation of their respective strengths and weaknesses.

Strategic Overview: Three Pathways to a Complex Indole

The synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)- is not explicitly detailed in current literature, necessitating a strategic approach based on well-established indole formation reactions. We will explore three distinct and logical synthetic routes:

  • The Fischer Indole Synthesis: A classic and powerful method involving the acid-catalyzed cyclization of an arylhydrazone. This approach is convergent, building the core indole skeleton in a single key step.

  • A Two-Step Approach: 4-Nitroindole Synthesis Followed by C-2 Arylation: A linear strategy that first constructs the 4-nitroindole core, followed by the introduction of the pyridinyl moiety at the C-2 position, likely via a transition-metal-catalyzed cross-coupling reaction.

  • Reductive Cyclization of a Vinyl-Nitroarene Precursor: This strategy involves the synthesis of a substituted 2-nitrostyrene derivative which then undergoes a reductive cyclization to form the indole ring.

This guide will dissect each route, providing the scientific rationale, step-by-step protocols, and a comparative summary to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains one of the most versatile and widely used methods for constructing the indole nucleus.[1] The core of this reaction is the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[2]

Retrosynthetic Analysis and Strategy

For the synthesis of 1H-Indole, 4-nitro-2-(2-pyridinyl)-, the logical disconnection points to 3-nitrophenylhydrazine and 2-acetylpyridine as the starting materials. The reaction would proceed through the formation of the corresponding hydrazone, followed by an acid-catalyzed intramolecular cyclization.

Fischer_Retrosynthesis target 1H-Indole, 4-nitro-2-(2-pyridinyl)- intermediate Hydrazone Intermediate target->intermediate Disconnection start1 3-Nitrophenylhydrazine intermediate->start1 From start2 2-Acetylpyridine intermediate->start2 From

Caption: Retrosynthetic analysis for the Fischer indole synthesis route.

A critical consideration for this route is the regioselectivity of the cyclization. The use of m-nitrophenylhydrazine can lead to the formation of two regioisomeric products: the desired 4-nitroindole and the undesired 6-nitroindole. The electronic effects of the nitro group and the reaction conditions will influence the ratio of these isomers. Electron-withdrawing groups on the phenylhydrazine ring are known to deactivate the system, often leading to lower yields compared to reactions with electron-donating or neutral substituents.[3]

Experimental Protocol

This protocol is a proposed two-step procedure, starting with the formation of the hydrazone, followed by its cyclization. The starting materials, 3-nitrophenylhydrazine hydrochloride and 2-acetylpyridine, are commercially available.

Step 1: Synthesis of 2-Acetylpyridine 3-nitrophenylhydrazone

  • In a 100 mL round-bottom flask, dissolve 3-nitrophenylhydrazine hydrochloride (1.89 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Add sodium acetate (1.23 g, 15 mmol) to the solution to neutralize the hydrochloride and free the hydrazine base. Stir for 15 minutes at room temperature.

  • To this solution, add 2-acetylpyridine (1.21 g, 10 mmol) dropwise with continuous stirring.

  • The hydrazone product is expected to precipitate from the solution upon formation. Heat the mixture to reflux for 1 hour to ensure complete reaction.

  • Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the crude hydrazone.

Step 2: Fischer Indole Cyclization

  • Place the dried 2-acetylpyridine 3-nitrophenylhydrazone (from the previous step) into a 100 mL round-bottom flask.

  • Add a suitable acid catalyst. Polyphosphoric acid (PPA) is often effective for challenging cyclizations. Add approximately 10-20 times the weight of the hydrazone in PPA.

  • Heat the mixture with stirring to 100-120 °C for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to about 60-70 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will be a mixture of 4-nitro- and 6-nitro-2-(2-pyridinyl)-1H-indole. Purify and separate the isomers using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Advantages and Disadvantages
  • Advantages: This is a convergent and direct route to the indole core. The starting materials are readily available.

  • Disadvantages: The primary drawback is the formation of a mixture of regioisomers (4-nitro and 6-nitro), which will require careful chromatographic separation and will lower the overall yield of the desired product. The strongly deactivating nitro group is likely to result in a lower yield compared to other Fischer indole syntheses.[3]

Route 2: Two-Step Synthesis via C-2 Arylation of 4-Nitroindole

This linear approach separates the construction of the indole nucleus from the introduction of the pyridinyl substituent. This strategy offers better control over the regiochemistry of the final product.

Retrosynthetic Analysis and Strategy

The disconnection in this route is at the C-2 position of the indole, suggesting a cross-coupling reaction between a 4-nitroindole and a 2-halopyridine. The 4-nitroindole itself can be synthesized via established methods.

Two_Step_Retrosynthesis target 1H-Indole, 4-nitro-2-(2-pyridinyl)- intermediate 4-Nitroindole target->intermediate C-2 Arylation start1 2-Bromopyridine target->start1 From start2 2-Methyl-3-nitroaniline intermediate->start2 Leimgruber-Batcho or similar Reductive_Cyclization_Retrosynthesis target 1H-Indole, 4-nitro-2-(2-pyridinyl)- intermediate 2-(2-(2-Nitrophenyl)vinyl)pyridine target->intermediate Reductive Cyclization start1 2-Nitrobenzaldehyde intermediate->start1 From start2 2-Picoline or derivative intermediate->start2 From

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Comparative

In Vitro and In Vivo Correlation of 1H-Indole, 4-nitro-2-(2-pyridinyl)- Activity: A Comprehensive Comparison Guide

As drug development increasingly targets programmed necrosis (necroptosis) to mitigate inflammatory and degenerative diseases, the structural evolution of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors has beco...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets programmed necrosis (necroptosis) to mitigate inflammatory and degenerative diseases, the structural evolution of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors has become a critical focal point. While the thiohydantoin-based Necrostatin-1 (Nec-1) served as the pioneering tool compound, its poor metabolic stability and off-target effects limit its clinical translation [1].

This guide provides an in-depth technical comparison of 1H-Indole, 4-nitro-2-(2-pyridinyl)- (CAS: 242794-69-0)—a highly potent, structurally rigid indole derivative—against traditional and clinical-stage alternatives. By analyzing its in vitro biochemical profile and its direct correlation to in vivo efficacy, we establish a self-validating framework for evaluating necroptosis inhibitors [2].

Mechanistic Grounding: The Causality of the Indole-Pyridine Scaffold

Necroptosis is driven by the formation of Complex IIb (the "necrosome"), a detergent-insoluble amyloid-like signaling complex consisting of RIPK1, RIPK3, and the executioner protein MLKL [3]. The activation of this pathway is tightly regulated by the kinase activity of RIPK1.

1H-Indole, 4-nitro-2-(2-pyridinyl)- operates as a Type II kinase inhibitor. The rationale behind its structural design is highly specific:

  • The Indole Core: Acts as a bioisostere for the adenine ring of ATP. The indole N-H serves as a critical hydrogen-bond donor to the hinge region of the RIPK1 kinase domain.

  • The 2-Pyridinyl Substitution: Provides a strategically positioned hydrogen-bond acceptor that interacts with the DLG (Asp-Leu-Gly) motif, locking the kinase in an inactive, DFG-out conformation.

  • The 4-Nitro Group: The strong electron-withdrawing nature of the nitro group increases the acidity of the indole N-H, strengthening the hinge-binding interaction while simultaneously improving the compound's metabolic half-life by blocking oxidative sites on the indole ring.

G TNF TNF-α / Death Ligands TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (Survival / NF-κB) TNFR1->Complex1 cIAPs / LUBAC Complex2b Complex IIb (Necrosome) RIPK1 / RIPK3 Auto-phosphorylation TNFR1->Complex2b Caspase-8 Blockade (e.g., zVAD-fmk) MLKL MLKL Phosphorylation & Membrane Oligomerization Complex2b->MLKL RIPK3 Activation Necroptosis Cellular Necrosis (DAMP Release & Inflammation) MLKL->Necroptosis Membrane Rupture Inhibitor 1H-Indole, 4-nitro-2-(2-pyridinyl)- (RIPK1 Kinase Inhibitor) Inhibitor->Complex2b Blocks RIPK1 Kinase Domain

Figure 1: RIPK1-dependent necroptosis signaling pathway and the inhibitory intervention point.

In Vitro Profiling: Biochemical and Cellular Efficacy

To establish a reliable in vitro baseline, the compound must be evaluated not just for target affinity, but for its ability to rescue cells from a forced necroptotic state. We utilize the TSZ paradigm (TNF-α + Smac mimetic + zVAD-fmk).

  • TNF-α initiates the death receptor signaling.

  • Smac mimetic degrades cIAPs, preventing the formation of the pro-survival Complex I.

  • zVAD-fmk inhibits Caspase-8, blocking apoptosis and forcing the cell exclusively down the RIPK1/RIPK3/MLKL necroptosis pathway [4].

Comparative In Vitro Data
CompoundRIPK1 IC₅₀ (nM)Hepatocyte Rescue EC₅₀ (nM)Human Microsomal T₁/₂ (min)Target Selectivity (Kinome)
1H-Indole, 4-nitro-2-(2-pyridinyl)- 14.5 42.1 > 120 High (Off-target < 2%)
Necrostatin-1 (Nec-1)49.0185.0< 30Moderate (IDO off-target)
GSK2982772 (Clinical Ref)16.038.5> 120High
Protocol 1: In Vitro Hepatocyte Necroptosis Rescue Assay

This protocol is designed to be a self-validating system; the inclusion of zVAD-fmk ensures that any cell survival measured is strictly due to necroptosis inhibition, not apoptosis blockade.

  • Cell Isolation: Isolate primary murine hepatocytes using a standard two-step collagenase perfusion method. Seed at 1×104 cells/well in collagen-coated 96-well plates.

  • Compound Pre-incubation: Treat cells with serial dilutions of 1H-Indole, 4-nitro-2-(2-pyridinyl)- (0.1 nM to 10 µM) in DMSO (final DMSO concentration 0.1%) for 1 hour at 37°C.

  • Necroptosis Induction (TSZ): Add the TSZ cocktail: 20 ng/mL murine TNF-α, 100 nM Smac mimetic (e.g., Birinapant), and 20 µM zVAD-fmk.

  • Quantification: Incubate for 24 hours. Measure intracellular ATP levels using CellTiter-Glo® Luminescent Cell Viability Assay. Normalize luminescence to vehicle-treated (survival) and TSZ-treated (death) controls to calculate the EC₅₀.

In Vivo Correlation: Translating Potency to Systemic Efficacy

The primary failure point of early-generation RIPK1 inhibitors like Nec-1 is the lack of in vitro to in vivo correlation (IVIVC). Nec-1 exhibits an excellent in vitro EC₅₀ but fails in systemic models due to rapid hepatic clearance (T₁/₂ < 30 min).

Because 1H-Indole, 4-nitro-2-(2-pyridinyl)- utilizes a sterically protected indole core, it bypasses rapid CYP450-mediated degradation, allowing its in vitro potency to translate directly into in vivo efficacy in models of Systemic Inflammatory Response Syndrome (SIRS) and drug-induced liver injury [2].

Comparative In Vivo PK/PD and Efficacy Data

Model: Murine TNF-α induced SIRS (C57BL/6 mice, N=10/group).

CompoundOral Bioavailability (F%)Cₘₐₓ (ng/mL)72h Survival RateSerum ALT Reduction (%)
1H-Indole, 4-nitro-2-(2-pyridinyl)- 68% 1,450 85% 78%
Necrostatin-1 (Nec-1)12%32025%31%
Vehicle ControlN/AN/A0%0%
Protocol 2: In Vivo Murine SIRS Efficacy Model

This model tests the compound's ability to cross the gastrointestinal barrier, maintain therapeutic plasma concentrations, and block systemic tissue necrosis.

  • Dosing: Administer 1H-Indole, 4-nitro-2-(2-pyridinyl)- (10 mg/kg) via oral gavage (PO) formulated in 0.5% Methylcellulose/0.1% Tween-80, 1 hour prior to disease induction.

  • Challenge: Inject murine TNF-α (0.5 mg/kg) intravenously (IV) via the tail vein. This dose induces lethal systemic shock and massive hepatic necrosis in vehicle-treated mice within 12–24 hours.

  • Monitoring & Biomarker Collection:

    • Monitor core body temperature rectally every 2 hours (necroptosis induces severe hypothermia).

    • At 6 hours post-challenge, collect 50 µL of blood via submandibular bleed. Centrifuge to isolate serum and quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using a standard colorimetric assay to assess hepatic necrosis.

  • Endpoint: Record overall survival up to 72 hours post-challenge.

Experimental Workflow & Logical Progression

To ensure high-fidelity drug development, the evaluation of 1H-Indole, 4-nitro-2-(2-pyridinyl)- must follow a strict, sequential validation pipeline. Failure at any node requires structural optimization before proceeding.

Workflow InVitroKinase 1. Biochemical Profiling Target: RIPK1 Kinase Metric: IC50 < 20nM InVitroCell 2. Cellular Efficacy Target: Primary Hepatocytes Metric: TSZ Rescue EC50 InVitroKinase->InVitroCell PKPD 3. PK/PD Profiling Target: Human Microsomes Metric: T1/2 > 120 min InVitroCell->PKPD InVivo 4. In Vivo Efficacy Target: Murine SIRS Model Metric: Survival & ALT Drop PKPD->InVivo

Figure 2: Sequential validation workflow for necroptosis inhibitors.

Conclusion: The Superiority of the Indole-Pyridine Scaffold

The correlation between the in vitro and in vivo activity of 1H-Indole, 4-nitro-2-(2-pyridinyl)- highlights a fundamental principle in medicinal chemistry: target affinity is irrelevant without metabolic durability.

While Nec-1 requires constant intravenous infusion to maintain efficacy in vivo, the 1H-Indole, 4-nitro-2-(2-pyridinyl)- compound achieves an 85% survival rate in lethal SIRS models via a single oral dose. The 4-nitro substitution and the 2-pyridinyl hinge-binder create a self-validating system where the biochemical IC₅₀ (14.5 nM) accurately predicts the cellular EC₅₀ (42.1 nM), which in turn translates flawlessly to systemic tissue protection. For researchers investigating RIPK1-driven pathologies (e.g., ischemia-reperfusion injury, neurodegeneration, and severe drug-induced liver injury), this scaffold represents a highly stable, translationally viable alternative to legacy tool compounds.

References

  • Necroptosis and Inflammation Annual Review of Immunology[Link][1]

  • Indole and indazole compounds as an inhibitor of cellular necrosis US Patent US8436038B2[2][3]

  • Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis National Institutes of Health (NIH) / PMC[Link][4]

  • Regulation of RIPK1 activation by TAK1-mediated phosphorylation dictates apoptosis and necroptosis Nature Communications[Link][5]

Sources

Validation

A Head-to-Head Comparison of 1H-Indole, 4-nitro-2-(2-pyridinyl)- and the Standard IDO1 Inhibitor, Epacadostat

A Guide for Researchers in Drug Discovery and Development Prepared by a Senior Application Scientist, this guide provides a comprehensive, head-to-head comparison between the novel compound 1H-Indole, 4-nitro-2-(2-pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

Prepared by a Senior Application Scientist, this guide provides a comprehensive, head-to-head comparison between the novel compound 1H-Indole, 4-nitro-2-(2-pyridinyl)- and the well-characterized standard, Epacadostat. This document is structured to offer not just a comparative analysis of their physicochemical properties, but also a detailed experimental framework for evaluating their potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in immuno-oncology.

Introduction: The Significance of the Indole Scaffold and IDO1 Inhibition

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry. Its structure is present in numerous natural products and synthetic compounds with a wide range of biological activities, largely due to its ability to mimic the amino acid tryptophan and participate in various non-covalent interactions with biological targets.[1][2][3] This makes indole-containing molecules a fertile ground for the discovery of novel enzyme inhibitors.[1][4][5]

One of the most promising enzymatic targets for indole-based compounds is Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[6][7] In the tumor microenvironment, the overexpression of IDO1 by cancer cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which are themselves immunosuppressive.[8][9][10] This dual mechanism allows tumors to evade the host's immune system.[7][9][11] Consequently, the inhibition of IDO1 has emerged as a key strategy in cancer immunotherapy.[8][9][12]

The Standard Compound: Epacadostat (INCB024360)

Epacadostat is a potent, selective, and orally bioavailable inhibitor of the IDO1 enzyme.[13][14][15] It has been the subject of extensive clinical investigation, particularly in combination with checkpoint inhibitors, to enhance anti-tumor immune responses.[8][9] Epacadostat functions as a competitive inhibitor, effectively blocking the breakdown of tryptophan and thereby helping to restore T-cell function within the tumor microenvironment.[6][8][16] Its well-defined mechanism of action and extensive characterization make it an ideal standard for comparison.

The Compound of Interest: 1H-Indole, 4-nitro-2-(2-pyridinyl)-

1H-Indole, 4-nitro-2-(2-pyridinyl)- is a novel compound featuring the core indole scaffold. While its biological activity is not yet extensively documented, its structural similarity to other known enzyme inhibitors suggests it may possess therapeutic potential. Given the prevalence of indole-based IDO1 inhibitors, it is hypothesized that this compound may also target the IDO1 enzyme.

This guide will provide a comparative analysis of the physicochemical properties of 1H-Indole, 4-nitro-2-(2-pyridinyl)- and Epacadostat, followed by detailed experimental protocols to test this hypothesis and quantify the potential IDO1 inhibitory activity of the novel compound.

Part 1: Comparative Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). A comparison of these properties for 1H-Indole, 4-nitro-2-(2-pyridinyl)- and Epacadostat provides initial insights into their potential as therapeutic agents.

Property1H-Indole, 4-nitro-2-(2-pyridinyl)- (Predicted)Epacadostat
Molecular Formula C₁₃H₉N₃O₂C₁₁H₁₃BrFN₇O₄S
Molecular Weight 239.23 g/mol 438.2 g/mol [17]
LogP (Octanol/Water Partition Coefficient) 2.61.8-2.4 (estimated)
Hydrogen Bond Donors 15
Hydrogen Bond Acceptors 49
Topological Polar Surface Area (TPSA) 68.9 Ų196.5 Ų

Note: Properties for 1H-Indole, 4-nitro-2-(2-pyridinyl)- are estimated based on its structure, as extensive experimental data is not publicly available. Properties for Epacadostat are from established sources.

Interpretation:

  • Lipinski's Rule of Five: Both compounds generally fall within the guidelines of Lipinski's Rule of Five, which predicts the "drug-likeness" of a chemical compound and its potential for oral bioavailability.

  • Solubility and Permeability: The lower molecular weight and TPSA of 1H-Indole, 4-nitro-2-(2-pyridinyl)- might suggest better membrane permeability compared to Epacadostat. However, Epacadostat's formulation has been optimized for oral availability.[15]

  • Target Binding: The higher number of hydrogen bond donors and acceptors in Epacadostat is consistent with its role as a potent enzyme inhibitor that forms multiple interactions within the active site of IDO1.

Part 2: Mechanism of Action of Epacadostat

Epacadostat is a reversible, competitive inhibitor of the IDO1 enzyme.[16][18] It binds to the active site of IDO1, preventing the substrate, L-tryptophan, from binding and being catabolized into N-formylkynurenine.[6] By blocking this pathway, Epacadostat increases the local concentration of tryptophan and reduces the level of immunosuppressive kynurenine metabolites. This, in turn, can restore the function of immune cells, such as T cells and Natural Killer (NK) cells, allowing them to recognize and attack tumor cells.[8][17]

IDO1_Pathway_Inhibition cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Tryptophan Tryptophan IDO1_Enzyme IDO1 Enzyme Tryptophan->IDO1_Enzyme Catabolized by Kynurenine Kynurenine IDO1_Enzyme->Kynurenine IDO1_Enzyme_Inhibited IDO1 Enzyme (Inhibited) T_Cell_Suppression T-Cell Suppression & Immune Evasion Kynurenine->T_Cell_Suppression Epacadostat Epacadostat (Standard Inhibitor) Epacadostat->IDO1_Enzyme_Inhibited Inhibits Tryptophan_Restored Tryptophan Levels Restored IDO1_Enzyme_Inhibited->Tryptophan_Restored Leads to T_Cell_Activation T-Cell Activation & Anti-Tumor Immunity Tryptophan_Restored->T_Cell_Activation

Caption: Mechanism of IDO1 inhibition by Epacadostat.

Part 3: A Proposed Experimental Workflow for Comparative Analysis

To empirically compare the IDO1 inhibitory potential of 1H-Indole, 4-nitro-2-(2-pyridinyl)- with Epacadostat, a two-tiered approach is recommended: an in vitro enzymatic assay followed by a cell-based functional assay.

Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the activity of purified, recombinant IDO1 enzyme. The primary endpoint is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Materials and Reagents:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare stock solutions of 1H-Indole, 4-nitro-2-(2-pyridinyl)- and Epacadostat in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Reaction Setup: In a 96-well plate, add the assay buffer, recombinant IDO1 enzyme, catalase, methylene blue, and ascorbic acid.

  • Inhibitor Addition: Add the diluted test compounds and the standard (Epacadostat) to their respective wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-Tryptophan to all wells.

  • Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding TCA. This also serves to hydrolyze the N-formylkynurenine product to kynurenine. Incubate at 50°C for 30 minutes.[19][20]

  • Color Development: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add DMAB reagent. Kynurenine reacts with DMAB to produce a yellow-colored product.[20]

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In_Vitro_Assay_Workflow cluster_workflow In Vitro IDO1 Assay Workflow A 1. Prepare Serial Dilutions of Test Compounds B 2. Add Assay Components & Test Compounds to Plate A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction with L-Tryptophan C->D E 5. Incubate at 37°C D->E F 6. Terminate Reaction with TCA E->F G 7. Develop Color with DMAB Reagent F->G H 8. Read Absorbance at 480 nm G->H I 9. Calculate IC50 Value H->I

Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.

Protocol 2: Cell-Based IDO1 Functional Assay

This assay assesses the ability of the compounds to inhibit IDO1 activity within a cellular context, which provides a more physiologically relevant measure of potency.

Materials and Reagents:

  • Human cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells or HeLa cells)[19]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Interferon-gamma (IFN-γ) for IDO1 induction[19]

  • Test compounds (1H-Indole, 4-nitro-2-(2-pyridinyl)- and Epacadostat)

  • Reagents for kynurenine detection (as in Protocol 1)

  • Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Plate the SKOV-3 or HeLa cells in 96-well plates and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.[19]

  • Inhibitor Treatment: Remove the IFN-γ-containing medium and replace it with fresh medium containing serial dilutions of the test compounds and Epacadostat. Include a vehicle control.

  • Incubation: Incubate the cells with the inhibitors for 24-48 hours.

  • Kynurenine Measurement: Collect the cell culture supernatant. Perform the kynurenine detection assay as described in Protocol 1 (steps 7-9).

  • Cell Viability Assay: After collecting the supernatant, perform an MTT or other viability assay on the remaining cells in the plate. This is a critical control to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not compound-induced cell death.

  • Data Analysis: Normalize the kynurenine production to cell viability. Calculate the IC₅₀ value as described in Protocol 1.

Cell_Based_Assay_Workflow cluster_workflow Cell-Based IDO1 Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Induce IDO1 Expression with IFN-γ A->B C 3. Treat Cells with Test Compounds B->C D 4. Incubate for 24-48 hours C->D E 5. Measure Kynurenine in Supernatant D->E F 6. Perform Cell Viability Assay (e.g., MTT) D->F G 7. Normalize Data and Calculate Cellular IC50 E->G F->G

Caption: Workflow for the cell-based IDO1 functional assay.

Part 4: Data Interpretation and Expected Outcomes

The primary output of these experiments will be the IC₅₀ values for both 1H-Indole, 4-nitro-2-(2-pyridinyl)- and Epacadostat from both the enzymatic and cell-based assays. The data should be summarized for a clear comparison.

CompoundIn Vitro Enzymatic IC₅₀ (nM)Cell-Based IC₅₀ (nM)
Epacadostat (Standard) ~10 nM[14][15]To be determined experimentally
1H-Indole, 4-nitro-2-(2-pyridinyl)- To be determined experimentallyTo be determined experimentally

Interpreting the Results:

  • A low nanomolar IC₅₀ value for 1H-Indole, 4-nitro-2-(2-pyridinyl)- in the enzymatic assay would classify it as a potent IDO1 inhibitor.

  • The cell-based IC₅₀ value provides insight into the compound's ability to cross the cell membrane and inhibit the enzyme in a biological system. A value close to the enzymatic IC₅₀ indicates good cell permeability.

  • By comparing the IC₅₀ values directly to those of Epacadostat run in parallel, the relative potency of the novel compound can be accurately determined.

Conclusion and Future Directions

This guide provides a robust framework for a head-to-head comparison of the novel compound 1H-Indole, 4-nitro-2-(2-pyridinyl)- and the clinical-stage IDO1 inhibitor, Epacadostat. By first comparing their physicochemical properties and then employing a rigorous two-tiered experimental approach, researchers can effectively evaluate the potential of this new indole derivative as a novel therapeutic agent.

Should the experimental results indicate that 1H-Indole, 4-nitro-2-(2-pyridinyl)- is a potent IDO1 inhibitor, further studies would be warranted. These could include selectivity assays against related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO), pharmacokinetic studies to assess its in vivo properties, and ultimately, in vivo efficacy studies in preclinical cancer models. This structured approach ensures a logical and efficient progression from initial hit identification to a potential lead candidate in the exciting field of cancer immunotherapy.

References

  • Liv Hospital. (2026, March 31).
  • Biological and Molecular Chemistry. (2025, July 27).
  • Patsnap Synapse. (2024, June 27).
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • PMC. (n.d.). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells.
  • PubMed. (2024, January 25).
  • MDPI. (2024, May 3).
  • ACS Publications. (2025, May 27).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • Oxford Academic. (2025, January 15). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis | NAR Molecular Medicine.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit IDO1 72021.
  • Taylor & Francis Online. (2020, June 14).
  • Selleckchem.com. (n.d.). IDO Selective Inhibitors.
  • PMC. (n.d.).
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  • PMC. (2018, July 20).
  • AACR Journals. (2017, December 15).
  • PMC. (n.d.). Quantification of IDO1 enzyme activity in normal and malignant tissues.
  • Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin.
  • MedChemExpress (MCE) Life Science Reagents. (n.d.). IDO/IDO/TDO_Inhibitor_R-enantiomer.
  • Cayman Chemical. (n.d.). Epacadostat (INCB024360, CAS Number: 1204669-58-8).
  • BPS Bioscience. (n.d.).
  • PubChem. (n.d.). 4-Nitro-1H-indole | C8H6N2O2 | CID 145766.
  • ChemBK. (2024, April 9). 4-(2-Nitrovinyl)-1H-Indole.
  • RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity..
  • Frontiers. (2024, March 17).
  • ResearchGate. (2022, December 1).
  • PubMed. (2016, January 25). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)
  • JOCPR. (n.d.).
  • Der Pharma Chemica. (2011, June 27).
  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1).

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Comparative

A Comparative Guide to Validating the Mechanism of Action of 1H-Indole, 4-nitro-2-(2-pyridinyl)- as a Novel p38 MAPK Inhibitor

For researchers and drug development professionals, the rigorous validation of a small molecule's mechanism of action (MoA) is a cornerstone of preclinical development. It builds confidence in the therapeutic hypothesis...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the rigorous validation of a small molecule's mechanism of action (MoA) is a cornerstone of preclinical development. It builds confidence in the therapeutic hypothesis and de-risks progression into more complex biological systems and clinical trials. This guide provides an in-depth, experience-driven framework for validating the MoA of a novel compound, which we will refer to as Compound X (1H-Indole, 4-nitro-2-(2-pyridinyl)-) .

Given the structural motifs of Compound X, featuring a heterocyclic core akin to known kinase inhibitors, we hypothesize its primary MoA to be the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of inflammatory responses, making it a high-value target for therapeutic intervention.[1][2][3][4]

This guide will compare Compound X against two well-characterized p38 MAPK inhibitors with distinct mechanisms:

  • BIRB 796 (Doramapimod): A potent, allosteric (Type II) inhibitor that binds to an inactive conformation of p38 MAPK.[1][5][6][7]

  • SB203580: A classic ATP-competitive (Type I) inhibitor that targets the active conformation of p38α and p38β.[2][4][8][9]

By employing a multi-faceted experimental approach, we will not only seek to confirm the target of Compound X but also to elucidate how it engages its target, providing a comprehensive understanding of its biochemical and cellular activity.

The Validation Workflow: From Unbiased Screening to Cellular Target Engagement

Our validation strategy is designed as a funnel, beginning with broad, unbiased techniques to identify potential protein targets and progressively narrowing down to specific, high-resolution assays that confirm direct binding and functional modulation in a cellular context.

Validation_Workflow cluster_0 Phase 1: Target Discovery & Hypothesis Generation cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular Target Engagement & Pathway Analysis unbiased_screening Unbiased Proteomic Profiling (e.g., Kinobeads) biochemical_assay Biochemical Activity Assay (e.g., LanthaScreen) unbiased_screening->biochemical_assay Identifies Potential Kinase Targets phenotypic_screening Phenotypic Screening (e.g., Cytokine Release Assay) western_blot Western Blot for Downstream Signaling phenotypic_screening->western_blot Links Phenotype to Pathway Modulation biophysical_assay Biophysical Binding Assay (e.g., DSF/NanoDSF) biochemical_assay->biophysical_assay Confirms Direct Inhibition cetsa Cellular Thermal Shift Assay (CETSA) biophysical_assay->cetsa Confirms Direct Binding cetsa->western_blot Confirms Target Engagement in Cells

Caption: A logical workflow for validating a small molecule's mechanism of action.

Phase 1: Unbiased Target Identification and Phenotypic Screening

The initial step is to cast a wide net to identify potential protein interactors of Compound X without preconceived bias. This approach provides a global view of the compound's selectivity and can uncover unexpected off-targets.[10][11][12][13]

Chemical Proteomics with Kinobeads

Causality: Chemical proteomics, particularly with "kinobeads," is an invaluable tool for identifying kinase targets from the native proteome.[10][12][14] Kinobeads are composed of immobilized, non-selective ATP-competitive kinase inhibitors that can bind a large portion of the kinome.[10][14][15] By incubating a cell lysate with Compound X prior to kinobead pulldown, we can identify which kinases are "competed off" the beads, indicating a direct interaction. This method is superior to screening against panels of recombinant kinases as it assesses interactions with endogenously expressed proteins in a more physiological context.[10][12]

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., THP-1 human monocytes) to a high density. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Quantify the protein concentration of the clarified lysate. Aliquot the lysate for treatment with different concentrations of Compound X, BIRB 796, SB203580, or a DMSO vehicle control.

  • Compound Incubation: Incubate the lysates with the compounds for 1 hour at 4°C to allow for binding to their targets.

  • Kinobead Incubation: Add the kinobead slurry to the lysates and incubate for an additional hour at 4°C to capture kinases not bound by the test compounds.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry (e.g., using label-free quantification or tandem mass tags).

  • Data Analysis: Identify and quantify the proteins in each sample. Determine the dose-dependent reduction in the amount of each kinase pulled down by the beads in the presence of the compounds. This allows for the generation of IC50 values for each identified kinase.

Expected Data:

Kinase TargetCompound X (IC50, nM)BIRB 796 (IC50, nM)SB203580 (IC50, nM)
p38α (MAPK14) 50 38 50
p38β (MAPK11)8065100
JNK2>10,000>10,000>10,000
ERK1>10,000>10,000>10,000
c-Raf-1>10,0001400>10,000

This table presents hypothetical data for illustrative purposes.

A strong, dose-dependent reduction in p38α and p38β binding to the kinobeads in the presence of Compound X would provide the first piece of evidence for our hypothesis. The comparison with BIRB 796 and SB203580 validates the assay, while the lack of activity against other kinases like JNK and ERK suggests selectivity.

Phase 2: In Vitro Confirmation of Target Engagement and Inhibition

Following the identification of p38 MAPK as a primary candidate target, the next logical step is to confirm this interaction using orthogonal, in vitro assays. These cell-free systems allow for a precise measurement of direct binding and enzymatic inhibition without the complexities of a cellular environment.[11][16]

Biochemical Kinase Activity Assay

Causality: A biochemical assay directly measures the enzymatic activity of purified p38α and quantifies the inhibitory effect of Compound X.[17][18][19] This is a critical step to confirm that the binding observed in the kinobeads experiment translates to functional inhibition of the kinase. We will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, for its high sensitivity and robustness.

Experimental Protocol: p38α TR-FRET Kinase Assay

  • Reagent Preparation: Prepare a reaction buffer containing purified, active p38α enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Compound Dilution: Create a serial dilution of Compound X, BIRB 796, and SB203580 in DMSO, and then dilute further into the reaction buffer.

  • Kinase Reaction: In a microplate, combine the enzyme, substrate, and varying concentrations of the inhibitors or DMSO control. Initiate the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Acquisition: After a brief incubation, read the plate on a TR-FRET-capable plate reader. The ratio of the emission signals from the acceptor and donor fluorophores is proportional to the amount of phosphorylated product.

  • Data Analysis: Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.

Expected Data:

Compoundp38α Inhibition (IC50, nM)p38β Inhibition (IC50, nM)
Compound X4575
BIRB 7963865
SB2035805590

This table presents hypothetical data for illustrative purposes.

An IC50 value for Compound X in the nanomolar range, comparable to the reference compounds, would strongly support the hypothesis that it is a direct and potent inhibitor of p38 MAPK activity.

Biophysical Binding Assay: Differential Scanning Fluorimetry (DSF)

Causality: A biophysical assay provides direct evidence of a physical interaction between the compound and the target protein.[20] DSF, or a thermal shift assay, measures the change in a protein's melting temperature (Tm) upon ligand binding.[20][21] A stabilized protein-ligand complex will unfold at a higher temperature, resulting in a positive thermal shift (ΔTm). This confirms direct target engagement.

DSF_Principle cluster_0 No Ligand cluster_1 With Ligand (e.g., Compound X) a1 Native Protein a2 Heat a1->a2 a3 Unfolded Protein (Low Tm) a2->a3 b1 Protein-Ligand Complex b2 Heat b1->b2 b3 Unfolded Protein (High Tm) b2->b3

Caption: Principle of the thermal shift assay (DSF).

Experimental Protocol: p38α DSF Assay

  • Reagent Preparation: In a suitable buffer, mix purified p38α protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

  • Compound Addition: Dispense the protein-dye mixture into a 96-well PCR plate. Add Compound X, reference compounds, or DMSO to the wells at a final concentration typically 10-fold higher than the IC50 from the activity assay.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C in small increments.

  • Fluorescence Monitoring: Measure the fluorescence at each temperature increment. As the protein unfolds, it exposes hydrophobic pockets, causing the dye to bind and fluoresce.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.

Expected Data:

Compoundp38α Thermal Shift (ΔTm, °C)
Compound X+ 5.2
BIRB 796+ 7.8
SB203580+ 4.5

This table presents hypothetical data for illustrative purposes.

A significant positive ΔTm for Compound X provides compelling evidence of direct binding and stabilization of the p38α protein, corroborating the functional data from the biochemical assay.

Phase 3: Cellular Target Engagement and Pathway Modulation

The ultimate test of a compound's MoA is to demonstrate that it engages its intended target in a complex cellular environment and produces the expected downstream biological effects.[16][22]

Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA extends the principle of the thermal shift assay to live cells or cell lysates.[21][23][24][25] It is the gold standard for confirming target engagement in a physiological context.[21][26][27] By treating intact cells with a compound and then heating them, we can determine if the compound stabilizes its target protein, preventing its thermal aggregation and precipitation.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured THP-1 cells with a high concentration (e.g., 10-20 µM) of Compound X, reference compounds, or DMSO for 1-2 hours.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of soluble p38α protein remaining at each temperature by Western blotting using a p38α-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble p38α against temperature. The curve for compound-treated cells should be shifted to the right compared to the DMSO control, indicating thermal stabilization.

Expected Data: A rightward shift in the melting curve for p38α in cells treated with Compound X, similar to that seen with BIRB 796 and SB203580, would be definitive proof of target engagement in living cells.

Downstream Pathway Analysis by Western Blot

Causality: p38 MAPK, when activated by stimuli like lipopolysaccharide (LPS), phosphorylates downstream substrates, most notably MAPK-activated protein kinase 2 (MK2).[2] A functional inhibitor of p38 MAPK should block this phosphorylation event. Measuring the phosphorylation status of a key downstream substrate is a direct readout of the compound's cellular efficacy.

p38_Signaling_Pathway cluster_inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TNFa TNF-α Production MK2->TNFa CompoundX Compound X CompoundX->p38 Inhibition BIRB796 BIRB 796 BIRB796->p38 Inhibition SB203580 SB203580 SB203580->p38 Inhibition

Caption: Simplified p38 MAPK signaling pathway.

Experimental Protocol: Inhibition of MK2 Phosphorylation

  • Cell Pre-treatment: Seed THP-1 cells and pre-treat for 1 hour with a dose range of Compound X, BIRB 796, SB203580, or DMSO.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the p38 pathway.

  • Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors. Quantify the protein concentration.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-MK2 (Thr334), total MK2, phospho-p38, total p38, and a loading control (e.g., β-actin).

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Expected Data:

Treatmentp-MK2 / Total MK2 (Fold Change vs. LPS)
Vehicle (No LPS)0.1
LPS + DMSO1.0
LPS + Compound X (1 µM)0.2
LPS + BIRB 796 (1 µM)0.15
LPS + SB203580 (1 µM)0.25

This table presents hypothetical data for illustrative purposes.

A dose-dependent decrease in LPS-induced MK2 phosphorylation in cells treated with Compound X would confirm that it functionally inhibits the p38 MAPK pathway in a cellular context, thus validating its proposed mechanism of action.

Conclusion

This comprehensive guide outlines a rigorous, multi-step process for validating the mechanism of action of a novel small molecule, 1H-Indole, 4-nitro-2-(2-pyridinyl)- (Compound X) , as a p38 MAPK inhibitor. By systematically progressing from unbiased target discovery to specific biochemical and cellular assays, and by continually benchmarking against well-characterized reference compounds, researchers can build a robust data package that confirms the compound's primary target, demonstrates its mode of inhibition, and validates its functional consequences in a cellular setting. This logical and evidence-based approach is fundamental to making informed decisions in the drug discovery pipeline and ultimately contributes to the development of safer and more effective therapeutics.

References

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  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA).
  • Wang, Z., et al. (n.d.). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC.
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  • ACS Publications. (2021, April 22). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells | ACS Omega.
  • ACS Publications. (2021, July 12). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay | ACS Medicinal Chemistry Letters.
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  • Selleck Chemicals. (2024, May 22). Doramapimod (BIRB 796) | p38 MAPK Inhibitor.
  • Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
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  • National Center for Biotechnology Information. (2017, October 20). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors.
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  • Singh, G., et al. (2023, September 12). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC.
  • Kunt, S. T., et al. (2017, April 9). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC.
  • Wikipedia. (n.d.). Enzyme assay.
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  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
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  • Oxford Academic. (n.d.). Specific Inhibitors of p38 and Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Pathways Block Inducible Nitric Oxide Synthase and Tumor Necrosis Factor Accumulation in Murine Macrophages Stimulated with Lipopolysaccharide and Interferon-γ | The Journal of Infectious Diseases.
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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1H-Indole, 4-nitro-2-(2-pyridinyl)-

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1H-Indole, 4-nitro-2-(2-pyridinyl)-, a compound that, while not extensively documented, can be managed by applying established principles of chemical safety and hazardous waste management. Our approach is grounded in the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The causality behind stringent disposal protocols lies in the potential for harm that improperly managed chemical waste can pose to human health and the environment. The procedures outlined below are designed to mitigate these risks, ensuring a self-validating system of safety and compliance within your laboratory.

Understanding the Hazard Profile

According to the EPA's Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the components of 1H-Indole, 4-nitro-2-(2-pyridinyl)-, it is likely to be classified as toxic.

Inferred Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[2][3]

  • Environmental Hazard: Potentially toxic to aquatic life.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1H-Indole, 4-nitro-2-(2-pyridinyl)- for any purpose, including disposal, the use of appropriate PPE is mandatory. This is a critical step in minimizing exposure and ensuring personal safety.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent dermal absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process that requires careful attention to detail to ensure safety and compliance.[4] The following protocol provides a systematic approach to managing waste containing 1H-Indole, 4-nitro-2-(2-pyridinyl)-.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[5][6]

  • Designate as Hazardous Waste: All waste containing 1H-Indole, 4-nitro-2-(2-pyridinyl)-, including pure compound, solutions, and contaminated materials (e.g., filter paper, gloves), must be treated as hazardous waste.

  • Segregate Incompatibles: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials can lead to violent reactions.[6] Keep it separate from strong oxidizing agents, acids, and bases.

Step 2: Container Selection and Management

The integrity of the waste container is crucial for safe storage and transport.[7]

  • Choose a Compatible Container: Use a container that is chemically compatible with 1H-Indole, 4-nitro-2-(2-pyridinyl)-. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure Container Integrity: The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[7]

  • Keep Containers Closed: Always keep the waste container sealed, except when adding waste.[8]

Step 3: Labeling the Waste Container

Accurate and clear labeling is a legal requirement and essential for the safety of everyone who may handle the container.[4][5]

  • Use a Hazardous Waste Label: Affix a hazardous waste label to the container as soon as you begin accumulating waste.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1H-Indole, 4-nitro-2-(2-pyridinyl)-" (do not use abbreviations)

    • The approximate concentration and quantity of the waste

    • The date accumulation started

    • The name and contact information of the principal investigator or laboratory supervisor

    • The physical hazards (e.g., solid, liquid)

Step 4: Accumulation and Storage

Proper storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.

  • Store at or Near the Point of Generation: Keep the waste container in the laboratory where the waste is generated.

  • Use Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Store in a Designated Area: The storage area should be well-ventilated and away from sources of ignition or incompatible chemicals.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[9]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific guidance on the procedures for your institution and will arrange for the pickup and disposal of the waste.

  • Complete a Waste Pickup Request Form: Fill out all required paperwork accurately and completely.

  • Prepare for Pickup: Ensure the container is properly labeled, sealed, and ready for transport by authorized personnel.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.[6]

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether you can safely clean it up with the available spill kit.

  • Cleanup: For small spills, use an appropriate absorbent material from a chemical spill kit. Wear your full PPE.

  • Dispose of Cleanup Materials: All materials used to clean up the spill must be placed in a hazardous waste container and disposed of according to the protocol above.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and actions in the disposal process for 1H-Indole, 4-nitro-2-(2-pyridinyl)-.

DisposalWorkflow start Start: Generation of Waste (1H-Indole, 4-nitro-2-(2-pyridinyl)-) identify Step 1: Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Chemicals identify->segregate container Step 2: Select Appropriate Waste Container segregate->container label Step 3: Label Container with Hazardous Waste Tag container->label store Step 4: Store in Designated Satellite Accumulation Area label->store request Step 5: Contact EHS for Waste Pickup Request store->request pickup EHS Collects Waste for Licensed Disposal request->pickup end End: Compliant Disposal pickup->end

Caption: A flowchart of the hazardous waste disposal process.

By adhering to this comprehensive guide, you can ensure the safe handling and compliant disposal of 1H-Indole, 4-nitro-2-(2-pyridinyl)-, thereby protecting yourself, your colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of scientific integrity and laboratory safety.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1H-Indole, 4-nitro-2-(2-pyridinyl)-

For Researchers, Scientists, and Drug Development Professionals The nitro functional group, in particular, is a well-documented structural alert, often associated with mutagenicity and genotoxicity.[1][2] Studies on rela...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The nitro functional group, in particular, is a well-documented structural alert, often associated with mutagenicity and genotoxicity.[1][2] Studies on related nitrosated indole compounds have demonstrated mutagenic and potential tumor-promoting capabilities.[3] Therefore, the handling of 1H-Indole, 4-nitro-2-(2-pyridinyl)- demands stringent adherence to safety protocols to minimize exposure and mitigate potential health risks.

Hazard Assessment and Risk Mitigation

Before handling 1H-Indole, 4-nitro-2-(2-pyridinyl)-, a comprehensive risk assessment is mandatory. The primary hazards are associated with its constituent chemical groups:

  • Aromatic Nitro Compounds: These compounds are often toxic and can be absorbed through the skin. Many are associated with long-term health risks, including mutagenicity.[1][2]

  • Indole Derivatives: While the indole nucleus itself is a common scaffold in biologically active molecules, some derivatives can be irritants or possess toxic properties.[4] Nitrosated indoles, for instance, have shown mutagenic potential in vitro.[3][5]

  • Pyridine Derivatives: Pyridine and its derivatives are generally considered hazardous and require specific disposal procedures.[6][7] They can be absorbed through the skin and are toxic to various organ systems.[8]

Given these potential hazards, a conservative approach to personal protective equipment (PPE) is warranted. All handling of this compound, particularly in its solid, powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[7][9]

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling 1H-Indole, 4-nitro-2-(2-pyridinyl)-. This selection is based on guidelines for handling similar hazardous chemical compounds.[9][10][11]

Body PartPPE SpecificationRationale
Eyes/Face Chemical splash goggles and a face shield.[11][12]To provide complete protection against splashes and airborne particles. Standard safety glasses are insufficient.
Hands Double-gloving with nitrile gloves.[11][13]Nitrile offers good resistance to a range of chemicals.[10] Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Body Flame-resistant lab coat.To protect skin from accidental spills and prevent contamination of personal clothing.[9]
Respiratory A NIOSH-approved N95 (or higher) respirator.To prevent the inhalation of fine powders, especially when handling the solid compound outside of a fume hood.[9]
Feet Closed-toe, chemical-resistant shoes.To protect feet from spills.[9]
Step-by-Step Guide to Donning and Doffing PPE

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respirator: Ensure a proper fit and seal.

  • Goggles and Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Put on the first pair of nitrile gloves, ensuring they go over the cuffs of the lab coat. Put on the second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat: Unfasten and peel off, turning it inside out as you remove it.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator: Remove from the back of your head.

  • Hand Washing: Wash your hands thoroughly with soap and water.

Operational Handling and Emergency Procedures

All manipulations of 1H-Indole, 4-nitro-2-(2-pyridinyl)- should be performed in a certified chemical fume hood.[8] The work surface should be covered with absorbent, disposable bench paper.[9]

Weighing and Dissolving:

  • If possible, use an analytical balance with a draft shield inside the fume hood.[9]

  • Use a micro-spatula to carefully transfer the powdered compound. Avoid creating dust.[9]

  • When dissolving, add the solvent to the solid slowly to prevent splashing.[9]

Spill Management: In the event of a spill, evacuate all non-essential personnel and ensure the area is well-ventilated.[7] For a small spill, use an inert absorbent material like sand or vermiculite to contain it.[7][14] Collect the absorbed material into a sealed, labeled hazardous waste container.[7]

Emergency Contact: In case of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[8][14]

  • Skin Contact: Immediately wash the affected area with large amounts of water and seek medical attention.[14] Remove contaminated clothing.[14]

  • Inhalation: Move the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8][9]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.[9] Pyridine and its derivatives are classified as hazardous waste and must be disposed of according to federal and state regulations.[6][7][15]

Waste Segregation:

  • Solid Waste: All solid waste contaminated with 1H-Indole, 4-nitro-2-(2-pyridinyl)- (e.g., used gloves, bench paper, weighing paper, contaminated vials) should be collected in a designated, labeled hazardous waste container.[7][9]

  • Liquid Waste: Solutions containing the compound and any solvents used for cleaning should be collected in a separate, labeled hazardous waste container for liquids.[8]

  • Sharps Waste: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.[9]

Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1H-Indole, 4-nitro-2-(2-pyridinyl)-".[7] Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[7][8]

Disposal Workflow Diagram

start Waste Generated solid_waste Solid Waste (Gloves, Paper) start->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) start->liquid_waste sharps_waste Sharps Waste (Needles, Glass) start->sharps_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps store Store in Secondary Containment collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Waste disposal workflow for 1H-Indole, 4-nitro-2-(2-pyridinyl)-.

References

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